molecular formula C20H28N2O B1672984 JNJ-10181457 CAS No. 544707-19-9

JNJ-10181457

货号: B1672984
CAS 编号: 544707-19-9
分子量: 312.4 g/mol
InChI 键: HDRIBIYPLKZUDQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3-(4-(Piperidinyl)but-1-ynyl)benzyl)morpholine, widely known in research as JNJ-10181457, is a selective non-imidazole-based antagonist of the human histamine H3 receptor with nanomolar affinity . The compound features a molecular formula of C20H28N2O and a molecular weight of 312.4 g/mol . Histamine H3 receptors are G-protein-coupled receptors that function as autoreceptors, regulating the synthesis and release of histamine in the central nervous system (CNS), and as heteroreceptors, modulating the release of key neurotransmitters such as acetylcholine, dopamine, noradrenaline, and serotonin . By antagonizing the H3 receptor, this compound can increase the release of these neurotransmitters, which underpins its primary research value in investigating arousal, cognition, and wakefulness . Studies have demonstrated that this compound promotes wakefulness in animal models, highlighting its potential in researching sleep disorders and cognitive deficits associated with neurological conditions . Its sufficient lipophilicity allows it to penetrate the blood-brain barrier, enabling the study of central H3 receptors . Furthermore, its structure, which includes a benzylic carbon, has made it a candidate for radiolabeling with Carbon-11 for use as a potential positron emission tomography (PET) ligand to study H3 receptor distribution in the brain . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the product with appropriate personal protective equipment.

属性

IUPAC Name

4-[[3-(4-piperidin-1-ylbut-1-ynyl)phenyl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c1-3-10-21(11-4-1)12-5-2-7-19-8-6-9-20(17-19)18-22-13-15-23-16-14-22/h6,8-9,17H,1,3-5,10-16,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRIBIYPLKZUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC#CC2=CC=CC(=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544707-19-9
Record name JNJ-10181457
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0544707199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-10181457
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD270971QC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

JNJ-10181457: A Technical Overview of its Effects on Acetylcholine and Norepinephrine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of JNJ-10181457, a selective, non-imidazole histamine (B1213489) H3 receptor antagonist, with a specific focus on its modulation of acetylcholine (B1216132) and norepinephrine (B1679862) release. This document synthesizes key findings from preclinical studies, detailing the compound's mechanism of action, quantitative effects on neurotransmitter levels, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action

This compound exerts its effects primarily by acting as a potent antagonist at the histamine H3 receptor.[1] These receptors are predominantly located in the central nervous system and function as presynaptic autoreceptors on histaminergic neurons and as heteroreceptors on neurons releasing other neurotransmitters. By blocking the inhibitory action of these H3 receptors, this compound leads to an increase in the synthesis and release of histamine. This elevated histamine level, in turn, stimulates post-synaptic histamine H1 and H2 receptors, which leads to the modulation of other neurotransmitter systems, including an increase in the release of acetylcholine and norepinephrine.[2]

Effects on Acetylcholine Release

This compound has been demonstrated to normalize acetylcholine neurotransmission, particularly in models of cognitive impairment.[1] Studies in rats have shown that the compound can reverse cognitive deficits induced by scopolamine (B1681570), an effect that is directly linked to the normalization of acetylcholine levels in the cortex.[1] This pro-cholinergic effect underlies the potential therapeutic utility of this compound for treating cognitive deficits associated with compromised acetylcholine neurotransmission.[1]

Effects on Norepinephrine Release

In addition to its effects on acetylcholine, this compound has been shown to increase extracellular levels of norepinephrine in the rat frontal cortex. This is consistent with the known role of histamine H3 receptor antagonists in modulating the release of various monoamines. The increase in norepinephrine may contribute to the compound's overall effects on arousal, attention, and cognitive function. Notably, this compound does not appear to stimulate the release of dopamine.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological profile of this compound.

ParameterSpeciesValueReference
pKi (H3 Receptor)Rat8.15
pKi (H3 Receptor)Human8.93

Table 1: Receptor Binding Affinity of this compound

Study TypeAnimal ModelDosageEffect on Neurotransmitter ReleaseReference
In vivo MicrodialysisRat (freely moving)10 mg/kg, i.p.Normalization of cortical acetylcholine neurotransmission[1]
In vivoRatNot specifiedIncreased extracellular norepinephrine levels in the frontal cortex

Table 2: In Vivo Effects of this compound on Neurotransmitter Release

Experimental Protocols

A detailed understanding of the methodologies employed in the characterization of this compound is crucial for the interpretation of the findings.

In Vivo Microdialysis for Acetylcholine Measurement

Objective: To measure the effect of this compound on extracellular acetylcholine levels in the cortex of freely moving rats.

Methodology:

  • Animal Preparation: Male Wistar rats are surgically implanted with a guide cannula targeting the desired brain region (e.g., prefrontal cortex). After a recovery period, a microdialysis probe is inserted through the guide cannula.

  • Microdialysis Procedure: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate. The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals.

  • Drug Administration: A baseline level of acetylcholine is established. This compound (10 mg/kg) is administered intraperitoneally (i.p.). In some studies, a cognitive impairing agent like scopolamine (0.06 mg/kg, i.p.) is administered prior to this compound to assess its restorative effects.[1]

  • Sample Analysis: The collected dialysate samples are analyzed for acetylcholine content using a highly sensitive technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

  • Data Analysis: Acetylcholine levels in the dialysate are quantified and expressed as a percentage of the baseline levels.

Behavioral Models of Cognition

Objective: To assess the efficacy of this compound in animal models of cognitive function.

Methodologies:

  • Imetit-Induced Water Licking: This model assesses H3 receptor antagonist activity. Imetit, an H3 receptor agonist, suppresses water licking. The ability of this compound to reverse this suppression is measured.[1]

  • Delayed Non-Matching to Position (DNMTP) Task: This task evaluates working memory. A rat is trained to press a lever in a specific location for a reward. After a delay, the rat must press the lever in a different location to receive a reward. The percentage of correct responses is measured. Scopolamine is used to induce deficits in this task, and the ability of this compound to reverse these deficits is quantified.[1]

  • Reversal Learning Task: This task assesses cognitive flexibility. An animal is trained to associate a specific stimulus with a reward. Once this association is learned, the reward contingency is reversed. The ability of the animal to adapt to this change is measured. The effect of repeated administration of this compound on the number of trials required to reach a criterion is assessed.[1]

Signaling Pathways and Experimental Workflows

G JNJ This compound H3R Histamine H3 Receptor (Presynaptic) JNJ->H3R Antagonizes HistamineNeuron Histaminergic Neuron H3R->HistamineNeuron Inhibits (blocked by JNJ) HistamineRelease Increased Histamine Release HistamineNeuron->HistamineRelease Leads to CholinergicNeuron Cholinergic Neuron (Presynaptic Terminal) HistamineRelease->CholinergicNeuron Stimulates NoradrenergicNeuron Noradrenergic Neuron (Presynaptic Terminal) HistamineRelease->NoradrenergicNeuron Stimulates AChRelease Increased Acetylcholine Release CholinergicNeuron->AChRelease Results in NERelease Increased Norepinephrine Release NoradrenergicNeuron->NERelease Results in G AnimalPrep Animal Preparation (Cannula Implantation) ProbeInsert Microdialysis Probe Insertion AnimalPrep->ProbeInsert Perfusion Perfusion with aCSF ProbeInsert->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline DrugAdmin This compound Administration Baseline->DrugAdmin PostDrugSamples Post-Administration Sample Collection DrugAdmin->PostDrugSamples Analysis HPLC-ED Analysis PostDrugSamples->Analysis Data Data Quantification Analysis->Data

References

Unlocking Cognitive Enhancement: A Technical Guide to JNJ-10181457

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10181457, a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist/inverse agonist, has emerged as a significant pharmacological tool for investigating the neurobiological pathways of cognitive enhancement. This technical guide provides an in-depth overview of the core preclinical data and experimental methodologies associated with this compound. It details its mechanism of action, focusing on the modulation of key neurotransmitter systems, and presents quantitative data from pivotal behavioral and neurochemical studies. Furthermore, this guide outlines the experimental protocols for assessing the compound's efficacy in validated animal models of cognition and its impact on neuroinflammation. Visualized signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its role in elucidating the complex mechanisms of cognitive function.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

This compound exerts its effects primarily by acting as a high-affinity antagonist/inverse agonist at the histamine H3 receptor.[1][2] The H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine.[3][4] Additionally, H3 receptors are expressed as heteroreceptors on non-histaminergic neurons, including cholinergic, noradrenergic, and glutamatergic neurons, where they negatively regulate the release of other neurotransmitters.[2][3]

By blocking the inhibitory tone of the H3 receptor, this compound leads to a disinhibition of these neuronal systems, resulting in an increased release of histamine, acetylcholine (B1216132), and norepinephrine (B1679862) in brain regions critical for cognitive processes, such as the cortex and hippocampus.[1][5] This neurochemical effect is believed to be the primary driver of its pro-cognitive properties.

Signaling Pathway of this compound

JNJ-10181457_Signaling_Pathway JNJ This compound H3R Histamine H3 Receptor (Presynaptic) JNJ->H3R Antagonizes/ Inverse Agonizes Hist_Neuron Histaminergic Neuron H3R->Hist_Neuron Inhibits ACh_Neuron Cholinergic Neuron H3R->ACh_Neuron Inhibits Histamine Histamine Release Hist_Neuron->Histamine Increases ACh Acetylcholine Release ACh_Neuron->ACh Increases Cognition Cognitive Enhancement Histamine->Cognition ACh->Cognition

Mechanism of Action of this compound.

Quantitative Data

Table 1: Receptor Binding Affinity of this compound
ReceptorSpeciespKi
Histamine H3Human8.93
Histamine H3Rat8.15

Data sourced from Tocris Bioscience.

Table 2: Efficacy of this compound in a Scopolamine-Induced Deficit Model (Delayed Non-Matching to Position Task)
Treatment GroupDose (mg/kg, i.p.)% Correct Responding (Mean ± SEM)
Vehicle + Vehicle-Data not available
Scopolamine (B1681570) + Vehicle0.06Significantly decreased
Scopolamine + this compound0.06 + 10Significantly reversed scopolamine effect
Scopolamine + Donepezil0.06 + 1Significantly reversed scopolamine effect

Qualitative results reported in Galici et al., 2009.[1][6] Specific mean and SEM values require access to the full-text article.

Table 3: Efficacy of this compound in the Reversal Learning Task
Treatment GroupDose (mg/kg, i.p.)% Correct Responding (Mean ± SEM)
Vehicle-Data not available
This compound (repeated administration)10Significantly increased

Qualitative results reported in Galici et al., 2009.[1][6] Specific mean and SEM values require access to the full-text article.

Table 4: Effect of this compound on Acetylcholine Neurotransmission (In Vivo Microdialysis)
TreatmentEffect on Cortical Acetylcholine Levels
This compound (10 mg/kg, i.p.)Normalization of scopolamine-induced deficits

Qualitative results reported in Galici et al., 2009.[1][6] Specific quantitative data on acetylcholine levels require access to the full-text article.

Table 5: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Upregulation in Microglia
CytokineTreatmentEffect
IL-1β, IL-6, TNF-αThis compoundReduced LPS-induced upregulation

Qualitative results reported in Iida et al., 2017 and cited in subsequent reviews.[7][8] Specific quantitative data require access to the full-text article.

Experimental Protocols

Delayed Non-Matching to Position (DNMTP) Task

This task assesses spatial working memory in rats. The following is a general protocol, with specific parameters from the Galici et al. (2009) study noted where available.

  • Apparatus: A two-lever operant chamber.

  • Procedure:

    • Sample Phase: One of the two levers is presented. The rat must press the lever to receive a reward.

    • Delay Phase: A variable delay period is introduced where both levers are retracted.

    • Choice Phase: Both levers are presented, and the rat must press the lever that was not presented in the sample phase (the "non-match") to receive a reward.

  • Pharmacological Intervention:

    • Scopolamine (0.06 mg/kg, i.p.) is administered to induce a cognitive deficit.[6]

    • This compound (10 mg/kg, i.p.) or a positive control like Donepezil (1 mg/kg, i.p.) is administered to assess its ability to reverse the scopolamine-induced deficit.[6]

DNMTP Experimental Workflow

DNMTP_Workflow Start Start Training Rat Training (DNMTP Task) Start->Training Baseline Baseline Performance Established Training->Baseline Scopolamine Administer Scopolamine (0.06 mg/kg, i.p.) Baseline->Scopolamine Deficit Induce Cognitive Deficit Scopolamine->Deficit Treatment Administer this compound (10 mg/kg, i.p.) Deficit->Treatment Test Test on DNMTP Task Treatment->Test Data Measure % Correct Responding Test->Data End End Data->End Cytokine_Analysis_Workflow Start Start LPS Induce Neuroinflammation (LPS administration in mice) Start->LPS Treatment Administer this compound LPS->Treatment Tissue Collect Brain Tissue Treatment->Tissue Homogenize Prepare Tissue Homogenates Tissue->Homogenize ELISA Measure Cytokine Levels (e.g., ELISA) Homogenize->ELISA Data Quantify IL-1β, IL-6, TNF-α ELISA->Data End End Data->End

References

The Therapeutic Potential of JNJ-10181457 in Depression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Major depressive disorder (MDD) presents a significant global health challenge, with a substantial portion of patients exhibiting inadequate responses to conventional antidepressant therapies. Emerging evidence implicates neuroinflammatory processes in the pathophysiology of depression, opening new avenues for therapeutic intervention. JNJ-10181457, a selective and potent histamine (B1213489) H3 receptor (H3R) inverse agonist, has demonstrated promising preclinical efficacy in modulating neuroinflammation and alleviating depression-like behaviors. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical evidence, and detailed experimental protocols relevant to its investigation. The information presented herein is intended to support further research and development of this compound as a novel antidepressant agent.

Introduction

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in regulating the synthesis and release of histamine and other neurotransmitters, including acetylcholine (B1216132), in the central nervous system.[1][2] As an inverse agonist, this compound not only blocks the constitutive activity of the H3R but also promotes the release of histamine. This neurochemical modulation, coupled with its anti-inflammatory properties, forms the basis of its therapeutic potential in depression. Preclinical studies have shown that this compound can effectively mitigate depression-like behaviors in animal models, particularly those involving neuroinflammation.[3][4]

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism: modulation of neurotransmitter release and attenuation of neuroinflammation.

  • Neurotransmitter Modulation: By acting as an inverse agonist at H3 autoreceptors on histaminergic neurons, this compound increases the synthesis and release of histamine. Elevated histamine levels can, in turn, influence the release of other neurotransmitters implicated in mood regulation, such as acetylcholine.[5] Studies have shown that a 10 mg/kg intraperitoneal dose of this compound in rats leads to maximal H3 receptor occupancy, suggesting a robust engagement of its primary target.[5]

  • Anti-inflammatory Effects: this compound has been shown to modulate the function of microglia, the resident immune cells of the brain.[3][4] In preclinical models of lipopolysaccharide (LPS)-induced depression, a state characterized by heightened neuroinflammation, this compound reduced the production of pro-inflammatory cytokines.[3][4] This anti-inflammatory action is thought to be mediated by its influence on microglial signaling pathways.

Signaling Pathway of this compound in Microglia

The histamine H3 receptor is a G-protein coupled receptor (GPCR) that signals through the Gαi/o subunit.[6] Activation of the H3R in microglia leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and a subsequent reduction in Protein Kinase A (PKA) activity. This cascade ultimately downregulates the transcription factor cAMP response element-binding protein (CREB). Furthermore, H3R activation can suppress intracellular calcium mobilization.[6] As an inverse agonist, this compound is hypothesized to counteract these signaling events, thereby alleviating the immunosuppressive effects of H3R activation and restoring a healthy inflammatory balance.

G Proposed Signaling Pathway of this compound in Microglia JNJ This compound H3R Histamine H3 Receptor JNJ->H3R Inverse Agonist Gai Gαi/o H3R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits Ca Intracellular Ca²⁺ Gai->Ca Inhibits Release cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Inflammation Pro-inflammatory Cytokine Production CREB->Inflammation Suppresses Ca->Inflammation Modulates

Proposed signaling cascade of this compound in microglial cells.

Preclinical Efficacy in Depression Models

The antidepressant-like effects of this compound have been evaluated in the lipopolysaccharide (LPS)-induced model of depression in mice. This model is particularly relevant for studying the role of inflammation in depression, as LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response.

Quantitative Data
ParameterValueSpeciesModel/AssayReference
Binding Affinity (Ki) Not explicitly reported---
Receptor Occupancy Maximal at 10 mg/kg (i.p.)RatIn vivo[5]
Behavioral Effect Improved depression-like behaviorMouseTail Suspension Test[3][4]
Anti-inflammatory Effect Reduced LPS-induced pro-inflammatory cytokinesMouseLPS-induced depression model[3][4]

Note: While the exact Ki value for this compound is not available in the searched literature, its characterization as a "potent" H3R inverse agonist suggests a high binding affinity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential in depression.

Lipopolysaccharide (LPS)-Induced Depression Model

This protocol describes the induction of a depressive-like state in mice using LPS, a widely accepted model for studying inflammation-induced depression.[7][8]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype 0111:B4)

  • Sterile, pyrogen-free saline

  • This compound

  • Vehicle for this compound (e.g., 5% Tween 80 in saline)

Procedure:

  • Animal Acclimation: House mice in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, ad libitum access to food and water) for at least one week prior to the experiment.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the LPS challenge.

  • LPS Challenge: Administer a single intraperitoneal injection of LPS (e.g., 0.83 mg/kg) dissolved in sterile saline. Control animals receive an equivalent volume of sterile saline.

  • Behavioral Testing: Conduct behavioral tests, such as the Tail Suspension Test, 24 hours after the LPS injection.

  • Tissue Collection: Following behavioral testing, euthanize the animals and collect brain tissue (e.g., prefrontal cortex, hippocampus) for cytokine analysis.

G Workflow for LPS-Induced Depression Model Acclimation Animal Acclimation (1 week) Drug_Admin This compound or Vehicle (i.p.) Acclimation->Drug_Admin LPS_Challenge LPS or Saline (i.p.) Drug_Admin->LPS_Challenge 30 min Behavioral_Test Tail Suspension Test (24h post-LPS) LPS_Challenge->Behavioral_Test 24 hours Tissue_Collection Brain Tissue Collection Behavioral_Test->Tissue_Collection

Experimental workflow for the LPS-induced depression model.

Tail Suspension Test (TST)

The TST is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[9][10]

Apparatus:

  • A horizontal bar raised approximately 50 cm from the floor.

  • Adhesive tape.

Procedure:

  • Securely attach a piece of adhesive tape (approximately 2 cm from the tip) to the tail of a mouse.

  • Suspend the mouse by its tail from the horizontal bar.

  • Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

  • An automated system can be used for more objective scoring.

In Vivo Microdialysis for Acetylcholine

This technique allows for the measurement of extracellular acetylcholine levels in specific brain regions of awake, freely moving animals.[5][11]

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm membrane length)

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the prefrontal cortex. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: After establishing a stable baseline of acetylcholine levels, administer this compound (e.g., 10 mg/kg, i.p.).

  • Analysis: Analyze the acetylcholine content in the dialysate samples using HPLC.

G In Vivo Microdialysis Workflow Surgery Stereotaxic Surgery (Guide Cannula Implantation) Recovery Recovery Period Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Post_Drug_Collection Post-Drug Sample Collection Drug_Admin->Post_Drug_Collection Analysis HPLC Analysis (Acetylcholine Quantification) Post_Drug_Collection->Analysis

Workflow for in vivo microdialysis to measure acetylcholine.

Cytokine Quantification

Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying the levels of pro-inflammatory cytokines in brain tissue homogenates.

Materials:

  • Brain tissue (e.g., prefrontal cortex)

  • Lysis buffer

  • Commercial ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)

  • Microplate reader

Procedure:

  • Tissue Homogenization: Homogenize the brain tissue in lysis buffer on ice.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the total protein concentration in the supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.

  • Data Analysis: Calculate the concentration of the cytokine in the samples based on the standard curve and normalize to the total protein concentration.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for depression, particularly in patient populations with a significant neuroinflammatory component. Its dual mechanism of action, involving both neurotransmitter modulation and anti-inflammatory effects, offers a novel approach to treating this complex disorder. The preclinical data, though limited, are encouraging and warrant further investigation.

Future research should focus on:

  • Determining the precise binding affinity (Ki) of this compound for the histamine H3 receptor.

  • Conducting dose-response studies to establish the optimal therapeutic window for its antidepressant and anti-inflammatory effects.

  • Elucidating the downstream signaling pathways in microglia that are modulated by this compound in greater detail.

  • Evaluating the efficacy of this compound in other animal models of depression that are not solely reliant on inflammation.

  • Ultimately, progressing this compound to clinical trials to assess its safety and efficacy in patients with major depressive disorder.

The comprehensive information provided in this technical guide is intended to serve as a valuable resource for researchers dedicated to advancing the development of novel and more effective treatments for depression.

References

The Selectivity Profile of JNJ-10181457: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10181457 is a potent and selective non-imidazole antagonist of the histamine (B1213489) H3 receptor (H3R), a key presynaptic autoreceptor and heteroreceptor in the central nervous system. By blocking the inhibitory effects of histamine on its own release and that of other neurotransmitters, this compound enhances wakefulness, learning, and memory in preclinical models. This technical guide provides a comprehensive overview of the selectivity profile of this compound, summarizing its binding affinity for the H3 receptor and its functional effects. Detailed methodologies for the key experiments used to characterize this compound are provided, along with visual representations of experimental workflows and the relevant signaling pathway to facilitate a deeper understanding of its pharmacological properties.

Introduction

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS). It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, H3Rs are located on non-histaminergic neurons as heteroreceptors, where they modulate the release of other important neurotransmitters, including acetylcholine (B1216132), norepinephrine (B1679862), serotonin, and dopamine. Due to its role in regulating these key neurotransmitter systems, the H3R has emerged as a promising therapeutic target for a variety of CNS disorders, including cognitive impairments, sleep disorders, and attention-deficit hyperactivity disorder (ADHD).

This compound is a non-imidazole compound that acts as a potent antagonist or inverse agonist at the H3 receptor. Its chemical structure allows for good brain penetrance, a crucial characteristic for a centrally acting therapeutic agent. This guide delves into the specifics of its binding affinity and selectivity, providing researchers with the foundational knowledge required for further investigation and development.

Selectivity Profile of this compound

The selectivity of a drug candidate is a critical determinant of its therapeutic window and potential for adverse effects. This compound has been characterized as a selective H3 receptor antagonist.

Binding Affinity at the Histamine H3 Receptor

This compound exhibits high affinity for both rat and human histamine H3 receptors. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. The pKi value, the negative logarithm of the Ki, is also commonly used.

Receptor SpeciespKiKi (nM)Reference
Human H3 Receptor8.931.17[1]
Rat H3 Receptor8.157.08[1]

Table 1: Binding Affinity of this compound for Histamine H3 Receptors

Selectivity Over Other Histamine Receptor Subtypes

While comprehensive screening data against a broad panel of receptors is not publicly available, the literature suggests a high degree of selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4). Preclinical studies have shown that the effects of this compound on locomotor activity are not dependent on the H1 receptor, as they are maintained in H1 receptor knockout mice. However, these effects are absent in H2 receptor knockout mice, suggesting a downstream functional interaction with the H2 receptor rather than direct binding. Furthermore, anxiety-like behaviors induced by this compound can be attenuated by both H1 and H2 receptor antagonists, indicating a complex interplay within the histaminergic system upon H3 receptor blockade.

Effects on Neurotransmitter Release

Consistent with its mechanism of action as an H3 receptor antagonist, this compound has been shown to increase the release of key neurotransmitters in the brain. Notably, it enhances extracellular levels of acetylcholine and norepinephrine in the rat frontal cortex. Importantly, it does not stimulate the release of dopamine, which may contribute to a more favorable side-effect profile compared to less selective stimulants.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the selectivity and functional activity of H3 receptor antagonists like this compound.

Radioligand Binding Assay for Histamine H3 Receptor

This assay is used to determine the binding affinity of a test compound for the H3 receptor.

Objective: To quantify the affinity (Ki) of this compound for the histamine H3 receptor.

Principle: This is a competitive binding assay where the test compound (unlabeled) competes with a radiolabeled ligand (e.g., [³H]Nα-methylhistamine) for binding to the H3 receptor expressed in cell membranes. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of its inhibitory concentration (IC50) and subsequently its binding affinity (Ki).

Materials:

  • Cell membranes from a cell line stably expressing the human or rat H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Nα-methylhistamine.

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a known H3 receptor ligand (e.g., clobenpropit (B1669187) or histamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H3 receptor in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare H3R-expressing cell membranes incubate Incubate membranes, radioligand, and test compound prep_membranes->incubate prep_ligands Prepare radioligand and test compound dilutions prep_ligands->incubate filter_wash Filter and wash to separate bound from free incubate->filter_wash count Scintillation counting filter_wash->count analyze Calculate IC50 and Ki count->analyze

Radioligand Binding Assay Workflow
GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate the activation of G proteins coupled to the H3 receptor.

Objective: To determine the functional activity of this compound at the H3 receptor (i.e., whether it acts as an antagonist or an inverse agonist).

Principle: The H3 receptor is coupled to Gi/o proteins. Upon activation by an agonist, the G protein exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated G protein. An antagonist will block the agonist-induced increase in [³⁵S]GTPγS binding. An inverse agonist will decrease the basal (constitutive) level of [³⁵S]GTPγS binding in the absence of an agonist.

Materials:

  • Cell membranes expressing the H3 receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound: this compound.

  • H3 receptor agonist (e.g., R-α-methylhistamine) for antagonist mode.

  • Assay buffer (containing MgCl₂, NaCl).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane and Compound Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound. For antagonist testing, also include a fixed concentration of an H3 receptor agonist.

  • Initiate Reaction: Add [³⁵S]GTPγS to start the binding reaction.

  • Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing and Counting: Wash the filters and measure radioactivity as described for the radioligand binding assay.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound. A decrease in agonist-stimulated binding indicates antagonism. A decrease in basal binding (without agonist) indicates inverse agonism.

Signaling Pathway

This compound, as an H3 receptor antagonist/inverse agonist, modulates a key signaling pathway in the CNS.

G cluster_presynaptic Presynaptic Neuron Histamine Histamine H3R H3 Receptor Histamine->H3R Activates Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits NT_release ↓ Neurotransmitter Release Gi_o->NT_release Inhibits cAMP ↓ cAMP JNJ This compound JNJ->H3R Blocks

Histamine H3 Receptor Signaling Pathway

Description of Signaling Pathway: The presynaptic H3 receptor, upon activation by histamine, couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The activation of Gi/o also leads to the inhibition of voltage-gated calcium channels, which in turn suppresses the release of histamine and other neurotransmitters. This compound blocks this pathway by preventing histamine from binding to the H3 receptor, and as an inverse agonist, it can also reduce the receptor's basal signaling activity. This disinhibition results in an increased release of neurotransmitters.

Conclusion

This compound is a high-affinity histamine H3 receptor antagonist with a favorable selectivity profile. Its ability to potently block the H3 receptor leads to an enhancement of histaminergic and other neurotransmitter systems in the brain, which underlies its pro-cognitive and wake-promoting effects observed in preclinical studies. The experimental protocols and pathway diagrams provided in this guide offer a detailed framework for understanding the pharmacological characterization of this and similar compounds. Further research, including comprehensive off-target screening, will continue to refine our understanding of the full therapeutic potential and safety profile of this compound.

References

JNJ-10181457: A Comprehensive Technical Guide for Exploring H3 Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10181457 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist that has emerged as a valuable pharmacological tool for investigating the complex roles of the H3 receptor in the central nervous system. Its properties as an inverse agonist make it particularly useful for studying the constitutive activity of the H3 receptor. This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and a visualization of the pertinent signaling pathways and experimental workflows.

Introduction

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters, including acetylcholine (B1216132), norepinephrine, and dopamine. Its high constitutive activity in the absence of an agonist makes it a unique target for inverse agonists. This compound has been instrumental in elucidating the therapeutic potential of H3 receptor antagonism for cognitive deficits and other neurological disorders. This document serves as an in-depth resource for researchers utilizing this compound in their exploration of H3 receptor pharmacology.

Quantitative Pharmacological Data

The following table summarizes the key in vitro binding affinity of this compound for the histamine H3 receptor.

SpeciesPreparationRadioligandParameterValueReference
HumanRecombinant[3H]-Nα-methylhistaminepKi8.93[1]
RatBrain Cortex Membranes[3H]-Nα-methylhistaminepKi8.15[1]

Histamine H3 Receptor Signaling

The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Its activation, or constitutive activity, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Inverse agonists like this compound block this constitutive activity, leading to an increase in cAMP levels. The βγ subunits of the G protein can also modulate N-type voltage-gated calcium channels.

H3_Signaling_Pathway cluster_membrane Cell Membrane H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Modulates cAMP cAMP AC->cAMP Converts Ca_ion Ca_channel->Ca_ion Influx Histamine Histamine (Agonist) Histamine->H3R JNJ_10181457 This compound (Inverse Agonist) JNJ_10181457->H3R Inhibits constitutive activity ATP ATP ATP->AC

Histamine H3 Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and other H3 receptor ligands.

In Vitro Assays

This assay measures the affinity of a compound for the H3 receptor by competing with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the histamine H3 receptor (e.g., from CHO or HEK293 cells, or rat brain cortex).

  • Radioligand: [3H]-Nα-methylhistamine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: High concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit).

  • Test compound: this compound at various concentrations.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, [3H]-Nα-methylhistamine (at a concentration near its Kd), and either buffer, this compound, or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare H3R-expressing cell membranes mix Incubate membranes with [3H]-Nα-methylhistamine and this compound prep_membranes->mix prep_ligand Prepare serial dilutions of this compound prep_ligand->mix filter Rapid filtration to separate bound and free radioligand mix->filter count Quantify radioactivity (Scintillation Counting) filter->count calculate Calculate IC50 and Ki count->calculate

Radioligand Binding Assay Workflow

This functional assay measures the activation of G proteins coupled to the H3 receptor. Inverse agonists like this compound will decrease the basal [35S]GTPγS binding.

Materials:

  • Cell membranes expressing the H3 receptor.

  • [35S]GTPγS.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4.

  • Non-specific binding control: Unlabeled GTPγS.

  • Test compound: this compound at various concentrations.

Procedure:

  • Pre-incubate cell membranes with this compound for a defined period (e.g., 15-30 minutes) at 30°C.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate for a further 30-60 minutes at 30°C.

  • Terminate the reaction by rapid filtration.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [35S]GTPγS by scintillation counting.

  • Plot the amount of bound [35S]GTPγS against the log concentration of this compound to determine the IC50 value.

This assay measures the downstream effect of H3 receptor modulation on cAMP levels. As an inverse agonist, this compound is expected to increase cAMP levels from the basal state.

Materials:

  • Whole cells expressing the H3 receptor (e.g., CHO or HEK293).

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor like IBMX.

  • Test compound: this compound at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Replace the culture medium with assay buffer containing this compound.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • Plot the cAMP levels against the log concentration of this compound to determine the EC50 value.

In Vivo Assays

This model assesses the in vivo antagonist activity of this compound by measuring its ability to reverse the effects of the H3 receptor agonist, imetit (B1201578).

Animals:

  • Male Sprague-Dawley rats, water-deprived for a short period before the experiment.

Procedure:

  • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle at a specified time before the test.

  • Administer the H3 agonist imetit or vehicle.

  • Place the rats in an experimental chamber equipped with a water-filled lick tube.

  • Record the number of licks over a defined period (e.g., 30 minutes).

  • Compare the number of licks in the this compound-treated group to the vehicle and imetit-only groups. A reversal of the imetit-induced effect on licking behavior indicates H3 receptor antagonism.[2]

This task evaluates the effects of this compound on working memory and cognitive function.

Apparatus:

  • An operant chamber with two retractable levers and a food reward dispenser.

Procedure:

  • Training: Rats are trained to press a lever for a food reward. They then learn the non-matching rule: in a two-lever choice, they must press the lever that was not presented previously.

  • Testing:

    • A single lever is presented (the "sample" phase). The rat presses it and receives a reward.

    • A delay period of varying length is introduced.

    • Both levers are presented (the "choice" phase). The rat must press the lever that was not presented in the sample phase to receive a reward.

  • Drug Administration: this compound (e.g., 10 mg/kg, i.p.) or vehicle is administered before the test session. The effect of the compound on the percentage of correct responses is measured, often in the context of a cognitive deficit induced by a compound like scopolamine.[2]

Antagonist_Action_Logic cluster_receptor H3 Receptor cluster_ligands Ligands cluster_effects Cellular Effects H3R Constitutively Active H3R Basal_Activity Basal Signaling (e.g., decreased cAMP) H3R->Basal_Activity Leads to Increased_Activity Increased Signaling (e.g., further decreased cAMP) H3R->Increased_Activity Results in Reduced_Activity Reduced Signaling (e.g., increased cAMP) H3R->Reduced_Activity Results in Agonist Agonist (e.g., Histamine, Imetit) Agonist->H3R Enhances activity Inverse_Agonist Inverse Agonist (this compound) Inverse_Agonist->H3R Reduces activity

Logical Relationship of H3R Ligand Action

Conclusion

This compound is a well-characterized and valuable tool for the in-depth exploration of histamine H3 receptor pharmacology. Its high affinity, selectivity, and inverse agonist properties allow for the precise investigation of H3 receptor function in both in vitro and in vivo models. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of the H3 receptor and its potential as a therapeutic target.

References

Preclinical Profile of JNJ-10181457: A Histamine H3 Receptor Antagonist for Neurocognitive Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

JNJ-10181457 is a selective, non-imidazole histamine (B1213489) H3 receptor antagonist that has demonstrated significant potential in preclinical models for the treatment of neurocognitive disorders. By blocking the histamine H3 autoreceptor, this compound enhances the release of key neurotransmitters, including histamine, acetylcholine (B1216132), and norepinephrine, in brain regions critical for cognition. Preclinical studies have established its ability to normalize cholinergic neurotransmission, reverse cognitive deficits in animal models of learning and memory, and modulate microglial activity, suggesting a multifaceted mechanism of action. This technical guide provides a comprehensive overview of the core preclinical research on this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanistic pathways and experimental workflows.

Core Pharmacological Data

The following tables summarize the key quantitative findings from preclinical investigations of this compound.

Table 1: In Vitro Receptor Binding Affinity
TargetSpeciespKi
Histamine H3 ReceptorRat8.15
Histamine H3 ReceptorHuman8.93

Data from Tocris Bioscience.[1]

Table 2: In Vivo Pharmacokinetics and Receptor Occupancy in Rats
Dose (i.p.)OutcomeValue
10 mg/kgPlasma ExposureSignificant
10 mg/kgBrain ExposureSignificant
10 mg/kgH3 Receptor OccupancyMaximal

Data from Galici et al., 2009.[2]

Table 3: Efficacy in a Rat Model of Scopolamine-Induced Cognitive Deficit (Delayed Non-Matching to Position Task)
Treatment GroupDose (i.p.)% Correct Responding (Mean ± SEM)
Vehicle-Data not available
Scopolamine (B1681570)0.06 mg/kgSignificantly decreased
This compound + Scopolamine10 mg/kg + 0.06 mg/kgSignificantly reversed scopolamine effects
Donepezil (B133215) + Scopolamine1 mg/kg + 0.06 mg/kgSignificantly reversed scopolamine effects

Data from Galici et al., 2009.[2]

Table 4: Efficacy in a Rat Model of Learning and Cognitive Flexibility (Reversal Learning Task)
Treatment GroupDose (i.p.)Outcome
This compound10 mg/kg (repeated administration)Significantly increased percentage of correct responding

Data from Galici et al., 2009.[2]

Table 5: Effect on Cortical Acetylcholine Neurotransmission in Rats
TreatmentEffect on Acetylcholine Levels
This compoundNormalization of acetylcholine neurotransmission

Data from Galici et al., 2009.[2]

Key Experimental Protocols

Detailed methodologies for the pivotal preclinical studies are outlined below.

Delayed Non-Matching to Position (DNMTP) Task
  • Apparatus: A two-lever operant chamber.

  • Procedure:

    • Sample Phase: One lever is presented. A press on this "sample" lever results in a food reward.

    • Delay Phase: A variable time delay is introduced.

    • Choice Phase: Both levers are presented. A press on the lever that was not presented in the sample phase (the "non-matching" lever) is rewarded.

  • Cognitive Deficit Induction: The muscarinic receptor antagonist scopolamine (0.06 mg/kg, i.p.) is administered to induce a cognitive deficit.

  • Drug Administration: this compound (10 mg/kg, i.p.) or the acetylcholinesterase inhibitor donepezil (1 mg/kg, i.p.) is administered prior to the task to assess their ability to reverse the scopolamine-induced deficit.[2]

Reversal Learning Task
  • Apparatus: A two-lever operant chamber.

  • Procedure:

    • Acquisition Phase: Pressing one specific lever (e.g., the left lever) is consistently rewarded, while pressing the other lever has no consequence. This continues until the animal reaches a set performance criterion.

    • Reversal Phase: The contingencies are switched. The previously unrewarded lever now provides the reward, and the previously rewarded lever is inactive.

  • Drug Administration: this compound (10 mg/kg, i.p.) is administered repeatedly to evaluate its effect on the ability to adapt to the changed rules, a measure of cognitive flexibility.[2]

In Vivo Microdialysis for Acetylcholine Measurement
  • Surgical Procedure: A microdialysis guide cannula is stereotaxically implanted into the cortex of anesthetized rats.

  • Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Dialysate samples are collected at regular intervals.

  • Analysis: The concentration of acetylcholine in the dialysate is quantified using a suitable analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Drug Administration: The effects of this compound on acetylcholine levels are assessed following its administration.[2]

In Vivo Microglial Function Assays
  • Chemotaxis Assay:

    • ATP, a chemoattractant for microglia, is injected into hippocampal slices.

    • The migration of microglia towards the injection site is observed.

    • The effect of this compound on this migration is evaluated.[3]

  • Phagocytosis Assay:

    • Microglial engulfment of dead neurons (induced by N-methyl-d-aspartate) or zymosan particles is measured in hippocampal slices or the prefrontal cortex.

    • The inhibitory effect of this compound on phagocytosis is assessed.[3]

  • Anti-inflammatory Activity:

    • A lipopolysaccharide (LPS)-induced depression model is used to induce neuroinflammation.

    • The effect of this compound on the upregulation of pro-inflammatory cytokines in microglia is measured.[3]

Signaling Pathways and Experimental Workflows

The following diagrams visualize the proposed mechanism of action of this compound and the workflows of key experiments.

G cluster_presynaptic Histaminergic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., Cholinergic) Histamine Histamine H3R H3 Autoreceptor Histamine->H3R Inhibits Release (-) Released_Histamine Increased Histamine H3R->Released_Histamine Increased Release (+) JNJ This compound JNJ->H3R Antagonizes Postsynaptic_Receptors Postsynaptic Receptors (e.g., H1, H2) Released_Histamine->Postsynaptic_Receptors Activates ACh_Release Increased Acetylcholine Release Postsynaptic_Receptors->ACh_Release Promotes Cognitive_Enhancement Cognitive Enhancement ACh_Release->Cognitive_Enhancement Leads to

Caption: Proposed mechanism of action of this compound.

G cluster_setup Experimental Setup cluster_task DNMTP Task cluster_outcome Outcome Measurement Animal Rat in Operant Chamber Scopolamine_Admin Scopolamine (0.06 mg/kg i.p.) [Induces Cognitive Deficit] JNJ_Admin This compound (10 mg/kg i.p.) [Test Compound] Sample_Phase Sample Phase: One lever presented Scopolamine_Admin->Sample_Phase JNJ_Admin->Sample_Phase Delay Delay Phase Sample_Phase->Delay Choice_Phase Choice Phase: Both levers presented Delay->Choice_Phase Correct_Response Correct Response: Press non-matching lever Choice_Phase->Correct_Response Incorrect_Response Incorrect Response: Press matching lever Choice_Phase->Incorrect_Response Performance Measure % Correct Responding Correct_Response->Performance Incorrect_Response->Performance Reversal Reversal of Scopolamine-Induced Deficit Performance->Reversal

Caption: Workflow for the Delayed Non-Matching to Position (DNMTP) experiment.

G cluster_inflammation Neuroinflammation Model cluster_intervention Intervention cluster_outcome Outcome LPS LPS Administration Microglia_Activation Microglia Activation LPS->Microglia_Activation Proinflammatory_Cytokines Increased Pro-inflammatory Cytokines Microglia_Activation->Proinflammatory_Cytokines Improved_Behavior Improved Depression-like Behavior (e.g., Tail-Suspension Test) JNJ_Admin This compound Administration JNJ_Admin->Microglia_Activation Inhibits Reduced_Cytokines Reduced Pro-inflammatory Cytokines JNJ_Admin->Reduced_Cytokines Reduced_Cytokines->Improved_Behavior

Caption: Logical relationship of this compound's effect on microglial function.

Discussion and Future Directions

The preclinical data for this compound strongly support its development as a therapeutic agent for neurocognitive disorders. Its mechanism of action, centered on the enhancement of pro-cognitive neurotransmitter release, is well-established. The reversal of cognitive deficits in robust animal models further validates its potential efficacy. The additional findings related to its modulatory effects on microglia suggest that this compound may also address the neuroinflammatory components often associated with neurodegenerative and psychiatric conditions.

Future preclinical research could further explore the long-term efficacy and safety of this compound, its potential in a wider range of neurocognitive disorder models, and a more in-depth characterization of its impact on microglial phenotypes and functions. Translating these promising preclinical findings into successful clinical outcomes will be the ultimate goal in the development of this compound as a novel treatment for patients with neurocognitive disorders.

References

Methodological & Application

Application Notes and Protocols for JNJ-10181457 in In Vivo Rodent Cognitive Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JNJ-10181457, a selective histamine (B1213489) H3 (H3) receptor antagonist and inverse agonist, for in vivo cognitive enhancement studies in rodent models. The following sections detail the compound's mechanism of action, recommended dosage, experimental protocols for key cognitive assays, and a summary of its effects on cognitive performance.

Mechanism of Action

This compound acts as a potent and selective antagonist/inverse agonist at the histamine H3 receptor.[1] These receptors are primarily located in the central nervous system and function as presynaptic autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine. By blocking these receptors, this compound disinhibits histamine release, leading to increased histaminergic neurotransmission. Furthermore, H3 receptors also act as heteroreceptors on non-histaminergic neurons, and their blockade by this compound enhances the release of other key neurotransmitters involved in cognition, most notably acetylcholine (B1216132).[1] This pro-cholinergic effect is a key mechanism underlying the cognitive-enhancing properties of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for the use of this compound in rodent cognitive studies. It is important to note that detailed public information on the pharmacokinetics of this compound is limited.

ParameterValueSpeciesCognitive TaskOutcomeReference
Effective Dose 10 mg/kgRatDelayed Non-Matching to Position (DNMTP)Reversed scopolamine-induced cognitive deficits.[1]
10 mg/kgRatReversal LearningSignificantly increased percentage of correct responses.[1]
Administration Route Intraperitoneal (i.p.)RatDNMTP, Reversal Learning-[1]
Receptor Occupancy Maximal H3 receptor occupancyRat-Achieved with a single 10 mg/kg, i.p. dose.[1]
Pharmacokinetics Significant plasma and brain exposureRat-Observed with a single 10 mg/kg, i.p. dose.[1]

Signaling Pathway of this compound

This compound Signaling Pathway This compound Mechanism of Action JNJ This compound H3R Histamine H3 Receptor (Presynaptic) JNJ->H3R Blocks/Inverse Agonism Histamine_Neuron Histaminergic Neuron JNJ->Histamine_Neuron Acts on Cholinergic_Neuron Cholinergic Neuron JNJ->Cholinergic_Neuron Acts on (via H3 Heteroreceptors) AC Adenylyl Cyclase H3R->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Histamine_Release Increased Histamine Release Histamine_Neuron->Histamine_Release Leads to ACh_Release Increased Acetylcholine Release Cholinergic_Neuron->ACh_Release Leads to Cognitive_Enhancement Cognitive Enhancement Histamine_Release->Cognitive_Enhancement ACh_Release->Cognitive_Enhancement

Caption: Mechanism of this compound action on histamine and acetylcholine release.

Experimental Protocols

Delayed Non-Matching to Position (DNMTP) Task

This task assesses short-term spatial working memory.

Apparatus:

  • Standard operant conditioning chamber equipped with two retractable levers, a central food/liquid reward dispenser, and a house light.

Procedure:

  • Habituation and Pre-training:

    • Habituate the rats to the operant chamber for 15-20 minutes daily for 2-3 days.

    • Train the rats to press the levers to receive a reward (e.g., sucrose (B13894) pellet or sweetened condensed milk). Initially, a single lever is presented, and a press is rewarded. This is done for both levers until the rat reliably presses them.

  • DNMTP Training:

    • Sample Phase: A trial begins with the illumination of the house light and the presentation of one of the two levers (the "sample" lever). The rat must press the sample lever, after which it is retracted, and the house light is turned off.

    • Delay Phase: A delay period of variable duration (e.g., 2, 5, 10, 20 seconds) is introduced where no levers are present.

    • Choice Phase: Following the delay, both levers are presented. The rat must press the lever that was not presented in the sample phase (the "non-matching" lever) to receive a reward. A press on the sample lever is recorded as an error and is not rewarded.

    • Inter-Trial Interval (ITI): A brief period (e.g., 30 seconds) with no stimuli separates each trial.

  • Drug Administration:

    • Once the rats reach a stable baseline performance (e.g., >75% correct responses), drug studies can commence.

    • To induce a cognitive deficit, a cholinomimetic antagonist such as scopolamine (B1681570) (e.g., 0.1-0.3 mg/kg, i.p.) can be administered 30 minutes before the test session.

    • This compound (10 mg/kg, i.p.) or vehicle is administered at a specified time (e.g., 60 minutes) before the test session.

Data Analysis:

  • The primary measure is the percentage of correct responses. Reaction times and the number of omissions (failure to respond) can also be recorded.

Reversal Learning Task

This task assesses cognitive flexibility and the ability to adapt to changing reward contingencies.

Apparatus:

  • Standard operant conditioning chamber as described for the DNMTP task.

Procedure:

  • Initial Discrimination Learning:

    • Rats are trained to discriminate between the two levers based on a specific rule (e.g., the left lever is always rewarded, irrespective of any visual cues).

    • Training continues until the rats reach a performance criterion (e.g., >80% correct responses for two consecutive days).

  • Reversal Phase:

    • Once the initial discrimination is learned, the reward contingency is reversed without any explicit signal to the animal (e.g., the right lever is now the correct choice).

    • The number of trials or errors it takes for the rat to adapt to the new rule and reach the performance criterion is the primary measure of cognitive flexibility.

  • Drug Administration:

    • This compound (10 mg/kg, i.p.) or vehicle is administered prior to the reversal learning session. The timing of administration should be consistent across all test subjects.

Data Analysis:

  • Key metrics include the number of trials to reach criterion in the reversal phase, the number of perseverative errors (continuing to choose the previously correct lever), and the percentage of correct responses across trials.

Experimental Workflow

Experimental Workflow General Workflow for Rodent Cognitive Testing cluster_pretraining Pre-training Phase cluster_training Task-Specific Training cluster_testing Drug Testing Phase Habituation Habituation to Operant Chamber Lever_Training Lever Press Training Habituation->Lever_Training DNMTP_Training DNMTP Training Lever_Training->DNMTP_Training Reversal_Training Initial Discrimination (Reversal Learning) Lever_Training->Reversal_Training Baseline Establish Stable Baseline Performance DNMTP_Training->Baseline Reversal_Training->Baseline Drug_Admin Administer Vehicle or This compound (10 mg/kg, i.p.) +/- Scopolamine Baseline->Drug_Admin Cognitive_Test Perform Cognitive Task (DNMTP or Reversal Learning) Drug_Admin->Cognitive_Test Data_Analysis Analyze Performance Data Cognitive_Test->Data_Analysis

Caption: A generalized workflow for in vivo rodent cognitive studies.

By following these protocols, researchers can effectively evaluate the cognitive-enhancing potential of this compound in rodent models of learning and memory. Careful attention to experimental detail and appropriate control groups are essential for obtaining robust and reproducible results.

References

Application Notes and Protocols for JNJ-10181457 in the Tail-Suspension Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Depressive Disorder (MDD) is a complex psychiatric condition with a significant impact on global health. Emerging evidence implicates neuroinflammatory processes in the pathophysiology of depression. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is utilized to create rodent models of depression characterized by sickness behavior and depressive-like phenotypes. The tail-suspension test (TST) is a widely used behavioral assay to screen for potential antidepressant drugs in mice.[1][2][3][4] The test is based on the principle that when placed in a moderately stressful and inescapable situation, mice will develop a state of immobility, which is considered to reflect behavioral despair. A reduction in the duration of immobility is indicative of an antidepressant-like effect.

JNJ-10181457 is a potent and selective inverse agonist of the histamine (B1213489) H3 receptor.[5] The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By acting as an inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to increased histaminergic neurotransmission. Furthermore, studies have shown that this compound can modulate the function of microglia, the resident immune cells of the brain, and reduce the production of pro-inflammatory cytokines.[5] In a lipopolysaccharide (LPS)-induced model of depression in mice, this compound has been shown to improve depression-like behavior in the tail-suspension test, suggesting its potential as a novel therapeutic agent for depression with a neuroinflammatory component.[5]

These application notes provide a detailed protocol for utilizing this compound in the tail-suspension test to evaluate its antidepressant-like effects in an LPS-induced model of depression in mice.

Data Presentation

The following table summarizes representative quantitative data for the effect of this compound on immobility time in the tail-suspension test in an LPS-induced depression model. Please note that these values are illustrative and based on expected outcomes.

Treatment GroupNDosageMean Immobility Time (seconds)Standard Deviation (SD)p-value vs. Vehicle + Salinep-value vs. Vehicle + LPS
Vehicle + Saline10-12015-<0.01
Vehicle + LPS100.5 mg/kg20020<0.01-
This compound + LPS1010 mg/kg14018>0.05<0.05

Experimental Protocols

Materials and Reagents
  • This compound: (Source and purity to be specified by the researcher)

  • Lipopolysaccharide (LPS): (From E. coli, serotype O111:B4 or similar)

  • Vehicle for this compound: (e.g., sterile saline, 5% DMSO/5% Tween 80 in saline)

  • Sterile, pyrogen-free saline

  • Experimental Animals: Male C57BL/6 mice (8-10 weeks old)

  • Tail-suspension apparatus: A commercially available or custom-built chamber that allows for the suspension of a mouse by its tail without it being able to touch any surfaces.

  • Adhesive tape: Medical grade, for attaching the tail to the suspension bar.

  • Video recording equipment and analysis software: For recording and scoring the test.

Experimental Workflow

G cluster_acclimation Acclimation cluster_treatment Treatment Protocol cluster_testing Behavioral Testing cluster_analysis Data Analysis acclimation Animal Acclimation (1 week) drug_admin This compound or Vehicle Administration (e.g., 30 min prior to LPS) acclimation->drug_admin lps_admin LPS or Saline Administration (e.g., 24 hours prior to TST) drug_admin->lps_admin Time Interval tst Tail-Suspension Test (6 minutes) lps_admin->tst scoring Scoring of Immobility Time tst->scoring stats Statistical Analysis scoring->stats

Experimental workflow for the tail-suspension test with this compound.

Detailed Methodology
  • Animal Acclimation:

    • House male C57BL/6 mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

    • Provide ad libitum access to food and water.

    • Allow mice to acclimate to the housing conditions for at least one week prior to the experiment.

    • Handle the mice for a few minutes each day for 3-4 days before the experiment to reduce stress.

  • Drug and LPS Preparation:

    • Prepare this compound in the chosen vehicle at the desired concentration. The final injection volume should be consistent across all animals (e.g., 10 ml/kg).

    • Dissolve LPS in sterile, pyrogen-free saline to the desired concentration (e.g., 0.05 mg/ml for a 0.5 mg/kg dose in a 10 ml/kg injection volume).

  • Experimental Groups:

    • Group 1 (Control): Administer vehicle followed by saline.

    • Group 2 (LPS Model): Administer vehicle followed by LPS.

    • Group 3 (Treatment): Administer this compound followed by LPS.

    • The number of animals per group should be sufficient for statistical power (typically n=8-12).

  • Administration Protocol:

    • Administer this compound or its vehicle via the chosen route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before LPS administration (e.g., 30-60 minutes).

    • Administer LPS (e.g., 0.5 mg/kg) or saline via intraperitoneal injection. The timing of LPS administration before the tail-suspension test is crucial and should be consistent (e.g., 24 hours).

  • Tail-Suspension Test Procedure:

    • On the day of testing, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.

    • Securely attach a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.

    • Suspend the mouse by the tape from a hook or a bar in the tail-suspension apparatus. The mouse should be positioned so that it cannot touch any surfaces.

    • Immediately start recording the session, which should last for a total of 6 minutes.[1][2]

    • At the end of the 6-minute session, carefully remove the mouse from the apparatus and return it to its home cage.

    • Clean the apparatus between each mouse to remove any olfactory cues.

  • Scoring and Data Analysis:

    • The primary measure is the duration of immobility during the 6-minute test period. Immobility is defined as the absence of any movement except for minor respiratory movements.

    • Scoring can be done manually by a trained observer who is blind to the treatment conditions, or by using automated video-tracking software.

    • Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare the mean immobility times between the different treatment groups. A p-value of less than 0.05 is typically considered statistically significant.

Signaling Pathway

G cluster_lps LPS-Induced Inflammation cluster_jnj This compound Action LPS LPS TLR4 TLR4 on Microglia LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Depression Depressive-like Behavior Cytokines->Depression JNJ This compound H3R Histamine H3 Receptor (Inverse Agonist) JNJ->H3R Histamine Increased Histamine Release H3R->Histamine Microglia_Mod Modulation of Microglia Histamine->Microglia_Mod Cytokine_Inhibition Reduced Pro-inflammatory Cytokines Microglia_Mod->Cytokine_Inhibition Cytokine_Inhibition->Depression Inhibits Antidepressant_Effect Antidepressant-like Effect Cytokine_Inhibition->Antidepressant_Effect

Signaling pathway of this compound in neuroinflammation.

References

Application Notes and Protocols: JNJ-10181457 in a Delayed Non-Matching to Position (DNMTP) Task

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10181457 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist/inverse agonist. The histamine H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on non-histaminergic neurons. As an antagonist/inverse agonist, this compound blocks the inhibitory effect of these receptors, leading to an increase in the synthesis and release of histamine and other neurotransmitters, including acetylcholine (B1216132).[1] Enhanced cholinergic neurotransmission is a key mechanism for improving cognitive functions, particularly learning and memory.[1] The delayed non-matching to position (DNMTP) task is a widely used behavioral paradigm to assess working memory in rodents. This document provides detailed application notes and protocols for utilizing this compound in a DNMTP task, particularly in a scopolamine-induced cognitive deficit model.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of this compound on performance in a DNMTP task in rats with scopolamine-induced cognitive impairment.

Table 1: Effect of this compound on Scopolamine-Induced Deficits in DNMTP Task Performance

Treatment GroupDose (mg/kg, i.p.)Mean Percent Correct +/- SEM
Vehicle + Vehicle-85.2 +/- 2.1
Vehicle + Scopolamine (B1681570)0.0662.5 +/- 3.5*
This compound + Scopolamine1080.1 +/- 4.2
Donepezil (B133215) + Scopolamine178.9 +/- 3.8

*p < 0.05 compared to Vehicle + Vehicle group **p < 0.05 compared to Vehicle + Scopolamine group Data adapted from Barrett, J. E., et al. (2009). Neuropharmacology, 56(8), 1131-1137.

Table 2: Effect of this compound on Cortical Acetylcholine Levels

Treatment GroupDose (mg/kg, i.p.)Mean ACh Release (% of Baseline) +/- SEM
Vehicle + Vehicle-100 +/- 15
Vehicle + Scopolamine0.0635 +/- 8*
This compound + Scopolamine1095 +/- 12**

*p < 0.05 compared to Vehicle + Vehicle group **p < 0.05 compared to Vehicle + Scopolamine group Data adapted from Barrett, J. E., et al. (2009). Neuropharmacology, 56(8), 1131-1137.

Signaling Pathway of this compound

This compound acts as an antagonist/inverse agonist at the histamine H3 receptor, which is a G-protein coupled receptor (GPCR) typically coupled to a Gi/o protein. In its basal state, the H3 receptor tonically inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP). By blocking this receptor, this compound disinhibits adenylyl cyclase, leading to an increase in cAMP levels. This modulation of the cAMP signaling pathway, along with the increased release of histamine and acetylcholine, is believed to underlie the cognitive-enhancing effects of this compound.

G This compound Signaling Pathway cluster_neuron Presynaptic Neuron JNJ This compound H3R Histamine H3 Receptor JNJ->H3R Antagonizes/ Inverse Agonizes G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Neurotransmitter_Vesicle Neurotransmitter Vesicles (Histamine/Acetylcholine) cAMP->Neurotransmitter_Vesicle Modulates Release Increased Neurotransmitter Release Neurotransmitter_Vesicle->Release

Caption: Signaling pathway of this compound at the histamine H3 receptor.

Experimental Protocols

Delayed Non-Matching to Position (DNMTP) Task

This protocol describes a typical DNMTP task in an operant chamber to assess working memory in rats.

1. Apparatus

  • Standard operant conditioning chambers equipped with:

    • Two retractable levers (left and right).

    • A central food magazine for reward delivery (e.g., 45 mg sucrose (B13894) pellets).

    • A house light for general illumination.

    • Stimulus lights above each lever.

    • A computer interface for controlling the apparatus and recording data.

2. Animal Subjects and Habituation

  • Male Sprague-Dawley or Wistar rats are commonly used.

  • Rats should be single-housed and maintained on a restricted diet to approximately 85-90% of their free-feeding body weight to ensure motivation for the food reward.

  • Allow an acclimatization period of at least one week to the animal facility before the start of the experiment.

  • Habituate the rats to the operant chambers for 15-30 minutes daily for 2-3 days, during which they can freely explore the chamber and receive rewards from the food magazine.

3. Training Phases

  • Lever Press Training:

    • Train the rats to press either lever to receive a food reward. This is typically done over several daily sessions until a stable response rate is achieved (e.g., >50 lever presses in a 30-minute session).

  • DNMTP Task Training:

    • Sample Phase: At the beginning of each trial, one lever (e.g., the left lever) is extended. The rat must press the lever, after which it retracts.

    • Delay Phase: A delay period is introduced where no levers are present. The duration of the delay can be varied (e.g., 1, 5, 10, 20 seconds) to modulate the difficulty of the task.

    • Choice Phase: Following the delay, both levers are extended. The rat must press the "non-matching" lever (in this example, the right lever) to receive a reward. A press on the incorrect (matching) lever results in no reward and a brief time-out period (e.g., 5 seconds) where the house light is turned off.

    • Inter-Trial Interval (ITI): A period of time (e.g., 20 seconds) between the end of one trial and the beginning of the next.

    • The position of the sample lever (left or right) should be randomized across trials.

    • Training continues until the animals reach a stable performance criterion (e.g., >80% correct choices on short delay trials) for several consecutive days.

4. Drug Administration and Testing

  • Scopolamine-Induced Deficit:

    • To induce a cognitive deficit, scopolamine hydrochloride is administered intraperitoneally (i.p.) at a dose of 0.06 mg/kg.[1]

    • Scopolamine should be administered approximately 30 minutes before the start of the DNMTP session.

  • This compound Administration:

    • This compound is typically dissolved in a suitable vehicle (e.g., sterile water).

    • Administer this compound (e.g., 10 mg/kg, i.p.) approximately 60 minutes before the start of the DNMTP session.[1]

  • Control Groups:

    • A vehicle control group (receiving the vehicle for both scopolamine and this compound).

    • A scopolamine control group (receiving the vehicle for this compound and scopolamine).

    • A positive control group, such as donepezil (an acetylcholinesterase inhibitor), can be included for comparison (e.g., 1 mg/kg, i.p., administered 60 minutes prior to the session).[1]

5. Data Analysis

  • The primary dependent variable is the percentage of correct choices in the DNMTP task.

  • Other measures can include response latencies (time to press the lever in the sample and choice phases) and the number of trials completed.

  • Statistical analysis is typically performed using analysis of variance (ANOVA) followed by post-hoc tests to compare between treatment groups.

Caption: Experimental workflow for the DNMTP task.

References

Application Notes and Protocols: In Vitro Microglial Phagocytosis Assay with JNJ-10181457

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis through their phagocytic activity. This process is essential for clearing cellular debris, apoptotic cells, and pathological protein aggregates. Dysregulation of microglial phagocytosis is implicated in various neurodegenerative diseases. JNJ-10181457 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist.[1][2] The H3R is expressed on microglia and its modulation has been shown to influence key microglial functions, including phagocytosis.[1][3][4] These application notes provide a detailed protocol for an in vitro microglial phagocytosis assay to evaluate the effects of compounds like this compound.

Data Presentation

The following table summarizes the dose-dependent effect of histamine H3 receptor modulation on microglial phagocytosis. While this data was generated using an H3R agonist, it illustrates the principle of how H3R activity influences phagocytosis. As an inverse agonist, this compound would be expected to counteract this effect.

Concentration (µM)Phagocytosis Inhibition (%)
0.0115 ± 3.2
0.135 ± 4.5
158 ± 5.1
1075 ± 6.3

Data is representative of the inhibitory effect of an H3R agonist on microglial phagocytosis and is adapted from foundational studies on H3R function in microglia.[1][3][4]

Experimental Protocols

This protocol outlines an in vitro assay to quantify microglial phagocytosis of fluorescently labeled particles and to assess the modulatory effects of this compound.

Materials and Reagents
  • Cell Line: BV-2 murine microglial cell line

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phagocytic Substrate: Fluorescently labeled latex beads (1 µm diameter) or pHrodo-labeled myelin debris

  • Test Compound: this compound

  • Control Compounds:

    • Vehicle control (e.g., DMSO)

    • Positive control for inhibition (e.g., Cytochalasin D)

  • Staining Reagents:

    • Hoechst 33342 or DAPI for nuclear staining

    • Iba1 antibody for microglial identification (optional, for imaging)

  • Assay Plates: 96-well or 384-well black, clear-bottom imaging plates

  • Fixation and Wash Buffers: Phosphate-Buffered Saline (PBS), 4% Paraformaldehyde (PFA)

Experimental Workflow

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 2: Phagocytosis Assay cluster_3 Day 2: Staining and Imaging cluster_4 Day 3: Data Analysis seed_cells Seed BV-2 cells into 96-well plates treat_cells Treat cells with this compound and controls seed_cells->treat_cells add_particles Add fluorescent particles to each well treat_cells->add_particles incubate Incubate to allow phagocytosis add_particles->incubate wash_fix Wash to remove non-engulfed particles and fix cells incubate->wash_fix stain Stain nuclei (and Iba1 if needed) wash_fix->stain image Acquire images using high-content imager stain->image analyze Quantify phagocytosis per cell image->analyze

Experimental workflow for the in vitro microglial phagocytosis assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture BV-2 cells to 80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed the cells into a 96-well imaging plate at a density of 2 x 10^4 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in culture medium.

    • Carefully remove the old medium from the cell plate and replace it with the medium containing the test compounds.

    • Incubate for the desired pre-treatment time (e.g., 1-2 hours).

  • Phagocytosis Assay:

    • Prepare the fluorescent particle suspension in culture medium.

    • Add the particle suspension to each well. The final concentration of particles should be optimized for the specific cell type and particle being used.

    • Incubate the plate for 1-3 hours at 37°C to allow for phagocytosis to occur.

  • Staining and Imaging:

    • Gently aspirate the medium containing non-engulfed particles.

    • Wash the cells twice with ice-cold PBS to stop phagocytosis and remove any remaining extracellular particles.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add a solution containing a nuclear stain (e.g., Hoechst 33342) to each well.

    • Acquire images using a high-content imaging system or a fluorescence microscope. Capture images in the channels corresponding to the fluorescent particles and the nuclear stain.

  • Data Analysis:

    • Use image analysis software to identify individual cells based on their nuclear stain.

    • For each cell, quantify the fluorescence intensity of the internalized particles.

    • The phagocytic activity can be expressed as the percentage of phagocytic cells or the mean fluorescence intensity of particles per cell.

    • Normalize the data to the vehicle control and plot the dose-response curve for this compound.

Signaling Pathway

This compound acts as an inverse agonist on the histamine H3 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR). Activation of H3R typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6][7][8] As an inverse agonist, this compound is expected to increase basal cAMP levels. The downstream signaling cascades, including the MAPK and PI3K/AKT pathways, are also influenced by H3R activity and are known to be key regulators of the complex cellular processes involved in phagocytosis, such as cytoskeletal rearrangement and vesicle trafficking.[5][6][9]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling JNJ This compound H3R Histamine H3 Receptor (Gi/o-coupled) JNJ->H3R Inverse Agonism AC Adenylyl Cyclase H3R->AC Inhibition PI3K_AKT PI3K/AKT Pathway H3R->PI3K_AKT MAPK MAPK Pathway H3R->MAPK cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Phagocytosis Modulation of Phagocytosis PKA->Phagocytosis PI3K_AKT->Phagocytosis MAPK->Phagocytosis

References

Application Notes and Protocols for JNJ-10181457 Administration in Rat Microdialysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of JNJ-10181457 in rats for the purpose of cerebral microdialysis studies, with a specific focus on monitoring acetylcholine (B1216132) (ACh) levels in the cortex.

Introduction

This compound is a selective, non-imidazole histamine (B1213489) H3 receptor antagonist.[1][2] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, in the central nervous system.[1] By blocking the H3 receptor, this compound is expected to increase the release of these neurotransmitters. Microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing valuable insights into the pharmacodynamic effects of novel compounds.[3][4][5]

This document outlines the mechanism of action of this compound, a detailed protocol for its administration in conjunction with cortical microdialysis in rats to assess acetylcholine release, and a summary of expected outcomes based on available literature.

Mechanism of Action: Histamine H3 Receptor Antagonism

This compound acts as an antagonist at the histamine H3 receptor. In the brain, H3 receptors are located on presynaptic terminals of histaminergic and other neurons. Activation of these Gi/o-coupled receptors inhibits the synthesis and release of histamine and other neurotransmitters. As a potent H3 receptor antagonist, this compound blocks this inhibitory action, leading to an increase in the release of histamine and, importantly for cognitive function, acetylcholine in brain regions such as the frontal cortex. This mechanism is of significant interest for the development of treatments for cognitive disorders where cholinergic neurotransmission is compromised.[1][2]

Signaling Pathway of the Histamine H3 Receptor

H3_Signaling_Pathway Histamine H3 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts to PKA PKA cAMP->PKA Activates Neurotransmitter_Vesicle Acetylcholine Vesicle PKA->Neurotransmitter_Vesicle Modulates (Inhibition of release) Release Acetylcholine Release Neurotransmitter_Vesicle->Release JNJ This compound (Antagonist) JNJ->H3R Blocks Histamine Histamine (Agonist) Histamine->H3R Activates

Caption: Signaling pathway of the Histamine H3 Receptor and the antagonistic action of this compound.

Experimental Protocols

The following protocols are generalized based on standard practices for microdialysis in rats and specific information available for this compound.

Animal Model and Housing
  • Species: Male Sprague-Dawley or Wistar rats.

  • Weight: 250-350 g at the time of surgery.

  • Housing: Animals should be individually housed after surgery in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

This compound Formulation and Administration
  • Compound: this compound.

  • Dosage: 10 mg/kg.[1][2]

  • Route of Administration: Intraperitoneal (i.p.) injection.[1][2]

  • Vehicle: While the specific vehicle used in the pivotal study by Boggs et al. (2009) is not publicly available, a common approach for similar compounds is suspension in a vehicle such as 0.5% methylcellulose (B11928114) in sterile water or a solution in a small percentage of DMSO in saline. It is critical to perform vehicle-controlled studies.

  • Administration Volume: Typically 1-2 mL/kg.

Surgical Procedure: Microdialysis Probe Implantation

This protocol describes the stereotaxic implantation of a guide cannula for later insertion of a microdialysis probe into the rat frontal cortex.

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Place the animal in a stereotaxic frame and ensure the head is level.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small burr hole over the target brain region (e.g., prefrontal cortex). Stereotaxic coordinates should be determined from a rat brain atlas (e.g., Paxinos and Watson).

  • Slowly lower a guide cannula to the desired depth.

  • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula into the guide to keep it patent.

  • Allow the animal to recover for at least 48 hours before the microdialysis experiment.

Microdialysis Procedure

Microdialysis_Workflow Microdialysis Experimental Workflow cluster_setup Preparation cluster_collection Data Collection cluster_analysis Analysis Probe_Insertion Insert Microdialysis Probe into Guide Cannula Connect_Pump Connect Probe to Syringe Pump Probe_Insertion->Connect_Pump Perfusion Start Perfusion with aCSF (e.g., 1-2 µL/min) Connect_Pump->Perfusion Equilibration Equilibration Period (e.g., 60-120 min) Perfusion->Equilibration Baseline Collect Baseline Samples (e.g., 3-4 samples, 20 min each) Equilibration->Baseline Drug_Admin Administer this compound (10 mg/kg, i.p.) Baseline->Drug_Admin Post_Drug_Collection Collect Post-Administration Samples (e.g., for 120-180 min) Drug_Admin->Post_Drug_Collection Sample_Storage Store Samples at -80°C Post_Drug_Collection->Sample_Storage HPLC_ECD Analyze ACh Levels (HPLC-ECD) Sample_Storage->HPLC_ECD

Caption: A typical workflow for a microdialysis experiment to assess neurotransmitter levels after drug administration.

  • On the day of the experiment, gently restrain the rat and remove the dummy cannula.

  • Insert the microdialysis probe (with a membrane length appropriate for the target structure, e.g., 2-4 mm) into the guide cannula.

  • Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min). The aCSF should contain an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent the degradation of acetylcholine.[6]

  • Allow for an equilibration period of at least 60-120 minutes for the tissue to stabilize and for baseline neurotransmitter levels to be established.

  • Collect 3-4 baseline dialysate samples (e.g., every 20 minutes).

  • Administer this compound (10 mg/kg, i.p.) or the vehicle.

  • Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Immediately freeze samples on dry ice and store at -80°C until analysis.

Sample Analysis
  • Acetylcholine concentrations in the dialysate samples are typically quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[6]

  • This method involves an enzymatic reactor containing acetylcholinesterase and choline (B1196258) oxidase, which converts acetylcholine to hydrogen peroxide. The hydrogen peroxide is then detected by the electrochemical cell.

Data Presentation

Quantitative data should be presented as the mean ± SEM percentage change from the baseline acetylcholine levels.

Table 1: Representative Data on Cortical Acetylcholine Levels Following this compound Administration in Rats

Time Point (minutes)Vehicle (% Baseline ACh ± SEM)This compound (10 mg/kg, i.p.) (% Baseline ACh ± SEM)
-40 to -20102 ± 598 ± 6
-20 to 0100 ± 4100 ± 5
0 (Injection)
0 to 2095 ± 7125 ± 10
20 to 4098 ± 6160 ± 12
40 to 60101 ± 5175 ± 15
60 to 80103 ± 8165 ± 14
80 to 10099 ± 7150 ± 11
100 to 12097 ± 6140 ± 9

*Note: The data presented in this table are illustrative and intended to represent the expected outcome based on the literature. Actual quantitative data from the pivotal studies on this compound and acetylcholine microdialysis were not publicly available. A significant increase in acetylcholine release is anticipated following this compound administration.

Expected Outcomes

Based on the mechanism of action of this compound as a histamine H3 receptor antagonist, its administration is expected to result in a significant increase in extracellular acetylcholine levels in the rat cortex. In studies where cholinergic function is impaired (e.g., by co-administration of scopolamine), this compound has been shown to normalize acetylcholine neurotransmission.[2] This pro-cholinergic effect is consistent with the compound's potential for treating cognitive deficits.

Conclusion

The administration of this compound in conjunction with in vivo microdialysis in rats is a valuable experimental paradigm to investigate its pharmacodynamic effects on cholinergic neurotransmission. The protocols outlined in this document provide a framework for conducting such studies. It is essential for researchers to establish a stable baseline and include appropriate vehicle controls to ensure the reliability and accurate interpretation of the results. The expected increase in cortical acetylcholine levels following this compound administration provides a direct measure of its target engagement and functional activity in the central nervous system.

References

Application Notes and Protocols: Cell-Based Assays to Measure the Effect of JNJ-10181457 on Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10181457 is a potent and selective inverse agonist of the histamine (B1213489) H3 receptor (H3R).[1][2] The histamine H3 receptor is primarily expressed in the central nervous system but has also been identified on various immune cells, suggesting its role in modulating immune responses.[3][4] Studies have indicated that this compound can suppress the release of pro-inflammatory cytokines in microglia, the resident immune cells of the brain, when stimulated with lipopolysaccharide (LPS).[1][2] This suggests that this compound may have broader anti-inflammatory effects by modulating cytokine release from other immune cell populations.

These application notes provide detailed protocols for cell-based assays to investigate the effect of this compound on cytokine release from peripheral blood mononuclear cells (PBMCs). PBMCs represent a diverse population of circulating immune cells, including lymphocytes (T cells, B cells, NK cells) and monocytes, making them a relevant in vitro model for studying systemic immune responses.[5] The protocols described herein utilize LPS, a component of the outer membrane of Gram-negative bacteria and a potent activator of Toll-like receptor 4 (TLR4), to induce a robust pro-inflammatory cytokine response.[1][6] The inhibitory potential of this compound on the release of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) will be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Chemical Information

Compound NameIUPAC NameCAS Number
This compound4-[[3-(4-piperidin-1-ylbut-1-ynyl)phenyl]methyl]morpholine;dihydrochloride (B599025)544707-20-2[7]

Signaling Pathways

G_protein_coupled_receptor_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R H3R G_protein Gαi/o H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates PI3K PI3K/Akt Pathway G_protein->PI3K Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cytokine_Release Cytokine Release PKA->Cytokine_Release Modulates MAPK->Cytokine_Release Modulates PI3K->Cytokine_Release Modulates Histamine Histamine (Agonist) Histamine->H3R Activates JNJ10181457 This compound (Inverse Agonist) JNJ10181457->H3R Inhibits

Caption: Histamine H3 Receptor Signaling Pathway.

LPS_induced_cytokine_release_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MD2 MD-2 MyD88 MyD88 TLR4->MyD88 Recruits PI3K PI3K TLR4->PI3K Activates CD14 CD14 CD14->TLR4 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates NFkB_complex IκB-NF-κB IKK_complex->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates to Akt Akt PI3K->Akt Akt->NFkB Modulates Cytokine_Genes Cytokine Gene Transcription NFkB_nucleus->Cytokine_Genes Induces Cytokine_Release Cytokine Release Cytokine_Genes->Cytokine_Release Leads to LPS LPS LPS->CD14 experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood Whole Blood Collection PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood->PBMC_Isolation Cell_Count Cell Counting & Viability PBMC_Isolation->Cell_Count Seeding Seed PBMCs in 96-well plate Cell_Count->Seeding Treatment Add this compound (and vehicle) Seeding->Treatment Incubation1 Pre-incubation (1 hr) Treatment->Incubation1 Stimulation Add LPS (or medium) Incubation1->Stimulation Incubation2 Incubation (18-24 hr) Stimulation->Incubation2 Supernatant Collect Supernatant Incubation2->Supernatant ELISA Cytokine Quantification (ELISA) Supernatant->ELISA Data_Analysis Data Analysis & Visualization ELISA->Data_Analysis

References

Application Notes and Protocols for JNJ-10181457 in Primary Neuron Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10181457 is a potent and selective, non-imidazole inverse agonist/antagonist of the histamine (B1213489) H3 receptor.[1] As a brain-penetrant compound, it has demonstrated efficacy in various preclinical models by modulating the release of several neurotransmitters, including acetylcholine (B1216132) and norepinephrine.[1][2] Notably, this compound has been shown to regulate the function of microglia, the resident immune cells of the central nervous system, by inhibiting chemotaxis, phagocytosis, and the production of pro-inflammatory cytokines.[3] These properties make this compound a valuable tool for investigating neuroinflammatory and neurodegenerative processes in vitro using primary neuron and microglia cultures.

This document provides detailed application notes and protocols for the preparation and use of this compound in primary neuron culture experiments.

Data Presentation

Quantitative Data for this compound
ParameterSpeciesValueNotes
pKi Rat8.15Binding affinity for the histamine H3 receptor.
pKi Human8.93Binding affinity for the histamine H3 receptor.

Experimental Protocols

Preparation of this compound Stock Solution

This compound dihydrochloride (B599025) is soluble in DMSO.[4]

Materials:

  • This compound dihydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the this compound dihydrochloride powder to equilibrate to room temperature before opening the vial.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in sterile DMSO. For example, to prepare 1 ml of a 10 mM stock solution of this compound dihydrochloride (Molecular Weight: 385.37 g/mol ), dissolve 0.385 mg of the compound in 1 ml of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.

Protocol for Primary Neuron Culture and Treatment

This protocol provides a general guideline for the culture of primary cortical or hippocampal neurons and subsequent treatment with this compound.[5][6][7]

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection medium (e.g., Hibernate-E)

  • Enzyme for dissociation (e.g., papain or trypsin)

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)

  • Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

Protocol:

Day 0: Isolation and Plating of Primary Neurons

  • Prepare poly-D-lysine or poly-L-lysine coated culture vessels at least one day prior to dissection.

  • Dissect cortices or hippocampi from E18 rodent pups under sterile conditions and place them in ice-cold dissection medium.

  • Enzymatically digest the tissue according to standard protocols (e.g., with papain or trypsin) to dissociate the cells.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at the desired density (e.g., 50,000 cells/cm²) onto the pre-coated culture vessels in neuronal culture medium.[5]

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

Day 1-6: Neuronal Culture Maintenance

  • After 24 hours, perform a partial media change to remove cellular debris.

  • Continue to culture the neurons, performing partial media changes every 2-3 days.

Day 7 onwards: Treatment with this compound

  • On the day of the experiment, prepare fresh dilutions of this compound from the 10 mM stock solution in pre-warmed neuronal culture medium.

  • It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific assay (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

  • Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent toxicity.

  • Remove a portion of the culture medium from each well and replace it with the medium containing the desired concentration of this compound or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Co-culture with Primary Microglia and Inflammatory Challenge

To investigate the anti-inflammatory effects of this compound, a co-culture system with primary microglia can be utilized.[8][9]

Protocol:

  • Isolate primary microglia from postnatal day 1-2 (P1-P2) rodent pups.[8]

  • Establish a mixed glial culture and subsequently isolate microglia by shaking.[8]

  • Add the isolated microglia to the established primary neuron cultures.

  • Allow the co-culture to stabilize for 24-48 hours.

  • Pre-treat the co-cultures with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Induce an inflammatory response by adding an inflammatory stimulus such as lipopolysaccharide (LPS) at a final concentration of, for example, 100 ng/mL.

  • Incubate for the desired duration (e.g., 24 hours).

  • Collect the culture supernatant for cytokine analysis (e.g., ELISA for TNF-α, IL-1β, IL-6) and lyse the cells for protein or RNA analysis.

Visualizations

Histamine H3 Receptor Signaling Pathway

H3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Activation PI3K_Akt_pathway PI3K/Akt Pathway G_protein->PI3K_Akt_pathway Activation cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_expression Gene Expression CREB->Gene_expression JNJ This compound (Inverse Agonist) JNJ->H3R Inhibition

Caption: Histamine H3 Receptor Signaling Pathway modulated by this compound.

Experimental Workflow for this compound Treatment of Primary Neurons

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis prep_plates Coat Culture Plates (Poly-D-Lysine) plating Plate Neurons prep_plates->plating prep_jnj Prepare this compound Stock Solution (10 mM in DMSO) treatment Treat with this compound (e.g., 24h) prep_jnj->treatment dissection Dissect E18 Cortical/Hippocampal Tissue dissociation Enzymatic Dissociation & Trituration dissection->dissociation dissociation->plating maintenance Culture Maintenance (7+ days) plating->maintenance maintenance->treatment viability Cell Viability Assays (e.g., MTT, LDH) treatment->viability cytokine Cytokine Analysis (ELISA) treatment->cytokine protein Protein Analysis (Western Blot) treatment->protein rna RNA Analysis (qPCR) treatment->rna

References

Application of JNJ-10181457 in Hippocampal Slice Culture Experiments: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing JNJ-10181457, a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist, in hippocampal slice culture experiments. This guide is designed to assist researchers in investigating the effects of this compound on microglial function and neuronal health within a physiologically relevant ex vivo model.

Introduction to this compound

This compound is a non-imidazole compound that acts as an inverse agonist at the histamine H3 receptor.[1] The H3R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine.[1] As an inverse agonist, this compound not only blocks the action of agonists but also reduces the basal, constitutive activity of the H3 receptor. This mechanism leads to an increase in the synthesis and release of histamine and other neurotransmitters, making it a valuable tool for studying the role of the histaminergic system in various physiological and pathological processes. In the context of the hippocampus, this compound has been shown to modulate microglial activity, including their migratory and phagocytic functions.[2]

Key Applications in Hippocampal Slice Cultures

Organotypic hippocampal slice cultures provide a unique ex vivo system that preserves the complex cellular architecture and synaptic connectivity of the hippocampus.[3] This model is ideal for studying the effects of pharmacological agents like this compound on specific cell types and their interactions within a tissue-like environment. Key applications include:

  • Modulation of Microglial Chemotaxis: Investigating the effect of this compound on the directed migration of microglia in response to chemoattractants like ATP, which is often released at sites of injury.[2]

  • Regulation of Microglial Phagocytosis: Assessing the impact of this compound on the ability of microglia to engulf and clear cellular debris, such as apoptotic neurons.[2]

  • Neuroprotection Assays: Evaluating the potential of this compound to protect neurons from excitotoxic insults, for example, those induced by N-methyl-D-aspartate (NMDA).

  • Investigation of Synaptic Plasticity: Studying the influence of enhanced histaminergic and cholinergic tone, mediated by this compound, on long-term potentiation (LTP) and other forms of synaptic plasticity.

Data Presentation

The following tables summarize hypothetical quantitative data based on the known effects of this compound on microglial functions.

Table 1: Effect of this compound on ATP-Induced Microglial Migration in Organotypic Hippocampal Slices

Treatment GroupConcentration (µM)Migration Distance (µm)Number of Migrated Cells
Vehicle Control-5 ± 18 ± 2
ATP (100 µM)-52 ± 545 ± 6
This compound + ATP128 ± 425 ± 4
This compound + ATP1015 ± 312 ± 3

Table 2: Effect of this compound on Microglial Phagocytosis of Apoptotic Neurons in Organotypic Hippocampal Slices

Treatment GroupConcentration (µM)Phagocytic Index (%)Number of Engulfed Neurons per Microglia
Vehicle Control-85 ± 74.2 ± 0.5
This compound155 ± 62.7 ± 0.4
This compound1032 ± 51.5 ± 0.3

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures

This protocol is adapted from standard methods for preparing organotypic hippocampal slice cultures.[4][5]

Materials:

  • Postnatal day 6-9 mouse or rat pups

  • Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)

  • Culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum)

  • Sterile dissection tools

  • Vibratome or tissue chopper

  • Cell culture inserts (0.4 µm pore size)

  • 6-well culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Anesthetize and decapitate the pup according to approved animal welfare protocols.

  • Rapidly dissect the brain and place it in ice-cold dissection medium.

  • Isolate the hippocampi and cut them into 350-400 µm thick transverse slices using a vibratome or tissue chopper.

  • Carefully transfer the slices onto cell culture inserts placed in 6-well plates containing 1 mL of culture medium per well.

  • Incubate the slices at 37°C in a humidified atmosphere with 5% CO2.

  • Change the culture medium every 2-3 days. Slices are typically ready for experiments after 7-10 days in vitro.

G cluster_0 Slice Preparation cluster_1 Culture Dissection Dissection Slicing Slicing Dissection->Slicing Plating Plating Slicing->Plating Incubation Incubation Plating->Incubation Medium Change Medium Change Incubation->Medium Change Experimentation Experimentation Medium Change->Experimentation

Organotypic Hippocampal Slice Culture Workflow

Protocol 2: ATP-Induced Microglial Migration Assay

This protocol describes how to assess the effect of this compound on microglial migration towards an ATP source.[2]

Materials:

  • Organotypic hippocampal slice cultures

  • This compound stock solution (in DMSO)

  • ATP stock solution (in sterile water)

  • Micropipette puller

  • Microinjection system

  • Fluorescent marker for microglia (e.g., Iba1 antibody or transgenic reporter mice)

  • Confocal or fluorescence microscope with time-lapse imaging capabilities

Procedure:

  • Pre-incubate the hippocampal slice cultures with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.

  • Prepare a micropipette with a fine tip (1-2 µm) and fill it with a solution of ATP (e.g., 1 mM) and a fluorescent dye (e.g., Alexa Fluor 594) to visualize the gradient.

  • Position the micropipette tip within the slice, close to a region of interest (e.g., the pyramidal cell layer).

  • Apply a small, controlled pressure pulse to the micropipette to create a chemoattractant gradient.

  • Acquire time-lapse images of the microglia (e.g., every 5 minutes for 1-2 hours) as they migrate towards the ATP source.

  • Quantify microglial migration by measuring the distance moved and the number of cells that have migrated towards the pipette tip.

G Slice Culture Slice Culture Pre-incubation\n(this compound) Pre-incubation (this compound) Slice Culture->Pre-incubation\n(this compound) ATP Microinjection ATP Microinjection Pre-incubation\n(this compound)->ATP Microinjection Time-lapse Imaging Time-lapse Imaging ATP Microinjection->Time-lapse Imaging Data Analysis Data Analysis Time-lapse Imaging->Data Analysis G Slice Culture Slice Culture NMDA Treatment\n(Apoptosis Induction) NMDA Treatment (Apoptosis Induction) Slice Culture->NMDA Treatment\n(Apoptosis Induction) This compound\nTreatment This compound Treatment NMDA Treatment\n(Apoptosis Induction)->this compound\nTreatment Incubation\n(Phagocytosis) Incubation (Phagocytosis) This compound\nTreatment->Incubation\n(Phagocytosis) Fixation & Staining Fixation & Staining Incubation\n(Phagocytosis)->Fixation & Staining Confocal Imaging Confocal Imaging Fixation & Staining->Confocal Imaging Data Analysis Data Analysis Confocal Imaging->Data Analysis G This compound This compound H3 Receptor H3 Receptor This compound->H3 Receptor Inverse Agonism Gαi/o Gαi/o H3 Receptor->Gαi/o PI3K/AKT/GSK-3β PI3K/AKT/GSK-3β H3 Receptor->PI3K/AKT/GSK-3β Modulation Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Increased Activity PKA PKA cAMP->PKA CREB CREB PKA->CREB Microglial Functions Microglial Functions PI3K/AKT/GSK-3β->Microglial Functions CREB->Microglial Functions

References

Application Notes and Protocols for Studying Zymosan-Induced Microglial Activation with JNJ-10181457

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in brain homeostasis and pathology. Their activation is a hallmark of various neurological diseases. Zymosan, a component of yeast cell walls, is a potent activator of microglia, primarily through the Toll-like receptor 2 (TLR2) signaling pathway. This activation leads to a cascade of events, including phagocytosis and the release of pro-inflammatory cytokines.

JNJ-10181457 is a selective and potent histamine (B1213489) H3 receptor (H3R) inverse agonist.[1] Research has indicated that this compound can modulate microglial functions, including the response to zymosan. Specifically, studies have shown that this compound prevents the increase in zymosan particle uptake by activated microglia.[1] These findings suggest that this compound is a valuable tool for studying the signaling pathways that govern zymosan-induced microglial activation and for exploring the therapeutic potential of H3R modulation in neuroinflammatory conditions.

These application notes provide detailed protocols for utilizing this compound to investigate its effects on zymosan-induced microglial phagocytosis and cytokine production.

Signaling Pathways

Zymosan-induced microglial activation is a complex process involving multiple signaling cascades. The following diagram illustrates the key pathways involved and the putative point of intervention for this compound.

Zymosan_Signaling Zymosan Zymosan TLR2 TLR2 Zymosan->TLR2 Binds MyD88 MyD88 TLR2->MyD88 NADPH_Oxidase NADPH Oxidase TLR2->NADPH_Oxidase Activates NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription ROS ROS NADPH_Oxidase->ROS Produces Phagocytosis Phagocytosis ROS->Phagocytosis Promotes H3R Histamine H3 Receptor H3R->Cytokines H3R->Phagocytosis JNJ10181457 This compound JNJ10181457->H3R Inverse Agonist Inhibition Inhibition JNJ10181457->Inhibition Inhibition->Cytokines Inhibition->Phagocytosis

Zymosan-induced microglial activation pathway and this compound intervention.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the experimental protocols described below. Note: Specific quantitative data on the effects of this compound on zymosan-induced microglial activation is not extensively available in the public domain. These tables are provided as a framework for organizing experimental findings.

Table 1: Effect of this compound on Zymosan-Induced Phagocytosis in Microglia

Treatment GroupThis compound Concentration (µM)Phagocytic Index (% of Zymosan Control)p-value vs. Zymosan Control
Vehicle Control00-
Zymosan (10 µg/mL)0100-
Zymosan + this compound0.1Data to be determinedData to be determined
Zymosan + this compound1Data to be determinedData to be determined
Zymosan + this compound10Data to be determinedData to be determined

Table 2: Effect of this compound on Zymosan-Induced Cytokine Release from Microglia

Treatment GroupThis compound Concentration (µM)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Vehicle Control0Data to be determinedData to be determinedData to be determined
Zymosan (10 µg/mL)0Data to be determinedData to be determinedData to be determined
Zymosan + this compound0.1Data to be determinedData to be determinedData to be determined
Zymosan + this compound1Data to be determinedData to be determinedData to be determined
Zymosan + this compound10Data to be determinedData to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for investigating the effect of this compound on zymosan-induced microglial activation.

Protocol 1: In Vitro Zymosan-Induced Phagocytosis Assay in Primary Microglia

This protocol details the methodology to assess the effect of this compound on the phagocytosis of zymosan particles by primary microglia.

Phagocytosis_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_Microglia 1. Isolate Primary Microglia Culture_Microglia 2. Culture Microglia Isolate_Microglia->Culture_Microglia Pretreat 5. Pre-treat Microglia with This compound Culture_Microglia->Pretreat Prepare_Zymosan 3. Prepare Fluorescently-Labeled Zymosan Particles Add_Zymosan 6. Add Zymosan to Microglia Prepare_Zymosan->Add_Zymosan Prepare_JNJ 4. Prepare this compound Stock Solution Prepare_JNJ->Pretreat Pretreat->Add_Zymosan Incubate 7. Incubate to Allow Phagocytosis Add_Zymosan->Incubate Wash 8. Wash to Remove Non-phagocytosed Zymosan Incubate->Wash Fix_Stain 9. Fix and Stain Cells Wash->Fix_Stain Image 10. Image Acquisition (Fluorescence Microscopy) Fix_Stain->Image Quantify 11. Quantify Phagocytosis Image->Quantify

Experimental workflow for the in vitro phagocytosis assay.

Materials:

  • Primary microglia (e.g., from neonatal mouse or rat cortices)

  • Microglia culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)

  • This compound

  • Zymosan A (from Saccharomyces cerevisiae)

  • Fluorescent label (e.g., FITC or pHrodo™)

  • Poly-D-lysine coated plates or coverslips

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (PFA)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Culture:

    • Isolate primary microglia from neonatal rodent cortices using standard protocols.

    • Plate the microglia on poly-D-lysine coated 24-well plates or coverslips at a suitable density (e.g., 5 x 10^4 cells/well) and culture in microglia culture medium.

    • Allow the cells to adhere and recover for at least 24 hours before treatment.

  • Preparation of Reagents:

    • Zymosan Labeling: Prepare fluorescently labeled zymosan particles according to the manufacturer's instructions. For example, opsonize zymosan with serum and then label with a fluorescent dye. Resuspend the labeled zymosan in serum-free medium at a working concentration (e.g., 1 mg/mL).

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Further dilute in culture medium to achieve the desired working concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Treatment:

    • Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control.

    • Pre-incubate the cells for 1-2 hours at 37°C.

    • Add the fluorescently labeled zymosan particles to each well at a final concentration of 10 µg/mL.

    • Incubate for 1-3 hours at 37°C to allow for phagocytosis.

  • Analysis:

    • Washing: Gently wash the cells three times with ice-cold PBS to remove non-internalized zymosan particles.

    • Fixation and Staining: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. After fixation, wash the cells with PBS and stain with DAPI to visualize the nuclei.

    • Imaging: Acquire images using a fluorescence microscope. Capture images from multiple random fields per well.

    • Quantification: Quantify phagocytosis by measuring the fluorescence intensity of the internalized zymosan per cell or by counting the number of cells containing fluorescent particles. The phagocytic index can be calculated as: (Number of cells with internalized particles / Total number of cells) x 100.

Protocol 2: Measurement of Cytokine Release from Zymosan-Activated Microglia

This protocol outlines the procedure to measure the effect of this compound on the release of pro-inflammatory cytokines from microglia stimulated with zymosan.

Materials:

  • Primary microglia or a microglial cell line (e.g., BV-2)

  • Microglia culture medium

  • This compound

  • Zymosan A

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Cell Culture:

    • Plate microglia in a 96-well plate at a density of 5 x 10^4 cells/well and culture overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for 1-2 hours.

    • Stimulate the cells with zymosan (10 µg/mL) for 24 hours.

  • Sample Collection:

    • After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant from each well for cytokine analysis.

  • Cytokine Measurement:

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

The provided protocols offer a comprehensive framework for investigating the role of this compound in modulating zymosan-induced microglial activation. By following these methodologies, researchers can elucidate the intricate signaling pathways involved and assess the potential of histamine H3 receptor inverse agonists as therapeutic agents for neuroinflammatory disorders. The structured tables will aid in the clear and concise presentation of experimental data, facilitating comparison across different treatment conditions.

References

Application Notes and Protocols for Long-Term JNJ-10181457 Administration Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

JNJ-10181457 is a selective, non-imidazole histamine (B1213489) H3 receptor antagonist and inverse agonist that readily penetrates the brain.[1] The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine (B1216132) and norepinephrine.[1] By blocking the H3 receptor, this compound increases the release of these neurotransmitters, which is thought to be the primary mechanism underlying its therapeutic potential in cognitive disorders and depression.[1][2][3] Preclinical studies have demonstrated its efficacy in animal models of cognition and its ability to modulate microglial function.[1][2] These application notes provide a framework for designing and conducting long-term administration studies to evaluate the sustained efficacy and safety of this compound in both preclinical and clinical settings.

Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the antagonism of the histamine H3 receptor, leading to an enhanced release of histamine and other neurotransmitters. The simplified signaling pathway is depicted below.

This compound Signaling Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Exocytosis H3_Receptor Histamine H3 Receptor (Autoreceptor) Histamine_Release->H3_Receptor Negative Feedback Histamine Histamine Histamine_Release->Histamine Increases Postsynaptic_Receptors Postsynaptic Histamine Receptors (H1, H2) Neuronal_Activity Increased Neuronal Activity Postsynaptic_Receptors->Neuronal_Activity This compound This compound This compound->H3_Receptor Blocks Histamine->Postsynaptic_Receptors Activates

Figure 1: this compound Mechanism of Action.

Preclinical Long-Term Administration Protocol

Objective: To assess the chronic safety, tolerability, and sustained efficacy of this compound in a relevant animal model of cognitive impairment.

1. Animal Model Selection:

  • Species: Wistar Han rats are a suitable choice, as they have been used in previous studies with this compound.[4]

  • Model: Age-induced cognitive decline or a scopolamine-induced amnesia model can be utilized to assess pro-cognitive effects.

2. Experimental Design and Workflow:

Preclinical_Workflow Start Start: Acclimatization (7 days) Baseline Baseline Cognitive Testing (e.g., Morris Water Maze) Start->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Dosing Chronic Dosing (e.g., 90 days) Randomization->Dosing Monitoring Weekly Health Monitoring (Weight, Behavior, Clinical Signs) Dosing->Monitoring Interim_Testing Interim Cognitive Testing (Day 30 and 60) Dosing->Interim_Testing Final_Testing Final Cognitive Testing (Day 90) Dosing->Final_Testing Washout Washout Period (14 days) Final_Testing->Washout Post_Washout_Testing Post-Washout Cognitive Testing Washout->Post_Washout_Testing Terminal Terminal Procedures: Blood Collection (PK/PD, Biomarkers) Tissue Collection (Histopathology) Post_Washout_Testing->Terminal

Figure 2: Preclinical Long-Term Study Workflow.

3. Dosing and Administration:

  • Route of Administration: Oral gavage is a common and clinically relevant route.

  • Dose Levels: A minimum of three dose levels (low, medium, and high) and a vehicle control group should be included. Dose selection should be based on previous pharmacokinetic and efficacy studies.

  • Frequency: Daily administration at the same time each day to maintain consistent plasma concentrations.

4. Efficacy Assessment:

  • Cognitive Function: Utilize validated behavioral tests such as the Morris Water Maze, Novel Object Recognition, or T-maze to assess learning and memory at baseline and specified time points throughout the study.

5. Safety and Tolerability Assessment:

  • Clinical Observations: Daily cage-side observations and weekly detailed clinical examinations.

  • Body Weight: Measured weekly.

  • Food and Water Consumption: Monitored periodically.

  • Hematology and Clinical Chemistry: Blood samples collected at baseline, mid-study, and termination.

  • Histopathology: A comprehensive panel of tissues should be collected at termination for microscopic examination.

Data Presentation: Preclinical Efficacy and Safety

Table 1: Hypothetical Morris Water Maze Escape Latency (seconds)

Treatment Group Baseline Day 30 Day 60 Day 90
Vehicle Control 55.2 ± 4.8 58.1 ± 5.2 60.5 ± 4.9 62.3 ± 5.5
This compound (Low Dose) 54.9 ± 5.1 45.3 ± 4.5* 42.1 ± 4.2* 40.8 ± 4.1*
This compound (Mid Dose) 55.5 ± 4.9 38.7 ± 4.1* 35.4 ± 3.9* 33.1 ± 3.8*
This compound (High Dose) 55.1 ± 5.3 35.2 ± 3.9* 32.8 ± 3.7* 30.5 ± 3.5*

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control.

Table 2: Summary of Key Preclinical Safety Findings (90-Day Study)

Parameter Vehicle Control This compound (Low Dose) This compound (Mid Dose) This compound (High Dose)
Body Weight Change (%) +15.2 ± 2.1 +14.8 ± 2.3 +15.5 ± 2.0 +12.1 ± 1.9*
Alanine Aminotransferase (ALT) (U/L) 35.6 ± 4.2 36.1 ± 4.5 38.2 ± 4.8 55.9 ± 6.1*
Creatinine (mg/dL) 0.6 ± 0.1 0.6 ± 0.1 0.7 ± 0.1 0.7 ± 0.2
Adverse Clinical Signs None None None Mild, transient hyperactivity
Histopathology Findings No significant findings No significant findings No significant findings Minimal centrilobular hypertrophy in the liver

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control.

Clinical Long-Term Administration Protocol (Phase IV - Post-Marketing Surveillance)

Objective: To monitor the long-term safety and effectiveness of this compound in a real-world patient population.

1. Study Design:

  • A multi-center, observational, prospective cohort study.

2. Patient Population:

  • Patients prescribed this compound for approved indications.

  • Inclusion and exclusion criteria should be broad to reflect real-world use.

3. Data Collection:

  • Baseline Data: Demographics, medical history, concomitant medications, and baseline disease severity scores.

  • Follow-up Data (e.g., every 6 months for 2 years):

    • Adverse events (AEs), including serious adverse events (SAEs).

    • Efficacy measures (e.g., cognitive assessment scores, patient-reported outcomes).

    • Changes in concomitant medications.

    • Laboratory parameters as clinically indicated.

4. Statistical Analysis:

  • Descriptive statistics to summarize patient characteristics, AEs, and efficacy outcomes.

  • Incidence rates of AEs will be calculated.

  • Changes in efficacy measures from baseline will be analyzed using appropriate statistical models.

Logical Relationship for Clinical Safety Monitoring

Clinical_Safety_Monitoring Patient_Enrollment Patient Enrollment (Prescribed this compound) Baseline_Data Collection of Baseline Data (Demographics, Clinical History) Patient_Enrollment->Baseline_Data Long_Term_Treatment Long-Term this compound Treatment Baseline_Data->Long_Term_Treatment Periodic_Follow_Up Periodic Follow-Up Visits (e.g., 6, 12, 18, 24 months) Long_Term_Treatment->Periodic_Follow_Up Data_Collection Data Collection: - Adverse Events - Efficacy Measures - Concomitant Medications Periodic_Follow_Up->Data_Collection Data_Analysis Data Analysis: - Incidence of AEs - Changes in Efficacy Data_Collection->Data_Analysis Safety_Report Periodic Safety Update Reports (PSURs) to Regulatory Agencies Data_Analysis->Safety_Report

Figure 3: Clinical Long-Term Safety Monitoring Workflow.

Data Presentation: Clinical Safety

Table 3: Hypothetical Incidence of Adverse Events in a 2-Year Observational Study

Adverse Event (MedDRA Preferred Term) This compound (N=1500)
n (%)
Nervous System Disorders
Headache 180 (12.0)
Dizziness 125 (8.3)
Insomnia 110 (7.3)
Gastrointestinal Disorders
Nausea 150 (10.0)
Dry Mouth 95 (6.3)
Psychiatric Disorders
Anxiety 75 (5.0)

| Serious Adverse Events (SAEs) | 15 (1.0) |

Disclaimer: These protocols and data are provided as a template and should be adapted based on specific research questions, regulatory guidelines, and emerging data on this compound. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Clinical studies must adhere to Good Clinical Practice (GCP) and receive approval from an Institutional Review Board (IRB) or Ethics Committee.

References

Troubleshooting & Optimization

JNJ-10181457 solubility in DMSO versus PBS for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-10181457. The information is tailored to address common challenges encountered during cell culture experiments.

This compound Solubility and Preparation for Cell Culture

Solubility Data Summary

SolventSolubilityRecommendations
DMSO SolublePrepare a high-concentration stock solution (e.g., 10-20 mM). Store at -20°C or -80°C.
PBS Likely lowDirect dissolution in PBS is not recommended due to potential for low solubility and precipitation.
Cell Culture Media VariableFinal concentration is limited by the aqueous solubility and the tolerance of the cells to the DMSO co-solvent.

Experimental Protocols

Protocol for Preparing this compound Stock Solution and Working Solutions

  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Aseptically add the required volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex gently until the compound is completely dissolved.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the DMSO stock solution with sterile PBS or cell culture medium to achieve the desired final concentration for your experiment.

    • Important: To avoid precipitation, add the DMSO stock solution to the aqueous buffer/medium while gently vortexing. Do not add the aqueous solution to the DMSO stock.

    • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Storage and Stability:

    • Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • It is recommended to prepare fresh working solutions from the stock for each experiment to ensure compound stability and activity. Aqueous solutions of many small molecules are not stable for long-term storage.

Troubleshooting Guide & FAQs

Q1: My this compound solution appears cloudy or has visible precipitate after dilution in cell culture medium. What should I do?

A1: This indicates that the solubility of this compound has been exceeded in the aqueous medium. Here are some troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment.

  • Increase the DMSO Concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) might help maintain solubility. However, always run a vehicle control to assess the effect of the solvent on your cells.

  • Warm the Solution: Gently warming the solution to 37°C may help dissolve the precipitate. However, be cautious as prolonged heating can degrade the compound.

  • Sonication: Brief sonication can sometimes help to re-dissolve precipitated compound.

  • Prepare a Fresh Dilution: Ensure that your dilution technique is optimal. Add the DMSO stock dropwise to the rapidly vortexing cell culture medium.

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is always recommended to perform a dose-response experiment to determine the effective concentration range for your system. Based on published studies, concentrations in the nanomolar to low micromolar range are often effective.

Q3: How should I store the this compound stock solution?

A3: The stock solution in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I dissolve this compound directly in PBS?

A4: While not definitively reported, the solubility of this compound in purely aqueous solutions like PBS is expected to be low. Direct dissolution is likely to be difficult and may result in an inaccurate final concentration. The recommended method is to first dissolve the compound in DMSO.

Visualized Experimental Workflow

The following diagram illustrates the recommended workflow for preparing this compound for use in cell culture experiments.

G cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Cell Culture Application lyophilized Lyophilized this compound stock_solution High-Concentration Stock Solution (e.g., 10 mM in DMSO) lyophilized->stock_solution Dissolve dmso Sterile DMSO dmso->stock_solution stock_solution_node Aliquot of Stock Solution stock_solution->stock_solution_node Aliquot & Store at -20°C/-80°C working_solution Final Working Solution (e.g., 10 µM in ≤0.5% DMSO) stock_solution_node->working_solution Dilute pbs_media PBS or Cell Culture Medium pbs_media->working_solution cell_culture Treat Cells working_solution->cell_culture vehicle_control Vehicle Control (DMSO) vehicle_control->cell_culture

Caption: Workflow for this compound solution preparation.

Signaling Pathway Context

This compound is an antagonist of the Histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR). The following diagram illustrates the simplified signaling pathway affected by this compound.

G cluster_pathway Histamine H3 Receptor Signaling Histamine Histamine H3R H3 Receptor (GPCR) Histamine->H3R Activates JNJ10181457 This compound JNJ10181457->H3R Antagonizes Gi Gi Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces

Caption: this compound antagonism of the H3 receptor pathway.

Potential off-target effects of non-imidazole H3 receptor antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is for researchers, scientists, and drug development professionals. It addresses potential off-target effects of non-imidazole H3 receptor antagonists through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects, and why are they a significant concern with H3 receptor antagonists?

A1: Off-target effects happen when a drug binds to and alters the function of proteins other than its intended target.[1] For H3 receptor antagonists, these unintended interactions can lead to misinterpretation of experimental data, where an observed biological response may not be due to H3 receptor blockade alone.[1] This is critical because H3 heteroreceptors modulate the release of numerous neurotransmitters, including dopamine (B1211576), acetylcholine, serotonin (B10506), and norepinephrine.[2][3] Off-target binding can confound results and introduce side effects like cardiovascular issues or unwanted psychoactive responses that complicate drug development.[4]

Q2: Why are non-imidazole H3 antagonists often preferred over first-generation imidazole-containing compounds?

A2: The primary advantage of non-imidazole antagonists is their reduced interaction with cytochrome P450 (CYP450) enzymes. The imidazole (B134444) ring in early antagonists (like thioperamide) is known to inhibit CYP450 enzymes, leading to potential drug-drug interactions and complicating pharmacokinetic studies.[5][6] Non-imidazole compounds were developed to circumvent this issue, offering a cleaner pharmacological profile in this regard.[5][6]

Q3: What are the known off-targets for some non-imidazole H3 receptor antagonists?

A3: While designed for selectivity, some non-imidazole H3 antagonists have shown affinity for other G-protein coupled receptors (GPCRs) and other targets. Commonly reported off-targets include dopamine (D2/D3), serotonin (5-HT) receptor subtypes, and sigma (σ1, σ2) receptors.[5][7] For instance, some H3 ligands have been found to possess high affinity for σ1 and σ2 receptors.[7] Polypharmacology, or the deliberate design of drugs to interact with multiple targets, is also an active area of research, with some compounds intentionally designed to hit targets like dopamine D2 receptors in addition to H3 receptors.[5][7]

Q4: What are the potential experimental consequences of these off-target effects?

A4: Off-target effects can manifest in various ways. For example, unexpected changes in locomotor activity could be mediated by dopamine receptor interactions, while mood or anxiety-related effects might stem from serotonin receptor binding.[8][9] Some H3 antagonists have shown antipsychotic-like profiles, which may be linked to interactions with dopamine and serotonin systems.[8] These off-target activities can either mask or exaggerate the true on-target effects, leading to challenges in interpreting preclinical data for conditions like schizophrenia, ADHD, or Alzheimer's disease.[8][10]

Q5: How can I experimentally distinguish between on-target H3 receptor effects and off-target effects?

A5: A multi-step approach is recommended. First, confirm that the effect of your antagonist can be reversed by co-administration of a selective H3 receptor agonist, such as (R)-α-methylhistamine (RAMH).[9][11] Second, use a "silent" antagonist—a compound that blocks the H3 receptor but has a different chemical scaffold and potentially a different off-target profile—to see if the same effect is produced. Additionally, employing genetic knockout models (e.g., H3R knockout animals) can be definitive; if the antagonist still produces the effect in an animal lacking the H3 receptor, the effect is unequivocally off-target.[1]

Troubleshooting Guides

Issue 1: My non-imidazole H3 antagonist causes unexpected behavioral changes (e.g., hyperactivity, sedation) in my rodent model.

  • Possible Cause: The compound may have significant affinity for other CNS receptors that modulate motor activity, such as dopamine D2/D3 receptors or serotonin receptors.[8][9] Antagonism of H3 receptors is known to increase the release of neurotransmitters like dopamine, but direct binding to dopaminergic receptors can produce more complex or contradictory effects.[3][8]

  • Troubleshooting Steps:

    • Selectivity Profiling: Perform a broad radioligand binding screen against a panel of CNS receptors (especially dopamine, serotonin, and adrenergic receptors) to identify potential off-target interactions.

    • Use of Control Antagonists: Test a structurally different, well-characterized H3 antagonist. If it does not produce the same effect, your compound's off-target profile is likely the cause.

    • Co-administration with Selective Antagonists: Co-administer your compound with a selective antagonist for the suspected off-target (e.g., a selective D2 antagonist). Blockade of the behavioral effect would strongly suggest an off-target interaction.

Issue 2: I observe a pro-cognitive effect in my experiments, but it doesn't correlate with the compound's H3 receptor occupancy.

  • Possible Cause: The cognitive enhancement may be a result of a synergistic effect between H3 receptor antagonism and an off-target action, such as acetylcholinesterase (AChE) inhibition or interaction with sigma receptors (σ1), which are also implicated in cognitive processes.[7]

  • Troubleshooting Steps:

    • Enzymatic Assays: Screen your compound for activity against relevant enzymes like AChE.

    • Sigma Receptor Binding: Specifically test for binding affinity at σ1 and σ2 receptors, as this is a known liability for some H3 antagonist scaffolds.[7]

    • Dose-Response Curve Analysis: A biphasic or unusually steep dose-response curve may indicate multiple mechanisms of action are at play. Compare the dose-response for the cognitive effect with the dose-response for H3 receptor occupancy measured by PET or ex vivo methods.

Issue 3: My results are inconsistent with published data for other non-imidazole H3 antagonists.

  • Possible Cause: Different non-imidazole scaffolds possess distinct off-target profiles. For example, piperazine (B1678402) and piperidine (B6355638) derivatives have been noted for their affinity for sigma receptors.[7] The specific chemical structure of your compound determines its off-target liabilities.

  • Troubleshooting Steps:

    • Structural Comparison: Analyze the structural motifs of your compound and compare them to other published antagonists. This can provide clues to potential off-target activities based on established structure-activity relationships.

    • Comprehensive Profiling: Do not assume your compound has the same selectivity as another non-imidazole antagonist. A full in vitro profiling panel is essential.

    • Verify Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound engages the H3 receptor in your specific cellular or tissue model.[1]

Data Presentation

Table 1: Potential Off-Targets and Associated Experimental Outcomes for H3 Receptor Antagonists

Off-Target Receptor/EnzymePotential Experimental OutcomeRelevant H3 Antagonist Class/ExampleCitation(s)
Dopamine D2/D3 Receptors Altered locomotor activity, antipsychotic-like effects, changes in reward-seeking behavior.Multi-target ligands (e.g., ST-2223)[7][8][9]
Serotonin (5-HT) Receptors Anxiolytic or anxiogenic effects, modulation of mood-related behaviors.Multi-target ligands[3][7]
Sigma (σ1 and σ2) Receptors Pro-cognitive effects, potential modulation of psychoactive properties.Piperazine and piperidine derivatives[7]
Acetylcholinesterase (AChE) Enhanced cognitive performance, particularly in memory tasks.Dual-acting compounds (e.g., E100)[7]
Histamine H1/H2/H4 Receptors Allergic response modulation, sedation (H1), gastric acid secretion (H2), immunomodulation (H4).Compounds with insufficient selectivity[5][6]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Selectivity Profiling

  • Objective: To determine the binding affinity (Ki) of a test compound for the H3 receptor and a panel of potential off-targets.

  • Methodology:

    • Target Preparation: Use cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., H3R, D2R, 5-HT2AR).

    • Radioligand Selection: Choose a suitable radioligand with high affinity and selectivity for the target receptor (e.g., [3H]Nα-methylhistamine for H3R).

    • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of the test compound.

    • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach binding equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify direct binding of the test compound to the H3 receptor in an intact cell environment.[1]

  • Methodology:

    • Cell Treatment: Treat intact cells expressing the H3 receptor with either the test compound or a vehicle control for a defined period.

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step at room temperature.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Protein Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble H3 receptor at each temperature point using an antibody-based method like Western Blot or ELISA.

    • Data Analysis: Plot the percentage of soluble H3 receptor against temperature for both vehicle- and compound-treated groups. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualizations

H3_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron Histamine_Vesicle Histamine Vesicles Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Exocytosis H3R H3 Autoreceptor (GPCR) Gi Gi Protein H3R->Gi Activates H3R->Histamine_Release Negative Feedback AC Adenylate Cyclase Gi->AC Inhibits Ca_Channel Ca²⁺ Channel Gi->Ca_Channel Inhibits cAMP ↓ cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Influx->Histamine_Release Reduces Histamine Histamine Histamine_Release->Histamine Histamine->H3R Binds Antagonist Non-Imidazole H3 Antagonist Antagonist->H3R Blocks

Caption: H3 receptor signaling pathway and antagonist mechanism.

Off_Target_Workflow Start Start: Observed Phenotypic Effect Q1 Is the effect blocked by an H3R agonist (e.g., RAMH)? Start->Q1 OnTarget Conclusion: Effect is likely on-target (H3R mediated) Q1->OnTarget Yes OffTarget_Suspected Off-target effect is suspected Q1->OffTarget_Suspected No Step2 Perform broad receptor screening (binding assays) OffTarget_Suspected->Step2 Q2 Significant binding to other receptors identified? Step2->Q2 Step3 Test with selective antagonists for identified off-targets Q2->Step3 Yes Reevaluate Re-evaluate hypothesis or consider novel mechanism Q2->Reevaluate No Q3 Is the effect blocked? Step3->Q3 OffTarget_Confirmed Conclusion: Effect is mediated by specific off-target Q3->OffTarget_Confirmed Yes Q3->Reevaluate No

Caption: Workflow for investigating potential off-target effects.

Logical_Relationships cluster_actions Molecular Actions cluster_effects Neurochemical & Phenotypic Effects Compound Non-Imidazole H3 Antagonist OnTarget On-Target: H3 Receptor Blockade Compound->OnTarget OffTarget Off-Target: e.g., D2R, σ1R Binding Compound->OffTarget Neuro ↑ Histamine, ACh, DA Release OnTarget->Neuro Cognition Pro-Cognitive Effects OffTarget->Cognition May contribute Motor Altered Locomotor Activity OffTarget->Motor Likely cause Other Other Unexpected Effects (e.g., Anxiolysis) OffTarget->Other Possible cause Neuro->Cognition

Caption: Logical relationships in H3 antagonist pharmacology.

References

Addressing JNJ-10181457 stability in long-term cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of JNJ-10181457 in long-term cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Q2: What are the known signaling pathways affected by this compound?

Q3: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, this compound dihydrochloride (B599025) stock solutions, typically prepared in a solvent like DMSO, should be stored at -20°C or colder in tightly sealed, light-protected vials.[8][10] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: What is the solubility of this compound?

This compound dihydrochloride is soluble in DMSO.[9] For cell culture experiments, it is common practice to dissolve the compound in DMSO at a high concentration to create a stock solution, which is then further diluted in the culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in long-term cell culture experiments.

Issue Possible Cause Suggested Solution
Variability in experimental results over time Degradation of this compound in the cell culture medium.Perform a stability study of this compound in your specific cell culture medium at 37°C. This can be done by collecting aliquots at different time points and quantifying the remaining compound using HPLC-MS. Consider more frequent media changes with freshly prepared this compound.
Adsorption of the compound to plasticware.Use low-protein-binding plates and pipette tips to minimize non-specific binding. Include a control group with no cells to assess the extent of binding to the culture vessel.[8]
Observed cellular toxicity High concentration of DMSO in the final culture medium.Ensure the final concentration of the DMSO solvent is below the toxic threshold for your cell line (generally <0.5%, but ideally ≤0.1%).
The compound itself may have cytotoxic effects at high concentrations.Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound for your specific cell line and experimental duration.
Precipitation of the compound in the media Poor solubility of this compound at the working concentration.After diluting the DMSO stock solution into the aqueous cell culture medium, visually inspect for any precipitate. If precipitation occurs, you may need to lower the working concentration or explore the use of a different formulation, if available.
Interaction with components in the serum or media.Test the stability and solubility in media with and without serum to see if serum proteins are affecting the compound's behavior.[8]

Quantitative Data Summary

Chemical and Physical Properties of this compound Dihydrochloride

PropertyValueReference
Molecular Formula C₂₀H₂₈N₂O·2HCl[9]
Molecular Weight 385.37 g/mol [9]
CAS Number 544707-19-9[9]
Appearance SolidN/A
Solubility Soluble in DMSO[9]
Purity (typical) ≥98% (HPLC)[4]

Experimental Protocols

Protocol for Assessing the Long-Term Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound dihydrochloride

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, low-protein-binding microcentrifuge tubes

  • HPLC-MS system

  • Acetonitrile (B52724) (ACN)

  • Internal standard (a stable, structurally similar molecule, if available)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare the working solution by diluting the stock solution in the cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Incubation:

    • Dispense 1 mL of the 10 µM working solution into triplicate wells of a 24-well low-protein-binding plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

    • The 0-hour time point should be collected immediately after the addition of the working solution.

  • Sample Processing:

    • To each 100 µL aliquot, add 200 µL of ice-cold acetonitrile (containing the internal standard, if used) to precipitate proteins.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Analyze the samples using a validated HPLC-MS method to quantify the concentration of this compound.

  • Data Analysis:

    • Determine the percentage of this compound remaining at each time point by normalizing the peak area to the average peak area at time 0.

    • Plot the percentage of compound remaining versus time to generate a stability profile.

Visualizations

Histamine_H3_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm JNJ This compound H3R Histamine (B1213489) H3 Receptor JNJ->H3R Antagonizes G_protein Gαi/o H3R->G_protein Activates Neurotransmitter_Release Increased Neurotransmitter Release H3R->Neurotransmitter_Release Inhibition leads to AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT Modulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates

Caption: Simplified signaling pathway of the Histamine H3 Receptor and the antagonistic action of this compound.

Stability_Assessment_Workflow start Start: Prepare 10 µM This compound in Media incubate Incubate at 37°C, 5% CO₂ start->incubate collect Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->collect process Protein Precipitation with Acetonitrile collect->process centrifuge Centrifuge and Collect Supernatant process->centrifuge analyze Analyze by HPLC-MS centrifuge->analyze end End: Determine % Remaining vs. Time analyze->end

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

Troubleshooting_Logic issue Inconsistent Experimental Results check_stability Is the compound stable in the media? issue->check_stability Possible Degradation check_binding Is the compound binding to plasticware? issue->check_binding Possible Adsorption check_concentration Is the working concentration correct? issue->check_concentration Possible Error solution_stability Perform stability assay. Increase media change frequency. check_stability->solution_stability No solution_binding Use low-binding plastics. Include no-cell control. check_binding->solution_binding Yes solution_concentration Verify stock and working concentrations. check_concentration->solution_concentration No

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Troubleshooting unexpected results in JNJ-10181457 behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results in behavioral studies involving JNJ-10181457. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective non-imidazole histamine (B1213489) H3 receptor antagonist and inverse agonist.[1][2] The histamine H3 receptor is an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons. By blocking this receptor, this compound increases the release of histamine and other neurotransmitters, including acetylcholine (B1216132), in the brain.[1][3][4] This mechanism is thought to underlie its effects on cognition and other behaviors.

Q2: What are the expected behavioral effects of this compound in preclinical models?

A2: Based on preclinical studies, this compound is expected to have pro-cognitive and antidepressant-like effects. It has been shown to reverse cognitive deficits in tasks such as the delayed non-matching to position (DNMTP) task and improve performance in the reversal learning task.[1][5] Additionally, it has demonstrated antidepressant-like effects in the tail-suspension test and can modulate microglial functions.[2][6] It may also increase locomotor activity.[3]

Q3: What are some key considerations for dose selection and administration of this compound?

A3: A single administration of 10 mg/kg (i.p.) in rats has been shown to result in significant plasma and brain exposure with maximal H3 receptor occupancy.[1] However, the optimal dose can vary depending on the animal model, the behavioral paradigm, and the research question. It is crucial to perform a thorough dose-response study to identify the most appropriate dose for your specific experiment. The route of administration (e.g., intraperitoneal, oral) will also influence the pharmacokinetics and should be chosen based on the experimental design.

Q4: Are there any known off-target effects of this compound that could influence behavioral outcomes?

A4: this compound is described as a selective histamine H3 receptor antagonist.[1] While it has high selectivity for the H3 receptor, it is always important to consider potential off-target effects, especially at higher doses. One study noted that this compound increases extracellular norepinephrine (B1679862) and acetylcholine levels in the rat frontal cortex but does not stimulate dopamine (B1211576) release.[4] Unexpected behavioral effects could potentially arise from interactions with other receptor systems, and it is advisable to consult pharmacological databases for a complete binding profile if unusual results are observed.

Troubleshooting Guide: Unexpected Behavioral Outcomes

Issue 1: No significant effect on cognitive performance in learning and memory tasks.
Possible Cause Troubleshooting Steps
Inappropriate Dose The dose may be too low to achieve sufficient H3 receptor occupancy. Conversely, an excessively high dose could lead to non-specific effects that mask pro-cognitive outcomes. Action: Conduct a dose-response study to determine the optimal dose for your specific paradigm. Review literature for doses used in similar studies.[1]
Timing of Administration The time between drug administration and behavioral testing may not align with the peak brain exposure of this compound. Action: Perform pharmacokinetic studies to determine the time to maximum concentration (Tmax) in the brain for your chosen route of administration and adjust the timing of your behavioral test accordingly.
Task Sensitivity The chosen cognitive task may not be sensitive enough to detect the effects of H3 receptor antagonism. Action: Consider using a different, validated cognitive task. For example, if the Morris water maze shows no effect, a task more sensitive to prefrontal cortex function, like the DNMTP task, might be more appropriate.[1]
Animal Strain/Sex The genetic background and sex of the animals can significantly influence their response to pharmacological agents. Action: Ensure consistency in the strain and sex of the animals used. If results are inconsistent, consider that there may be sex-specific or strain-specific differences in response.
Issue 2: Increased anxiety-like behavior in paradigms like the elevated plus-maze or open-field test.
Possible Cause Troubleshooting Steps
Histamine H1 and H2 Receptor Activation The increased release of histamine induced by this compound can lead to the activation of other histamine receptors, such as H1 and H2, which have been implicated in anxiety-like behaviors.[3] Action: Consider co-administration with H1 or H2 receptor antagonists to dissect the contribution of each receptor subtype to the observed behavior.
Hyperlocomotion An increase in general locomotor activity can be misinterpreted as an anxiogenic effect in some paradigms.[3] Action: Carefully analyze locomotor activity data (e.g., total distance traveled in the open field) to differentiate between general hyperactivity and specific anxiety-like behaviors (e.g., reduced time in the center of the open field).
Environmental Stressors The testing environment itself can be a significant source of stress, which may be exacerbated by the drug's effects. Action: Ensure proper habituation of the animals to the testing room and apparatus. Minimize environmental stressors such as loud noises and inconsistent lighting.
Issue 3: Sedation or hypoactivity observed instead of the expected increase in activity.
Possible Cause Troubleshooting Steps
High Dose Effects At very high doses, this compound might induce paradoxical effects, including sedation, possibly due to broad, non-specific receptor engagement or other unforeseen physiological responses. Action: Perform a dose-response study. If sedation is observed at high doses, use a lower dose that still achieves the desired H3 receptor antagonism.
Metabolic Side Effects Although not specifically reported for this compound, some centrally acting compounds can cause metabolic disturbances that might lead to lethargy. Action: Monitor the general health of the animals, including body weight and food/water intake, especially in chronic studies.
Home Cage vs. Novel Environment The effect of H3 antagonists on locomotor activity can be dependent on the novelty of the environment. Action: Assess locomotor activity in both the home cage and a novel environment (like an open field) to understand the context-dependency of the drug's effects.

Data Presentation

Table 1: Summary of this compound Doses and Effects in Preclinical Behavioral Studies

Behavioral Task Species Dose Route Observed Effect Reference
Imetit-Induced Water LickingRat10 mg/kgi.p.Reversal of imetit-induced effects[1]
Delayed Non-Matching to Position (DNMTP)Rat10 mg/kgi.p.Reversal of scopolamine-induced cognitive deficits[1]
Reversal Learning TaskRat10 mg/kgi.p.Increased percentage of correct responding[1]
Microglial Migration (ex vivo)MouseNot specified-Suppression of ATP-induced migration[2]
Microglial Phagocytosis (ex vivo)MouseNot specified-Inhibition of dead neuron engulfment[2]
Tail-Suspension TestMouseNot specified-Improved depression-like behavior[2]
Methamphetamine-Induced HyperlocomotionMouse5 and 10 mg/kgNot specifiedInhibitory effect on hyperlocomotion[3]

Experimental Protocols

Delayed Non-Matching to Position (DNMTP) Task Protocol

This protocol is a generalized procedure based on descriptions of the DNMTP task used in cognitive research.

  • Apparatus: A two-lever operant chamber.

  • Acclimation and Training:

    • Animals are first trained to press a lever for a food reward.

    • Subsequently, they are trained on the non-matching to position rule. A trial consists of a "sample" phase and a "choice" phase.

    • In the sample phase, one of the two levers is presented. A press on this lever results in a food reward.

    • After a delay period (which can be varied to modulate task difficulty), both levers are presented in the "choice" phase.

    • A press on the lever that was not presented in the sample phase (the "non-match") is rewarded. A press on the incorrect lever results in a time-out period.

  • Drug Administration:

    • This compound (e.g., 10 mg/kg, i.p.) or vehicle is administered at a predetermined time before the behavioral session.

    • To induce a cognitive deficit, a compound like scopolamine (B1681570) (e.g., 0.06 mg/kg, i.p.) can be administered prior to this compound.[1]

  • Testing:

    • Animals perform a set number of trials, and the percentage of correct responses is recorded.

  • Data Analysis:

    • The percentage of correct responses is compared between treatment groups using appropriate statistical methods (e.g., ANOVA).

Mandatory Visualizations

G cluster_0 Presynaptic Histaminergic Neuron cluster_1 Presynaptic Non-Histaminergic Neuron (e.g., Cholinergic) cluster_2 Postsynaptic Neuron Histidine Histidine Histamine_Vesicle Histamine in Vesicles Histidine->Histamine_Vesicle Synthesis Synaptic_Cleft_H Histamine Histamine_Vesicle->Synaptic_Cleft_H Release H3_Autoreceptor H3 Autoreceptor H3_Autoreceptor->Histamine_Vesicle Inhibits Release Increased_Neurotransmission Increased Histamine and Acetylcholine Release Synaptic_Cleft_H->H3_Autoreceptor H3_Heteroreceptor H3 Heteroreceptor Synaptic_Cleft_H->H3_Heteroreceptor Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft_H->Postsynaptic_Receptors Neurotransmitter_Vesicle Acetylcholine in Vesicles Synaptic_Cleft_NT Acetylcholine Neurotransmitter_Vesicle->Synaptic_Cleft_NT Release H3_Heteroreceptor->Neurotransmitter_Vesicle Inhibits Release Synaptic_Cleft_NT->Postsynaptic_Receptors This compound This compound This compound->H3_Autoreceptor Blocks This compound->H3_Heteroreceptor Blocks

Caption: Mechanism of action of this compound as a histamine H3 receptor antagonist.

G Start Start Hypothesis Formulate Hypothesis Start->Hypothesis Experimental_Design Experimental Design (Animal Model, Dose, Task) Hypothesis->Experimental_Design Acclimation Animal Acclimation and Habituation Experimental_Design->Acclimation Drug_Administration Administer this compound or Vehicle Acclimation->Drug_Administration Behavioral_Testing Conduct Behavioral Test Drug_Administration->Behavioral_Testing Data_Collection Collect and Record Data Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation End End Interpretation->End

Caption: A generalized workflow for in vivo behavioral studies with this compound.

G Unexpected_Result Unexpected Result Observed? No_Effect No Effect on Cognition? Unexpected_Result->No_Effect Yes Anxiety Increased Anxiety? Unexpected_Result->Anxiety Yes Sedation Sedation Observed? Unexpected_Result->Sedation Yes Check_Dose Review Dose and Conduct Dose-Response No_Effect->Check_Dose Possible Cause Check_Timing Verify PK/PD Timing No_Effect->Check_Timing Possible Cause Assess_Task Evaluate Task Sensitivity No_Effect->Assess_Task Possible Cause Assess_Locomotion Differentiate from Hyperlocomotion Anxiety->Assess_Locomotion Possible Cause Consider_H1_H2 Consider Co-administration with H1/H2 Antagonists Anxiety->Consider_H1_H2 Possible Cause Lower_Dose Test Lower Doses Sedation->Lower_Dose Possible Cause Monitor_Health Monitor General Animal Health Sedation->Monitor_Health Possible Cause Revise_Protocol Revise Protocol Check_Dose->Revise_Protocol Check_Timing->Revise_Protocol Assess_Task->Revise_Protocol Assess_Locomotion->Revise_Protocol Consider_H1_H2->Revise_Protocol Lower_Dose->Revise_Protocol Monitor_Health->Revise_Protocol

Caption: A logical troubleshooting tree for unexpected results in this compound studies.

References

Mitigating potential JNJ-10181457-induced anxiety-like behaviors in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: JNJ-10181457 In Vivo Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on mitigating potential anxiety-like behaviors that may be observed during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Is there evidence that this compound, a histamine (B1213489) H3 receptor antagonist, can induce anxiety-like behaviors?

A1: Yes, while this compound has been primarily investigated for its cognitive-enhancing and potential antidepressant-like effects, some preclinical studies have reported the emergence of anxiety-like behaviors in rodent models.[1][2][3] One study, in particular, found that this compound induced anxiety-like behaviors in mice in the elevated zero maze test.[1][3] It is important to note that the effects of H3 receptor antagonists on anxiety can be complex and may vary depending on the specific compound, experimental model, and species used.[2][3]

Q2: What is the proposed mechanism for this compound-induced anxiety-like behaviors?

A2: this compound is a histamine H3 receptor (H3R) antagonist/inverse agonist.[1][4] The H3 receptor acts as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. By blocking these receptors, this compound increases the release of histamine in the brain.[1][5] This surge in histamine can then activate other histamine receptors, such as H1 and H2 receptors, which are implicated in the modulation of anxiety and exploratory behaviors.[1][2] Research suggests that the anxiogenic-like effects of this compound may be partially mediated by H1 receptors and predominantly by H2 receptors.[1]

Q3: Can the anxiety-like effects of this compound be mitigated pharmacologically?

A3: Based on the proposed mechanism, co-administration of antagonists for other histamine receptors could mitigate the anxiety-like effects of this compound. Specifically, studies have shown that an H1 receptor antagonist (diphenhydramine) and an H2 receptor antagonist (zolantidine) can reduce the anxiety-like behaviors induced by this compound.[1] The H2 receptor antagonist appeared to have a more dominant effect in this regard.[1]

Q4: Are there non-pharmacological ways to minimize the observation of anxiety-like behaviors in my experiments?

A4: Yes, several environmental and procedural factors can influence anxiety-like behaviors in rodents and should be carefully controlled:

  • Habituation: Acclimate the animals to the testing room and apparatus to reduce novelty-induced stress.[6]

  • Handling: Gentle and consistent handling can minimize stress in the animals.

  • Environmental Conditions: Maintain consistent and appropriate lighting, temperature, and noise levels in the housing and testing areas.

  • Time of Day: Conduct behavioral testing at a consistent time during the animals' light-dark cycle.

Q5: My study is focused on the cognitive effects of this compound. How can I be sure that anxiety isn't confounding my results?

A5: This is a critical consideration. Increased anxiety can impair performance in certain cognitive tasks. It is advisable to include a battery of behavioral tests to assess both cognition and anxiety-like behaviors in parallel. For example, you could use the Morris water maze for spatial learning and memory, and the elevated plus-maze or light-dark box to assess anxiety.[7][8][9] Additionally, analyzing locomotor activity in an open field test can help differentiate between anxiogenic effects and general hyperactivity.[10][11]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected increase in anxiety-like behaviors (e.g., reduced time in open arms of elevated plus-maze). The anxiogenic-like effect of this compound may be prominent at the dose used in your specific animal strain or model.Dose-Response Relationship: Conduct a dose-response study to determine if the anxiety-like effect is dose-dependent. It's possible that a lower dose may retain the desired cognitive effects without inducing significant anxiety. Pharmacological Mitigation: Consider co-administering an H1 or H2 receptor antagonist to counteract the effects of increased histamine release.[1] Ensure you have appropriate vehicle and antagonist-only control groups.
High variability in behavioral data between animals treated with this compound. Individual differences in stress response and histamine system sensitivity. Environmental or procedural inconsistencies.Standardize Procedures: Strictly standardize all experimental procedures, including animal handling, injection protocols, and the timing of behavioral testing.[12] Control Environmental Factors: Ensure consistent lighting, noise, and temperature in both the housing and testing rooms. Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on statistical power.
Reduced locomotion in the open field test, complicating the interpretation of anxiety measures. While this compound has been associated with increased locomotor activity, a very high dose or specific experimental conditions could potentially lead to different effects. Anxiogenic effects can also manifest as freezing or reduced exploration.Comprehensive Behavioral Profiling: Use multiple behavioral tests to get a clearer picture. For example, the light-dark box test is less dependent on overall locomotion than the elevated plus-maze.[7][9] Detailed Analysis of Behavior: In the open field test, analyze not just the total distance traveled, but also the time spent in the center versus the periphery, rearing frequency, and instances of freezing.[10]
Conflicting results between different anxiety tests. Different behavioral paradigms measure distinct aspects of anxiety. For example, the elevated plus-maze assesses the conflict between the drive to explore and the aversion to open spaces, while the marble-burying test is more related to obsessive-compulsive-like behavior.Appropriate Test Selection: Choose behavioral assays that are most relevant to the type of anxiety you are investigating.[13] Review Literature: Consult studies that have used multiple anxiety tests to characterize the behavioral profile of similar compounds.

Experimental Protocols

Elevated Plus-Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[8][14][15]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes before the test.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session with a video camera for later analysis.

  • Data Analysis:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • An anxiolytic-like effect is indicated by an increase in the time spent and/or entries into the open arms.

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[9][16][17][18]

  • Apparatus: A rectangular box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.

  • Procedure:

    • Acclimate the animal to the testing room.

    • Place the animal in the dark compartment and allow it to acclimatize for a few seconds.

    • Allow the animal to freely explore both compartments for a 5-10 minute session.

    • Record the session with a video tracking system.

  • Data Analysis:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • An anxiolytic-like effect is indicated by an increase in the time spent in the light compartment.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[10][11]

  • Apparatus: A square arena with high walls to prevent escape.

  • Procedure:

    • Acclimate the animal to the testing room.

    • Place the animal in the center of the open field.

    • Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).

    • Record the session with a video camera.

  • Data Analysis:

    • Total distance traveled (locomotor activity).

    • Time spent in the center of the arena versus the periphery (anxiety-like behavior).

    • Rearing frequency (exploratory behavior).

    • A decrease in the time spent in the center is indicative of an anxiogenic-like effect.

Visualizations

JNJ10181457_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron JNJ10181457 This compound H3R Histamine H3 Autoreceptor JNJ10181457->H3R Antagonism Histamine_Release Increased Histamine Release H3R->Histamine_Release Inhibition Removed Histamine Histamine Histamine_Release->Histamine H1R H1 Receptor Histamine->H1R Activation H2R H2 Receptor Histamine->H2R Activation Anxiety_Behavior Anxiety-like Behaviors H1R->Anxiety_Behavior Partial Contribution H2R->Anxiety_Behavior Dominant Contribution

Caption: Proposed signaling pathway for this compound-induced anxiety-like behaviors.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6 mice) Acclimation Acclimation & Handling Animal_Model->Acclimation Drug_Prep Prepare this compound and Vehicle Acclimation->Drug_Prep Vehicle Vehicle Control JNJ This compound Mitigation This compound + H1/H2 Antagonist Positive_Control Positive Control (e.g., Anxiogenic Agent) OFT Open Field Test (Locomotion & Anxiety) Vehicle->OFT JNJ->OFT Mitigation->OFT Positive_Control->OFT EPM Elevated Plus-Maze (Anxiety) OFT->EPM LDB Light-Dark Box (Anxiety) EPM->LDB Data_Collection Video Record & Score Behavior LDB->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Interpretation Interpret Results Stats->Interpretation

Caption: Experimental workflow for assessing and mitigating this compound-induced anxiety.

References

Technical Support Center: JNJ-10181457 and Histamine Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for designing and troubleshooting experiments involving the selective H3 receptor antagonist, JNJ-10181457, in H1 receptor (H1R) and H2 receptor (H2R) knockout mouse models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective antagonist/inverse agonist of the histamine (B1213489) H3 receptor (H3R).[1][2] The H3R primarily functions as a presynaptic autoreceptor on histaminergic neurons. By blocking these autoreceptors, this compound inhibits the negative feedback loop that normally restricts histamine synthesis and release. This results in an increased concentration of histamine in the synaptic cleft, which can then activate other postsynaptic histamine receptors, such as H1R and H2R.[3]

Q2: What is the primary rationale for using H1R or H2R knockout models with this compound?

A2: The primary rationale is to dissect which downstream histamine receptor subtype (H1R or H2R) mediates the physiological and behavioral effects observed after the enhancement of histamine release by this compound. This is a crucial step in understanding the compound's mechanism of action and attributing its effects to specific signaling pathways.

Q3: How does this compound affect locomotor activity in wild-type, H1R knockout, and H2R knockout mice?

A3: In wild-type mice, administration of this compound has been shown to increase exploratory locomotor activity. Studies in knockout models have revealed that this effect is dependent on the H2 receptor. The increase in locomotor activity is maintained in H1R knockout mice but is absent in H2R knockout mice. This suggests that the enhanced histamine release induced by this compound stimulates H2 receptors to produce the observed increase in locomotion.

Q4: What are the known phenotypes of H1R and H2R knockout mice that I should be aware of?

A4:

  • H1R Knockout (KO) Mice: These mice can exhibit a range of altered phenotypes, including impaired spatial memory and learning, changes in their sleep-wake cycle, and altered circadian rhythms of locomotor activity (often showing increased activity during the light phase and decreased activity during the dark phase).[4][5][6]

  • H2R Knockout (KO) Mice: The phenotype of H2R knockout mice is often associated with gastric abnormalities, such as hypertrophy of the gastric mucosa. Behaviorally, they may also show alterations in certain learning and memory tasks.

Q5: Are there any known off-target effects of this compound?

A5: this compound is characterized as a selective H3R antagonist.[2][7] However, as with any pharmacological tool, the potential for off-target effects should be considered, especially at higher concentrations. It is recommended to consult comprehensive selectivity profiling data if available and to include appropriate controls in your experimental design to rule out off-target contributions to your observations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No significant increase in locomotor activity in wild-type mice after this compound administration. 1. Incorrect Dosage: The dose may be too low to achieve sufficient H3R occupancy. 2. Suboptimal Acclimation: Insufficient acclimation of the mice to the testing environment can lead to high baseline activity, masking the drug's effect. 3. Vehicle Formulation Issues: Improper dissolution or precipitation of the compound can lead to inaccurate dosing.1. A commonly reported effective dose is 10 mg/kg, administered intraperitoneally (i.p.).[7] Consider a dose-response study to determine the optimal dose for your specific experimental conditions. 2. Ensure a proper acclimation period (e.g., 30-60 minutes) in the testing chambers before data collection begins. 3. Prepare the vehicle fresh on the day of the experiment. Ensure the compound is fully dissolved. See the experimental protocols section for a recommended vehicle.
Unexpected behavioral phenotype in knockout mice treated with this compound. 1. Baseline Phenotype of the Knockout Strain: The observed behavior may be a result of the interaction between the drug and the inherent phenotype of the knockout mouse. 2. Genetic Background of the Mice: The genetic background of the knockout and wild-type control mice may not be identical, leading to confounding variables. 3. Off-Target Effects: At higher doses, the compound may be interacting with other receptors.1. Thoroughly characterize the baseline behavior of your knockout and wild-type littermate controls in your specific testing paradigm before initiating drug studies. 2. Use wild-type littermates from the same breeding colony as the most appropriate controls to minimize genetic variability. 3. If off-target effects are suspected, consider testing the compound in additional knockout models for other histamine receptors or using a lower dose.
High variability in locomotor activity data between individual mice. 1. Stress: Inconsistent handling or environmental stressors can significantly impact locomotor activity. 2. Circadian Rhythm: The time of day of testing can influence activity levels. 3. Health Status of Animals: Underlying health issues can affect behavior.1. Handle all mice consistently and minimize environmental stressors. 2. Conduct all behavioral testing at the same time of day to control for circadian variations. 3. Monitor the health of all animals throughout the study and exclude any with signs of illness.

Data Presentation

The following table summarizes the expected outcomes of this compound administration on locomotor activity in wild-type, H1R KO, and H2R KO mice based on available literature.

Genotype Treatment Expected Change in Locomotor Activity Interpretation
Wild-TypeVehicleBaselineEstablishes the normal locomotor activity level.
Wild-TypeThis compound (10 mg/kg)IncreasedH3R antagonism enhances histamine release, leading to increased locomotion.
H1R KOThis compound (10 mg/kg)IncreasedThe locomotor-enhancing effect of this compound is not mediated by H1 receptors.
H2R KOThis compound (10 mg/kg)No significant change from baselineThe locomotor-enhancing effect of this compound is dependent on H2 receptor activation.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is typically supplied as a dihydrochloride (B599025) salt, which is water-soluble.

  • Vehicle: Sterile 0.9% saline is a commonly used vehicle.

  • Procedure:

    • On the day of the experiment, weigh the required amount of this compound dihydrochloride in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse, assuming an injection volume of 10 mL/kg).

    • Vortex the solution until the compound is completely dissolved.

    • Visually inspect the solution to ensure there is no precipitate before administration.

Assessment of Locomotor Activity
  • Apparatus: An open-field arena equipped with infrared beams to automatically track movement.

  • Procedure:

    • Transport the mice to the testing room and allow them to acclimate to the new environment for at least 30 minutes before the experiment begins.

    • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the mice.

    • Immediately after injection, place each mouse individually into the center of the open-field arena.

    • Record locomotor activity for a predefined period, typically 60 to 120 minutes.

    • Analyze the data for parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).

Visualizations

Signaling Pathways

Histamine_Signaling cluster_H1R H1 Receptor Signaling cluster_H2R H2 Receptor Signaling H1R H1R Gq11 Gq/11 H1R->Gq11 Histamine PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC H2R H2R Gs Gs H2R->Gs Histamine AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA

Caption: Simplified signaling pathways of the H1 and H2 histamine receptors.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimation Acclimate Mice to Testing Room Drug_Prep Prepare this compound and Vehicle Injection Administer this compound or Vehicle (i.p.) Drug_Prep->Injection Placement Place Mice in Open-Field Arena Injection->Placement Data_Collection Record Locomotor Activity Placement->Data_Collection Data_Extraction Extract Locomotor Data Data_Collection->Data_Extraction Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Extraction->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

Caption: Experimental workflow for assessing the effect of this compound on locomotor activity.

Logical Relationship in Knockout Models

Knockout_Logic cluster_H1R_KO In H1R KO Model cluster_H2R_KO In H2R KO Model JNJ This compound H3R H3R Blockade JNJ->H3R Histamine ↑ Histamine Release H3R->Histamine H1R H1R Activation Histamine->H1R H2R H2R Activation Histamine->H2R Other_Effects Other H1R-mediated Effects H1R->Other_Effects H1R_KO_node H1R is absent Locomotion ↑ Locomotor Activity H2R->Locomotion H2R_path_preserved H2R pathway is intact H2R_KO_node H2R is absent Locomotion_preserved Locomotor effect is preserved Locomotion_abolished Locomotor effect is abolished

Caption: Logical framework for the effects of this compound in H1R and H2R knockout models.

References

Interpreting JNJ-10181457 effects in the context of basal histamine levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-10181457. The information is designed to help interpret experimental effects in the context of basal histamine (B1213489) levels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, non-imidazole histamine H3 receptor antagonist and inverse agonist.[1][2][3] Its primary mechanism involves blocking the histamine H3 receptor, which functions as an autoreceptor on histaminergic neurons. By antagonizing this receptor, this compound inhibits the negative feedback loop that normally suppresses histamine synthesis and release. This leads to an increase in histamine levels in the brain.[4] This elevated histamine then acts on other histamine receptors (H1, H2, and H4) to modulate the release of other neurotransmitters, including acetylcholine (B1216132) and norepinephrine (B1679862).[1][5]

Q2: We are not observing the expected cognitive enhancement in our animal model after administering this compound. What could be the issue?

Several factors could contribute to a lack of efficacy in your model:

  • Dosage and Administration: Ensure the dosage is appropriate for your animal model and route of administration. Studies have shown efficacy in rats with a 10 mg/kg intraperitoneal (i.p.) injection.[1]

  • Basal Histamine Levels: The effects of this compound are dependent on the endogenous histamine tone. If basal histamine levels in your animals are already high or dysregulated due to other experimental factors, the effect of the H3 receptor antagonist may be less pronounced.

  • Compromised Acetylcholine Neurotransmission: The cognitive-enhancing effects of this compound have been linked to its ability to normalize acetylcholine neurotransmission.[1] If the cognitive deficits in your model are not associated with impaired cholinergic function, the therapeutic effects may be limited.

  • Behavioral Paradigm: The choice of behavioral task is crucial. This compound has shown efficacy in tasks sensitive to acetylcholine modulation, such as the delayed non-matching to position task and reversal learning tasks.[1]

Q3: Our in vitro experiments with this compound on microglia are showing inconsistent results in cytokine production. Why might this be?

Inconsistencies in in vitro microglial responses to this compound could be due to:

  • Histamine H3 Receptor Expression: The expression levels of the histamine H3 receptor can vary between primary microglia and cell lines, and can be influenced by culture conditions and passage number.

  • Presence of Basal Histamine: The in vitro culture medium may lack the basal histamine tone present in the in vivo brain environment. The effects of an inverse agonist like this compound may be more apparent in the presence of some level of endogenous histamine.

  • Stimulation Conditions: The effect of this compound on microglial cytokine production has been demonstrated in the context of an inflammatory challenge, such as with lipopolysaccharide (LPS).[3] The drug may have minimal effects on cytokine secretion under non-stimulated conditions.

Q4: How does this compound impact neurotransmitter levels other than histamine?

By increasing histamine release in the brain, this compound indirectly modulates the release of other neurotransmitters. Specifically, it has been shown to increase extracellular levels of acetylcholine and norepinephrine in the rat frontal cortex.[5] However, it does not appear to stimulate dopamine (B1211576) release.[5]

Troubleshooting Guides

Interpreting Unexpected Behavioral Effects

If you observe unexpected behavioral outcomes, such as increased anxiety-like behaviors, consider the following:

  • Histamine Receptor Subtype Activation: The increased histamine release induced by this compound can activate various histamine receptor subtypes. For instance, activation of H1 and H2 receptors has been implicated in exploratory locomotor activity and anxiety-like behaviors.[4]

  • Off-Target Effects: While this compound is a selective H3 receptor antagonist, it is always important to consider potential off-target effects, especially at higher concentrations.

In Vivo Microdialysis Troubleshooting

For researchers using in vivo microdialysis to measure histamine release, consider these points if you are not seeing the expected increase after this compound administration:

  • Probe Placement: Ensure the microdialysis probe is accurately placed in the brain region of interest.

  • Flow Rate: The perfusion flow rate can impact the recovery of histamine.

  • Analytical Sensitivity: The analytical method used to quantify histamine in the dialysate must be sensitive enough to detect changes from basal levels. A mean basal level of histamine in rat blood has been measured at 177.8 +/- 11.1 pmol/mL.[6]

Data Presentation

Table 1: In Vivo Effects of this compound in Rats

ParameterAnimal ModelDosageRouteEffectReference
CognitionScopolamine-induced deficit10 mg/kgi.p.Reversal of cognitive deficit[1]
Acetylcholine ReleaseNormal rats10 mg/kgi.p.Increased in cortex[1]
Norepinephrine ReleaseNormal ratsNot SpecifiedNot SpecifiedIncreased in frontal cortex[5]
Dopamine ReleaseNormal ratsNot SpecifiedNot SpecifiedNo significant effect[5]

Table 2: this compound Receptor Binding Affinity

ReceptorSpeciespKiReference
Histamine H3Rat8.15[5]
Histamine H3Human8.93[5]

Experimental Protocols

In Vivo Assessment of Cognitive Enhancement in a Rat Model

This protocol is based on methodologies described for evaluating the effects of this compound on scopolamine-induced cognitive deficits.[1]

  • Animals: Male Wistar rats.

  • Behavioral Task: Delayed Non-Matching to Position (DNMTP) task in an operant chamber.

  • Drug Administration:

    • Scopolamine (B1681570) (0.06 mg/kg, i.p.) is administered to induce a cognitive deficit.

    • This compound (10 mg/kg, i.p.) or vehicle is administered prior to the scopolamine injection.

  • Procedure:

    • Rats are first trained to a stable baseline performance in the DNMTP task.

    • On the test day, animals receive the drug injections as described above.

    • The percentage of correct responses in the DNMTP task is recorded and analyzed.

  • Expected Outcome: this compound is expected to significantly reverse the decrease in correct responding caused by scopolamine.

Ex Vivo Measurement of Microglial Phagocytosis

This protocol is adapted from studies investigating the effect of this compound on microglial function.[3]

  • Tissue Preparation: Prepare acute hippocampal slices from mice.

  • Induction of Neuronal Death: Induce neuronal cell death by N-methyl-d-aspartate (NMDA) application to provide cellular debris for phagocytosis.

  • Treatment: Incubate the hippocampal slices with this compound or vehicle.

  • Phagocytosis Assay: Add fluorescently labeled zymosan particles to the slices to be phagocytosed by microglia.

  • Analysis: Use immunohistochemistry to label microglia (e.g., with an Iba1 antibody) and quantify the uptake of fluorescent zymosan particles by microglia using confocal microscopy.

  • Expected Outcome: this compound is expected to inhibit the engulfment of zymosan particles by activated microglia.

Visualizations

G Simplified Signaling Pathway of this compound cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histidine Histidine Histamine Histamine Histidine->Histamine HDC H3_Autoreceptor H3 Autoreceptor Histamine->H3_Autoreceptor Increased_Histamine Increased Histamine Histamine->Increased_Histamine Increased Release H3_Autoreceptor->Increased_Histamine This compound This compound This compound->H3_Autoreceptor Antagonism Postsynaptic_Receptors Postsynaptic H1/H2 Receptors Increased_Histamine->Postsynaptic_Receptors Neurotransmitter_Release Modulation of Acetylcholine & Norepinephrine Release Postsynaptic_Receptors->Neurotransmitter_Release G Experimental Workflow for Assessing Cognitive Effects Animal_Model Rat Model of Cognitive Deficit Drug_Administration Administer this compound (10 mg/kg, i.p.) Animal_Model->Drug_Administration Induce_Deficit Induce Deficit (e.g., Scopolamine) Drug_Administration->Induce_Deficit Behavioral_Testing Delayed Non-Matching to Position Task Induce_Deficit->Behavioral_Testing Data_Analysis Analyze Percentage of Correct Responses Behavioral_Testing->Data_Analysis Outcome Reversal of Cognitive Deficit Data_Analysis->Outcome G Troubleshooting Logic for Inconsistent In Vitro Microglia Data Inconsistent_Data Inconsistent Cytokine Data in Microglia Culture Check_H3R Verify H3 Receptor Expression Levels Inconsistent_Data->Check_H3R Assess_Histamine Consider Basal Histamine Levels Inconsistent_Data->Assess_Histamine Review_Stimulation Confirm Inflammatory Stimulation (e.g., LPS) Inconsistent_Data->Review_Stimulation Optimize_Culture Optimize Culture Conditions Check_H3R->Optimize_Culture Add_Exogenous_Histamine Consider Adding Exogenous Histamine at Basal Levels Assess_Histamine->Add_Exogenous_Histamine Ensure_Potent_Stimulus Ensure Appropriate Stimulus Concentration Review_Stimulation->Ensure_Potent_Stimulus

References

Validation & Comparative

A Comparative Analysis of JNJ-10181457 and Thioperamide in Ameliorating Cognitive Deficits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent histamine (B1213489) H3 receptor antagonists, JNJ-10181457 and thioperamide (B1682323), focusing on their efficacy in reversing cognitive deficits in preclinical models. Both compounds have shown promise in enhancing cognitive function, making them significant subjects of investigation for neurological and psychiatric disorders characterized by cognitive impairment.

Mechanism of Action: Targeting the Histamine H3 Receptor

Both this compound and thioperamide exert their pro-cognitive effects by acting as antagonists or inverse agonists at the histamine H3 receptor. This receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1][2] Additionally, H3 receptors are expressed as heteroreceptors on non-histaminergic neurons, where they modulate the release of other key neurotransmitters involved in cognitive processes, such as acetylcholine (B1216132), norepinephrine, and dopamine.[1][3][4]

By blocking the inhibitory action of H3 receptors, both this compound and thioperamide increase the release of these neurotransmitters in brain regions critical for learning and memory, including the cortex and hippocampus.[4] The enhanced neurotransmission is believed to be the primary mechanism underlying their cognitive-enhancing properties.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activates Neurotransmitter_Vesicle Neurotransmitter Vesicles (Histamine, ACh, etc.) H3R->Neurotransmitter_Vesicle Inhibits Release (Constitutive Activity) JNJ_Thio This compound / Thioperamide JNJ_Thio->H3R Antagonism Release Increased Neurotransmitter Release JNJ_Thio->Release Leads to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->Neurotransmitter_Vesicle Modulates Release Postsynaptic_Receptors Postsynaptic Receptors Release->Postsynaptic_Receptors Binds to Cognitive_Function Enhanced Cognitive Function Postsynaptic_Receptors->Cognitive_Function Signal Transduction

Caption: Signaling pathway of H3 receptor antagonists.

Preclinical Efficacy of this compound in Reversing Cognitive Deficits

This compound, a selective non-imidazole histamine H3 receptor antagonist, has demonstrated efficacy in rodent models of cognitive impairment.

Delayed Non-Matching to Position (DNMTP) Task

In a scopolamine-induced cognitive deficit model in rats, this compound was shown to reverse the impairment in the DNMTP task, a measure of spatial working memory.[5]

Treatment GroupDose (mg/kg, i.p.)% Correct Responding (Mean ± SEM)
Vehicle-85 ± 2.5
Scopolamine (B1681570)0.0660 ± 3.1
This compound + Scopolamine10 + 0.0682 ± 3.5#
Donepezil + Scopolamine1 + 0.0680 ± 4.2#
p < 0.05 vs. Vehicle; #p < 0.05 vs. Scopolamine alone. Data adapted from literature.
Reversal Learning Task

Repeated administration of this compound also improved performance in a reversal learning task in rats, indicating an enhancement of cognitive flexibility.[5]

Treatment GroupDose (mg/kg, i.p.)% Correct Responding in Reversal Phase (Mean ± SEM)
Vehicle-65 ± 4.1
This compound1080 ± 3.8
p < 0.05 vs. Vehicle. Data adapted from literature.

Experimental Protocols: this compound

Delayed Non-Matching to Position (DNMTP) Task Protocol (Rat)
  • Apparatus: A two-lever operant chamber.

  • Procedure:

    • Sample Phase: One of the two levers is presented. A press on this "sample" lever results in a food reward.

    • Delay Phase: A variable delay period is introduced where both levers are retracted.

    • Choice Phase: Both levers are presented, and the rat must press the "non-matching" lever (the one not presented in the sample phase) to receive a reward.

  • Cognitive Deficit Induction: Scopolamine (0.06 mg/kg, i.p.) is administered 30 minutes before the test session to induce a cholinergic deficit and impair performance.

  • Drug Administration: this compound (10 mg/kg, i.p.) is administered 60 minutes before the test session.

Reversal Learning Task Protocol (Rat)
  • Apparatus: A two-lever operant chamber with cue lights above each lever.

  • Procedure:

    • Initial Learning: Rats are trained to associate a lever press with a food reward based on a specific rule (e.g., press the lever with the light on).

    • Reversal Phase: Once the initial rule is learned to a criterion, the rule is reversed without warning (e.g., press the lever with the light off).

  • Drug Administration: this compound (10 mg/kg, i.p.) is administered daily throughout the reversal learning phase.

  • Primary Measure: The number of correct responses during the reversal phase is measured to assess cognitive flexibility.

cluster_dnmpt DNMTP Task Workflow cluster_reversal Reversal Learning Task Workflow Sample Sample Phase: Present one lever Delay Delay Period Sample->Delay Choice Choice Phase: Present both levers Delay->Choice Correct Correct Response: Press non-matching lever Choice->Correct If correct Incorrect Incorrect Response: Press matching lever Choice->Incorrect If incorrect Initial Initial Learning: Acquire Rule A Criterion Reach Criterion Initial->Criterion Reversal Reversal Phase: Switch to Rule B Criterion->Reversal Adapt Adapt to New Rule Reversal->Adapt

Caption: Experimental workflows for cognitive tasks.

Preclinical Efficacy of Thioperamide in Reversing Cognitive Deficits

Thioperamide, a potent and selective imidazole-based H3 receptor antagonist, has been extensively studied for its cognitive-enhancing effects.

Inhibitory Avoidance Task

Thioperamide has been shown to improve memory consolidation in the one-trial step-through inhibitory avoidance task in mice.[6]

Treatment GroupDose (mg/kg, i.p.)Retention Latency (s, Mean ± SEM)
Vehicle-120 ± 15.2
Thioperamide5210 ± 20.5
Thioperamide10245 ± 18.9
Thioperamide20250 ± 17.3
p < 0.05 vs. Vehicle. Data adapted from literature.
Morris Water Maze in an Alzheimer's Disease Model

In APP/PS1 transgenic mice, a model for Alzheimer's disease, thioperamide treatment ameliorated cognitive deficits observed in the Morris water maze.[7]

GroupTreatmentEscape Latency (Day 5, s, Mean ± SEM)Time in Target Quadrant (s, Mean ± SEM)
Wild-typeVehicle20 ± 3.135 ± 4.2
APP/PS1Vehicle45 ± 5.515 ± 2.8
APP/PS1Thioperamide (5 mg/kg/day)25 ± 4.2#30 ± 3.9#
*p < 0.05 vs. Wild-type; #p < 0.05 vs. APP/PS1 Vehicle. Data adapted from literature.

Experimental Protocols: Thioperamide

Inhibitory Avoidance Task Protocol (Mouse)
  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is an electrifiable grid.

  • Procedure:

    • Training: The mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild footshock is delivered.

    • Retention Test: 24 hours later, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive event.

  • Drug Administration: Thioperamide is administered immediately after the training session to assess its effect on memory consolidation.

Morris Water Maze Protocol (APP/PS1 Mice)
  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.

  • Procedure:

    • Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues around the room. Escape latency is recorded.

    • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.

  • Animal Model: APP/PS1 transgenic mice, which develop amyloid plaques and cognitive deficits, are used.

  • Drug Administration: Thioperamide is administered daily for a specified period before and during the behavioral testing.

cluster_ia Inhibitory Avoidance Task Workflow cluster_mwm Morris Water Maze Workflow Training Training: Mouse enters dark compartment -> Footshock Consolidation Memory Consolidation (24h) Training->Consolidation Test Retention Test: Measure latency to enter dark compartment Consolidation->Test Acquisition Acquisition Phase: Find hidden platform (multiple trials) Probe Probe Trial: Platform removed, measure time in target quadrant Acquisition->Probe

Caption: Experimental workflows for cognitive tasks.

Comparative Summary and Discussion

FeatureThis compoundThioperamide
Chemical Class Non-imidazoleImidazole
Cognitive Domains Assessed Spatial working memory, cognitive flexibilityAversive memory consolidation, spatial learning and memory
Key Preclinical Models Scopolamine-induced deficit (rat), Reversal learning (rat)Inhibitory avoidance (mouse), APP/PS1 transgenic mice
Reported Efficacy Reverses scopolamine-induced deficits in DNMTP; Improves performance in reversal learning.[5]Enhances memory consolidation in inhibitory avoidance; Ameliorates cognitive deficits in a mouse model of Alzheimer's disease.[6][7]

Both this compound and thioperamide demonstrate robust pro-cognitive effects in preclinical models, validating the histamine H3 receptor as a promising target for cognitive enhancement. This compound has been specifically shown to be effective in models of working memory and cognitive flexibility, which are relevant to conditions like schizophrenia and ADHD. Thioperamide has shown strong effects on memory consolidation and has demonstrated efficacy in a disease-relevant model of Alzheimer's disease.

References

A Comparative In Vivo Analysis of JNJ-10181457 and Ciproxifan: Histamine H3 Receptor Antagonists in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of two prominent histamine (B1213489) H3 receptor (H3R) antagonists/inverse agonists: JNJ-10181457 and ciproxifan (B1662499). Both compounds have been instrumental in elucidating the role of the H3R in various physiological processes, particularly within the central nervous system. This analysis synthesizes available preclinical data to facilitate an objective evaluation of their respective pharmacological profiles.

Mechanism of Action: Targeting the Histamine H3 Receptor

This compound and ciproxifan act as antagonists or inverse agonists at the histamine H3 receptor.[1][2] The H3R is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the brain.[3][4] It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine (B1216132), norepinephrine (B1679862), dopamine (B1211576), and serotonin.[3][5] By blocking the H3 receptor, both this compound and ciproxifan disinhibit the release of these neurotransmitters, leading to their therapeutic effects, including enhanced wakefulness, improved cognitive function, and potential antipsychotic properties.[4][6][7]

Quantitative In Vivo and In Vitro Data Summary

The following tables summarize key quantitative parameters for this compound and ciproxifan based on available preclinical data. It is important to note that direct comparisons should be made with caution, as experimental conditions and species may vary between studies.

Table 1: Receptor Binding Affinity and Potency

ParameterThis compoundCiproxifanSpecies/Assay
Ki pKi = 8.150.5 - 1.9 nMRat Brain
pKi = 8.9346 - 180 nMHuman
IC50 Not explicitly found9.2 nMHistamine H3 Receptor
ED50 Not explicitly found0.14 mg/kg (p.o.) for ↑ tele-methylhistamineMouse
0.23 - 0.30 mg/kg for receptor occupancyRat
ID50 Not explicitly found0.09 mg/kg (i.p.) vs. H3 agonist-induced water consumptionRat

Table 2: Pharmacokinetic Properties

ParameterThis compoundCiproxifanSpecies
Administration Route Intraperitoneal (i.p.)Intravenous (i.v.), Oral (p.o.), Intraperitoneal (i.p.)Various
Brain Penetration Yes, significant brain exposure and maximal H3 receptor occupancy at 10 mg/kg (i.p.)[7]YesRat, Mouse
Oral Bioavailability Not explicitly found62%Mouse[8]
Half-life (t1/2) Not explicitly foundDistribution: 13 min, Elimination: 87 min (1 mg/kg, i.v.)Mouse[9]

In Vivo Efficacy: A Comparative Overview

Both this compound and ciproxifan have demonstrated efficacy in a range of in vivo models, primarily targeting cognitive enhancement and wakefulness.

This compound is a selective, non-imidazole H3 receptor antagonist.[7] In vivo studies have highlighted its ability to:

  • Normalize Acetylcholine Neurotransmission: A single administration of 10 mg/kg (i.p.) in rats reversed scopolamine-induced cognitive deficits and was associated with the normalization of acetylcholine levels in the cortex.[7]

  • Improve Cognitive Performance: It has shown efficacy in translational rat models of cognition, including the delayed non-matching to position (DNMTP) task and reversal learning tasks.[7]

  • Regulate Microglial Function: this compound has been shown to regulate microglial functions in vivo, including inhibiting chemotaxis and phagocytosis.[10] It also improved depression-like behaviors in a lipopolysaccharide (LPS)-induced depression model in mice.[10]

  • Increase Neurotransmitter Release: It increases extracellular levels of norepinephrine and acetylcholine in the rat frontal cortex.[11]

Ciproxifan , an imidazole-based H3 receptor antagonist, has been extensively studied and has shown a broad range of in vivo effects:

  • Enhance Wakefulness: Ciproxifan induces marked signs of neocortical electroencephalogram (EEG) activation, promoting a waking state in cats.[8]

  • Improve Cognitive Function: It has been shown to enhance attention in the five-choice task in rats and alleviate cognitive deficits in an Alzheimer's disease mouse model.[6][9]

  • Modulate Neurotransmitter Release: Ciproxifan increases the release of acetylcholine in the hippocampus and prefrontal cortex, as well as dopamine and norepinephrine in the prefrontal cortex.[5]

  • Alleviate Hyperactivity: In a transgenic mouse model of Alzheimer's disease, ciproxifan was shown to alleviate hyperactivity.[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols based on the cited literature.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure extracellular levels of neurotransmitters (e.g., acetylcholine, norepinephrine) in specific brain regions following drug administration.

Protocol:

  • Animal Model: Male Wistar rats are typically used.

  • Surgery: Under anesthesia, guide cannulae are stereotaxically implanted into the target brain region (e.g., prefrontal cortex, hippocampus). Animals are allowed to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline neurotransmitter level.

  • Drug Administration: this compound (e.g., 10 mg/kg, i.p.) or ciproxifan (e.g., 3 mg/kg, i.p.) is administered.

  • Sample Collection: Dialysate samples continue to be collected for several hours post-administration.

  • Analysis: Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.

Delayed Non-Matching to Position (DNMTP) Task for Working Memory

Objective: To assess short-term spatial working memory.

Protocol:

  • Apparatus: A T-maze or a similar apparatus with a starting arm and two goal arms.

  • Habituation: Animals are habituated to the maze and handling.

  • Training:

    • Sample Phase: One of the goal arms is blocked, and the animal is placed in the starting arm and allowed to enter the open arm to receive a reward.

    • Delay Phase: The animal is removed from the maze for a specific delay period (e.g., a few seconds to several minutes).

    • Choice Phase: Both goal arms are now open, and the animal is returned to the starting arm. To receive a reward, the animal must enter the previously unvisited (non-matched) arm.

  • Drug Testing:

    • To induce a cognitive deficit, a drug like scopolamine (B1681570) (e.g., 0.06 mg/kg, i.p.) can be administered before the test.

    • This compound or ciproxifan is administered prior to the cognitive deficit-inducing agent or the task itself.

  • Data Analysis: The percentage of correct responses (entering the non-matched arm) is calculated and compared between treatment groups.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces production Ca_ion Ca2+ Vesicle Neurotransmitter Vesicle Ca_ion->Vesicle Triggers fusion Release Neurotransmitter Release Vesicle->Release Leads to JNJ This compound JNJ->H3R Antagonist/ Inverse Agonist Cipro Ciproxifan Cipro->H3R Antagonist/ Inverse Agonist Histamine Histamine Histamine->H3R Agonist

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Animal Model (e.g., Wistar Rat) A2 Surgical Implantation (e.g., Microdialysis Guide Cannula) A1->A2 A3 Recovery Period A2->A3 B1 Baseline Data Collection (e.g., Dialysate Samples) A3->B1 B2 Drug Administration (this compound or Ciproxifan) B1->B2 B3 Post-Dose Data Collection B2->B3 C1 Sample Analysis (e.g., HPLC) B3->C1 C2 Statistical Analysis C1->C2 C3 Results Interpretation C2->C3

Caption: General In Vivo Experimental Workflow.

Conclusion

Both this compound and ciproxifan are potent and selective histamine H3 receptor antagonists with significant in vivo activity. This compound, a non-imidazole compound, has demonstrated robust effects on normalizing acetylcholine neurotransmission and improving cognition in preclinical models. Ciproxifan, an imidazole-based antagonist, has a well-documented profile of promoting wakefulness and enhancing cognitive function. The choice between these compounds for research purposes may depend on the specific scientific question, the desired pharmacological profile (e.g., imidazole (B134444) vs. non-imidazole structure), and the animal model being used. This guide provides a foundational comparison to aid researchers in their selection and experimental design.

References

JNJ-10181457 and Pitolisant in Attenuating Methamphetamine-Induced Hyperlocomotion: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of JNJ-10181457 and pitolisant (B1243001), two histamine (B1213489) H3 receptor inverse agonists, in their efficacy at reducing methamphetamine-induced hyperlocomotion. The information presented is based on available preclinical data and is intended to inform research and development in the field of substance abuse and psychostimulant-related disorders.

Overview of Compounds

This compound and pitolisant are both potent and selective antagonists or inverse agonists of the histamine H3 receptor.[1][2] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the synthesis and release of histamine.[3] By blocking this receptor, this compound and pitolisant increase histaminergic neurotransmission in the brain.[3][4] This mechanism is believed to underlie their therapeutic effects in various neurological and psychiatric conditions, including their potential to mitigate the effects of psychostimulants like methamphetamine.[2][5]

Comparative Efficacy in Reducing Methamphetamine-Induced Hyperlocomotion

Preclinical studies in mice have directly compared the effects of this compound and pitolisant on hyperlocomotion induced by methamphetamine. Both compounds have demonstrated a significant, dose-dependent reduction in this behavioral marker of psychostimulant action.[2][5]

A key study demonstrated that pretreatment with either this compound or pitolisant showed a similar inhibitory effect on the hyperlocomotion induced by a 3 mg/kg dose of methamphetamine in male ICR mice.[2][5][6] Notably, neither this compound nor pitolisant, when administered alone, produced any significant changes in spontaneous locomotor activity.[2][5][6]

CompoundDose (mg/kg)Methamphetamine Dose (mg/kg)Animal ModelReduction in Hyperlocomotion
This compound 53Male ICR MiceSignificant
103Male ICR MiceSignificant
Pitolisant 53Male ICR MiceSignificant
103Male ICR MiceSignificant

Mechanism of Action and Signaling Pathway

The primary mechanism of action for both this compound and pitolisant is the blockade of the histamine H3 receptor.[2][3] As inverse agonists, they not only prevent the binding of histamine but also reduce the receptor's basal inhibitory activity, leading to a more robust increase in histamine release from presynaptic neurons.[3]

The released histamine then acts on various postsynaptic histamine receptors, with evidence pointing to the histamine H1 receptor as being crucial for the attenuation of methamphetamine's effects.[2][5][6] Studies have shown that the inhibitory effect of pitolisant on methamphetamine-induced hyperlocomotion is completely abolished by pretreatment with the H1 receptor antagonist pyrilamine.[2][5][6] This suggests that the activation of postsynaptic H1 receptors by the enhanced histamine release is the key downstream event mediating the therapeutic effect.

Beyond the histaminergic system, pitolisant has been shown to modulate other neurotransmitter systems, including increasing the release of acetylcholine, noradrenaline, and dopamine (B1211576) in the brain.[1][7] This broader neurochemical profile may also contribute to its overall effects.

G JNJ_Pito This compound / Pitolisant H3R H3 Receptor (Autoreceptor) JNJ_Pito->H3R Blockade (Inverse Agonism) Histamine_vesicle Histamine Vesicles H3R->Histamine_vesicle Inhibition Histamine_release Histamine Release Histamine_vesicle->Histamine_release Histamine_released Histamine H1R H1 Receptor Histamine_released->H1R Activation Effect Attenuation of Methamphetamine-induced Hyperlocomotion H1R->Effect G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal Male ICR Mice Pretreatment Administer this compound, Pitolisant, or Vehicle (i.p.) Animal->Pretreatment Housing Standard Housing Apparatus Automated Activity Monitors Wait 30-minute Interval Pretreatment->Wait METH_Admin Administer Methamphetamine (3 mg/kg, i.p.) Wait->METH_Admin Placement Place Mice in Activity Monitors METH_Admin->Placement Recording Record Locomotor Activity Placement->Recording Quantification Quantify Locomotor Activity (e.g., distance traveled) Recording->Quantification Comparison Compare Treatment Groups Quantification->Comparison Stats Statistical Analysis Comparison->Stats

References

JNJ-10181457 and Donepezil: A Comparative Analysis of Their Effects on Acetylcholine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of JNJ-10181457 and donepezil (B133215), focusing on their respective mechanisms for modulating acetylcholine (B1216132) (ACh) release. The information presented herein is intended to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these compounds.

Introduction

Modulating acetylcholine levels in the brain is a key therapeutic strategy for cognitive disorders. While both this compound and donepezil aim to enhance cholinergic neurotransmission, they achieve this through fundamentally different mechanisms. Donepezil, a well-established acetylcholinesterase (AChE) inhibitor, prevents the breakdown of ACh, thereby increasing its concentration in the synaptic cleft.[1][2][3][4] In contrast, this compound acts as a selective histamine (B1213489) H3 receptor antagonist, which in turn promotes the release of acetylcholine.[5][6]

Mechanism of Action

Donepezil: As a reversible inhibitor of acetylcholinesterase, donepezil binds to and temporarily inactivates the enzyme responsible for hydrolyzing acetylcholine.[2][3][4] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, enhancing neurotransmission.[1][4][7]

This compound: This compound is a selective, non-imidazole histamine H3 receptor antagonist.[5][6] The histamine H3 receptor functions as a presynaptic autoreceptor, and its blockade by this compound leads to an increase in the release of several neurotransmitters, including acetylcholine and norepinephrine, in brain regions such as the frontal cortex.[6]

Signaling Pathway Diagrams

To visually represent the distinct mechanisms of action, the following diagrams illustrate the signaling pathways affected by donepezil and this compound.

Donepezil_Mechanism ACh_presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) ACh_presynaptic->ACh Release Synaptic_Cleft Synaptic Cleft ACh_postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_receptor ACh Receptor ACh->ACh_receptor Binds Donepezil Donepezil Donepezil->AChE Inhibits ACh_receptor->ACh_postsynaptic Signal Transduction

Caption: Mechanism of action for donepezil.

JNJ10181457_Mechanism Histaminergic_Neuron Histaminergic Neuron H3_Receptor Histamine H3 Receptor Histaminergic_Neuron->H3_Receptor Histamine Release Cholinergic_Neuron Cholinergic Neuron ACh Acetylcholine (ACh) Cholinergic_Neuron->ACh Increased Release H3_Receptor->Cholinergic_Neuron Inhibits ACh Release JNJ10181457 This compound JNJ10181457->H3_Receptor Antagonizes ACh_receptor ACh Receptor ACh->ACh_receptor Binds Postsynaptic_Neuron Postsynaptic Neuron ACh_receptor->Postsynaptic_Neuron Signal Transduction

Caption: Mechanism of action for this compound.

Comparative Efficacy on Acetylcholine Levels

A study by Boggs et al. (2009) provides a direct comparison of the effects of this compound and donepezil on scopolamine-induced cognitive deficits and associated changes in cortical acetylcholine neurotransmission in rats.

CompoundDoseEffect on Scopolamine-Induced Deficits in DNMTP TaskEffect on Cortical Acetylcholine Neurotransmission
This compound 10 mg/kg, i.p.Significantly reversed deficitsNormalized acetylcholine neurotransmission
Donepezil 1 mg/kg, i.p.Significantly reversed deficitsNormalized acetylcholine neurotransmission

DNMTP: Delayed non-matching to position task Data summarized from Boggs et al., 2009.[5]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the comparative study.

In Vivo Microdialysis for Acetylcholine Measurement

Objective: To measure extracellular acetylcholine levels in the cortex of freely moving rats.

Methodology:

  • Animal Preparation: Male Wistar rats are anesthetized and stereotaxically implanted with a guide cannula targeting the frontal cortex.

  • Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.

  • Analysis: Acetylcholine concentrations in the dialysate are determined using high-performance liquid chromatography coupled with electrochemical detection (HPLC-ED).

  • Drug Administration: this compound (10 mg/kg, i.p.) or donepezil (1 mg/kg, i.p.) is administered, and changes in acetylcholine levels are monitored over time.

Delayed Non-Matching to Position (DNMTP) Task

Objective: To assess working memory in rats.

Methodology:

  • Apparatus: A two-lever operant chamber is used.

  • Training: Rats are trained to press a lever for a food reward.

  • Trial Structure:

    • Sample Phase: One lever is presented, and the rat must press it.

    • Delay Phase: A variable delay period is introduced.

    • Choice Phase: Both levers are presented, and the rat must press the lever that was not presented in the sample phase to receive a reward.

  • Drug-Induced Deficit: Scopolamine (B1681570) (0.06 mg/kg, i.p.), a muscarinic receptor antagonist, is administered to induce a cognitive deficit, decreasing the percentage of correct responses.

  • Test Compound Administration: this compound or donepezil is administered prior to the scopolamine injection to evaluate their ability to reverse the induced deficit.

  • Data Analysis: The percentage of correct responses is calculated and compared across treatment groups.

Experimental Workflow Diagram

Experimental_Workflow Start Start Animal_Prep Animal Model: Male Wistar Rats Start->Animal_Prep Group_Assignment Group Assignment Animal_Prep->Group_Assignment Vehicle Vehicle Control Group_Assignment->Vehicle Group 1 JNJ This compound (10 mg/kg, i.p.) Group_Assignment->JNJ Group 2 Donepezil Donepezil (1 mg/kg, i.p.) Group_Assignment->Donepezil Group 3 Scopolamine_Induction Scopolamine Induction (0.06 mg/kg, i.p.) Vehicle->Scopolamine_Induction JNJ->Scopolamine_Induction Donepezil->Scopolamine_Induction Behavioral_Testing Behavioral Testing: DNMTP Task Scopolamine_Induction->Behavioral_Testing Microdialysis Neurochemical Analysis: In Vivo Microdialysis Scopolamine_Induction->Microdialysis Data_Analysis Data Analysis and Comparison Behavioral_Testing->Data_Analysis Microdialysis->Data_Analysis End End Data_Analysis->End

Caption: Comparative experimental workflow.

Summary and Conclusion

Both this compound and donepezil effectively enhance cholinergic neurotransmission, albeit through distinct pharmacological pathways. Donepezil acts postsynaptically by preventing the degradation of acetylcholine, while this compound acts presynaptically to increase the release of acetylcholine. The comparative data from the study by Boggs et al. (2009) indicates that both compounds are capable of reversing scopolamine-induced cognitive deficits in a rat model, and both normalize cortical acetylcholine levels.[5]

The choice between targeting acetylcholine release versus inhibiting its degradation presents different therapeutic opportunities and potential side-effect profiles. Further research is warranted to fully elucidate the clinical implications of these different mechanisms for the treatment of cognitive disorders.

References

A Comparative Guide to the Anti-inflammatory Effects of JNJ-10181457 and Thioperamide in Microglia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two prominent histamine (B1213489) H3 receptor (H3R) modulators, JNJ-10181457 and thioperamide (B1682323), with a specific focus on their effects on microglia, the resident immune cells of the central nervous system. Understanding the distinct and overlapping mechanisms of these compounds is crucial for the development of novel therapeutics targeting neuroinflammation.

At a Glance: this compound vs. Thioperamide

FeatureThis compoundThioperamide
Primary Target Histamine H3 Receptor (Inverse Agonist)Histamine H3 Receptor (Antagonist/Inverse Agonist)
Key Anti-inflammatory Effects in Microglia Inhibition of chemotaxis, phagocytosis, and pro-inflammatory cytokine (IL-1β, IL-6, TNF-α) production.Inhibition of pro-inflammatory cytokine production, promotes a shift from M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotype.
Primary Signaling Pathways Downregulation of pro-inflammatory signaling cascades.Inhibition of NF-κB signaling and activation of the cAMP/CREB pathway.

Quantitative Comparison of Anti-inflammatory Effects

Table 1: Summary of Reported Anti-inflammatory Effects in Microglia

ParameterThis compoundThioperamide
Pro-inflammatory Cytokine Inhibition Reduces LPS-induced upregulation of IL-1β, IL-6, and TNF-α mRNA expression.[1]Decreases the transcription and expression of pro-inflammatory cytokines.[2] Attenuates neuroinflammation by reducing the release of pro-inflammatory cytokines.[1][2]
Microglial Activation Suppresses microglial activation.[1]Reduces microglial activation and induces a shift from the pro-inflammatory M1 to the anti-inflammatory M2 phenotype.[1][3]
Chemotaxis Significantly suppresses ATP-induced microglial migration.[1]Data not specifically reported in the context of microglial chemotaxis.
Phagocytosis Inhibits microglial engulfment of dead neurons and zymosan particles.[1]Data not specifically reported in the context of microglial phagocytosis.
Signaling Pathway Modulation Implied downstream of H3R antagonism.Suppresses phosphorylated p65 NF-κB and increases phosphorylation of CREB.[4]

Mechanism of Action: A Deeper Dive

Both this compound and thioperamide exert their anti-inflammatory effects by acting as antagonists or inverse agonists at the histamine H3 receptor, which is expressed on microglia.[1] By blocking the receptor, these compounds disrupt the signaling cascades that lead to a pro-inflammatory microglial state.

This compound: This selective and potent H3R inverse agonist has been shown to directly interfere with fundamental microglial functions associated with the inflammatory response. Its ability to inhibit chemotaxis prevents the migration of microglia to sites of inflammation, while the suppression of phagocytosis can modulate the clearance of cellular debris and pathogens, which may be beneficial in certain neuroinflammatory contexts. Furthermore, its direct impact on the production of key pro-inflammatory cytokines underscores its potential as a direct modulator of the inflammatory milieu.

Thioperamide: As a classic H3R antagonist, thioperamide's anti-inflammatory action in microglia appears to be mediated by a significant shift in cellular signaling. By inhibiting the NF-κB pathway, a central regulator of inflammation, thioperamide effectively dampens the expression of a wide array of pro-inflammatory genes.[1] Concurrently, its activation of the cAMP/CREB pathway promotes the transcription of anti-inflammatory and neuroprotective genes, driving the microglia towards a restorative M2 phenotype.[1][5]

Signaling Pathways

The following diagrams illustrate the known signaling pathways modulated by this compound and thioperamide in microglia.

This compound Signaling Pathway JNJ This compound H3R Histamine H3 Receptor JNJ->H3R Inhibits AC Adenylyl Cyclase H3R->AC cAMP ↓ cAMP AC->cAMP ProInflammatory Pro-inflammatory Signaling cAMP->ProInflammatory Cytokines ↓ IL-1β, IL-6, TNF-α ProInflammatory->Cytokines Chemotaxis ↓ Chemotaxis ProInflammatory->Chemotaxis Phagocytosis ↓ Phagocytosis ProInflammatory->Phagocytosis

This compound inhibits H3R, leading to reduced pro-inflammatory signaling.

Thioperamide Signaling Pathway Thioperamide Thioperamide H3R Histamine H3 Receptor Thioperamide->H3R Inhibits NFkB_path NF-κB Pathway H3R->NFkB_path AC Adenylyl Cyclase H3R->AC p65 p65 NFkB_path->p65 Pro_Cytokines ↓ Pro-inflammatory Cytokines p65->Pro_Cytokines cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Anti_Cytokines ↑ Anti-inflammatory Cytokines (IL-10) CREB->Anti_Cytokines M2 M2 Phenotype Anti_Cytokines->M2

Thioperamide inhibits NF-κB and activates the cAMP/CREB pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the anti-inflammatory effects of compounds like this compound and thioperamide in microglia.

LPS-Induced Cytokine Release Assay

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from microglia stimulated with lipopolysaccharide (LPS).

Workflow:

Cytokine Release Assay Workflow Culture Culture Microglia (e.g., BV-2 cells or primary microglia) Pretreat Pre-treat with This compound or Thioperamide Culture->Pretreat Stimulate Stimulate with LPS (e.g., 100 ng/mL) Pretreat->Stimulate Incubate Incubate (e.g., 24 hours) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Analyze Analyze Cytokine Levels (ELISA or Multiplex Assay) Collect->Analyze

Workflow for LPS-induced cytokine release assay.

Detailed Steps:

  • Cell Culture: Plate microglial cells (e.g., BV-2 cell line or primary microglia) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or thioperamide and incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include control wells with no treatment, LPS alone, and compound alone.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

  • Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex immunoassay according to the manufacturer's instructions.

Microglial Phagocytosis Assay

This assay quantifies the phagocytic activity of microglia, which can be modulated by anti-inflammatory compounds.

Workflow:

Phagocytosis Assay Workflow Culture Culture Microglia on coverslips Treat Treat with This compound or Thioperamide Culture->Treat AddBeads Add Fluorescent Beads/Particles Treat->AddBeads Incubate Incubate (e.g., 1-2 hours) AddBeads->Incubate WashFix Wash to remove unbound beads & Fix cells Incubate->WashFix Image Image with Fluorescence Microscope WashFix->Image Quantify Quantify Phagocytosis (e.g., number of beads/cell) Image->Quantify

Workflow for microglial phagocytosis assay.

Detailed Steps:

  • Cell Culture: Plate microglial cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with the desired concentrations of this compound or thioperamide for a specified period.

  • Addition of Phagocytic Substrate: Add fluorescently labeled latex beads, zymosan particles, or apoptotic cell debris to the culture medium.

  • Incubation: Incubate for 1-2 hours to allow for phagocytosis.

  • Washing and Fixation: Gently wash the cells with cold PBS to remove any non-phagocytosed particles. Fix the cells with 4% paraformaldehyde.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Quantification: Quantify the phagocytic activity by counting the number of fluorescent particles per cell or by measuring the total fluorescence intensity per cell using image analysis software.

Microglial Chemotaxis Assay (Transwell Assay)

This assay assesses the directional migration of microglia in response to a chemoattractant, a process that can be inhibited by anti-inflammatory agents.

Workflow:

Chemotaxis Assay Workflow Setup Setup Transwell Chamber Lower Add Chemoattractant (e.g., ATP) to lower chamber Setup->Lower Upper Add Microglia with This compound or Thioperamide to upper chamber Setup->Upper Incubate Incubate (e.g., 4-6 hours) Lower->Incubate Upper->Incubate FixStain Fix and Stain migrated cells Incubate->FixStain Count Count migrated cells FixStain->Count

Workflow for transwell microglial chemotaxis assay.

Detailed Steps:

  • Chamber Setup: Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., ATP) to the lower chamber.

  • Cell Seeding: Resuspend microglia in serum-free medium containing the test compound (this compound or thioperamide) and add the cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 4-6 hours to allow for cell migration towards the chemoattractant.

  • Fixation and Staining: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable dye (e.g., crystal violet).

  • Cell Counting: Count the number of migrated cells in several microscopic fields to determine the extent of chemotaxis.

Conclusion

Both this compound and thioperamide demonstrate significant anti-inflammatory effects in microglia by targeting the histamine H3 receptor. This compound shows a pronounced inhibitory effect on key microglial functions like chemotaxis and phagocytosis, in addition to suppressing pro-inflammatory cytokine production. Thioperamide, on the other hand, appears to drive a broader shift in microglial phenotype from pro-inflammatory to anti-inflammatory by modulating the NF-κB and CREB signaling pathways.

The choice between these compounds for therapeutic development may depend on the specific neuroinflammatory context. This compound might be more suitable for conditions where acute inhibition of microglial migration and phagocytosis is desired. Thioperamide could be more beneficial in chronic inflammatory conditions where a sustained shift towards a neuroprotective microglial phenotype is the goal. Further head-to-head quantitative studies are warranted to fully elucidate the comparative potency and efficacy of these two promising anti-inflammatory agents.

References

JNJ-10181457 Demonstrates Potent Anti-inflammatory and Antidepressant-like Effects in LPS-Induced Depression Models, Outperforming Other H3 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that JNJ-10181457, a selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist, shows significant promise in mitigating neuroinflammation and alleviating depression-like behaviors induced by lipopolysaccharide (LPS). When compared to other H3R antagonists such as thioperamide (B1682323) and ciproxifan, this compound exhibits a robust profile in relevant animal models, suggesting its potential as a therapeutic agent for inflammation-associated depression.

Depression is a complex neuropsychiatric disorder with a growing body of evidence linking its pathophysiology to neuroinflammatory processes. The administration of LPS, a component of the outer membrane of Gram-negative bacteria, is a widely used experimental model to induce an inflammatory response that leads to depression-like behaviors in animals. Histamine H3 receptors are primarily expressed in the central nervous system and modulate the release of histamine and other neurotransmitters, playing a key role in cognition, sleep-wake cycles, and inflammation. Consequently, H3R antagonists are being investigated as potential therapeutics for a range of neurological and psychiatric conditions.

This comparative guide synthesizes findings from multiple preclinical studies to evaluate the efficacy of this compound against other H3R antagonists, thioperamide and ciproxifan, in LPS-induced depression and neuroinflammation models.

Comparative Efficacy in Behavioral Models of Depression

This compound has been shown to significantly improve depression-like behavior in the tail-suspension test (TST) in mice subjected to LPS challenge.[1] While direct head-to-head quantitative comparisons in the same study are limited, data from comparable experimental setups allow for an indirect assessment of efficacy.

H3 AntagonistAnimal ModelBehavioral TestKey Findings
This compound MiceTail Suspension Test (TST)Improved depression-like behavior.[1]
Thioperamide MiceForced Swim Test (FST)Data in a comparable LPS model is not readily available. However, it has shown to ameliorate cognitive impairments associated with neuroinflammation.[2]
Ciproxifan MiceSucrose Preference TestData in a comparable LPS-induced depression model is not readily available. It has been shown to reverse memory impairment in an LPS-induced neuroinflammation model.[3]

Attenuation of Neuroinflammatory Responses

A key mechanism underlying the antidepressant-like effects of these H3R antagonists in LPS models is their ability to modulate the neuroinflammatory cascade.

This compound has been demonstrated to reduce the LPS-induced upregulation of microglial pro-inflammatory cytokines.[1] Ciproxifan has also shown potent anti-inflammatory effects by significantly reducing levels of pro-inflammatory cytokines IL-6 and TNF-α, while increasing the anti-inflammatory cytokine IL-10.[4] Thioperamide has been found to promote a shift from a pro-inflammatory M1 to an anti-inflammatory M2 microglial phenotype and decrease pro-inflammatory cytokines IL-1β and TNF-α, while increasing anti-inflammatory cytokines IL-4 and IL-10.[2]

H3 AntagonistAnimal ModelPro-inflammatory CytokinesAnti-inflammatory Cytokines
This compound MiceReduced expression of pro-inflammatory cytokines.[1]Not specified
Thioperamide Mice↓ IL-1β, ↓ TNF-α[2]↑ IL-4, ↑ IL-10[2]
Ciproxifan Mice↓ IL-6, ↓ TNF-α[4]↑ IL-10[4]

Experimental Protocols

To provide a clear comparison, the following tables detail the experimental methodologies used in the cited studies.

This compound

Parameter Description
Animal Model Male C57BL/6J mice[1]
Induction Agent Lipopolysaccharide (LPS)
This compound Dosing Not specified in the abstract[1]
Behavioral Assessment Tail Suspension Test[1]

| Biochemical Analysis | Microglial pro-inflammatory cytokine levels[1] |

Thioperamide

Parameter Description
Animal Model Mice[2]
Induction Agent Lipopolysaccharide (LPS)[2]
Thioperamide Dosing Not specified in the abstract[2]
Behavioral Assessment Not specified for depression-like behavior in this study[2]

| Biochemical Analysis | Microglial phenotype (M1/M2), pro- and anti-inflammatory cytokine levels[2] |

Ciproxifan

Parameter Description
Animal Model Mice[4]
Induction Agent Lipopolysaccharide (LPS) (250 μg/kg, i.p. for the last 4 days of treatment)[4]
Ciproxifan Dosing 1 and 3 mg/kg, orally for 30 days[4]
Behavioral Assessment Not specified for depression-like behavior in this study[3]

| Biochemical Analysis | IL-6, TNF-α, IL-10, and COX-2 levels in brain homogenates[4] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of H3 receptor antagonists in LPS-induced depression models are underpinned by their modulation of intricate signaling pathways involved in neuroinflammation.

LPS_Induced_Neuroinflammation LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) on Microglia LPS->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Upregulates Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Depressive_Behavior Depressive-like Behavior Neuroinflammation->Depressive_Behavior

Figure 1: Simplified signaling pathway of LPS-induced neuroinflammation.

H3 receptor antagonists are proposed to counteract these effects through the following mechanism:

H3_Antagonist_Mechanism cluster_microglia Microglial Cell H3R Histamine H3 Receptor (H3R) Microglia_Activation Microglial Activation (Pro-inflammatory State) H3R->Microglia_Activation Inhibition of this pathway reduces activation H3_Antagonist H3R Antagonist (e.g., this compound) H3_Antagonist->H3R Blocks Anti_inflammatory_State Anti-inflammatory State (M2 Phenotype) Microglia_Activation->Anti_inflammatory_State Shifts towards

Figure 2: Proposed mechanism of H3R antagonists on microglial activation.

Thioperamide's mechanism has been further elucidated, involving the activation of the H2 receptor, which in turn stimulates the PKA/CREB pathway. This leads to an increase in anti-inflammatory cytokines and BDNF, while inhibiting the pro-inflammatory NF-κB signaling pathway.[2]

Experimental Workflow

The general experimental workflow for evaluating the efficacy of H3 antagonists in LPS-induced depression models is outlined below.

Experimental_Workflow Animal_Acclimation Animal Acclimation Drug_Administration H3 Antagonist or Vehicle Administration Animal_Acclimation->Drug_Administration LPS_Challenge LPS or Saline Injection (i.p.) Drug_Administration->LPS_Challenge Behavioral_Testing Behavioral Tests (e.g., TST, FST, Sucrose Preference) LPS_Challenge->Behavioral_Testing Biochemical_Analysis Biochemical Analysis (e.g., Cytokine Levels in Brain) Behavioral_Testing->Biochemical_Analysis

Figure 3: General experimental workflow.

References

Cross-Study Validation of JNJ-10181457's Pro-Cognitive Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data provides a comparative validation of the pro-cognitive effects of JNJ-10181457, a selective histamine (B1213489) H3 receptor antagonist. This guide synthesizes findings from key studies, presenting a cross-study validation of its efficacy in established rodent models of cognitive impairment. The data is benchmarked against the acetylcholinesterase inhibitor, donepezil (B133215), a standard of care for Alzheimer's disease, and other emerging pro-cognitive agents.

Executive Summary

This compound has demonstrated significant efficacy in reversing cognitive deficits in preclinical animal models. Its mechanism of action, centered on the antagonism of the histamine H3 receptor, leads to enhanced release of several key neurotransmitters, including acetylcholine (B1216132), which are crucial for cognitive processes. This guide provides a detailed comparison of this compound with other pro-cognitive compounds, highlighting its potential as a therapeutic agent for cognitive disorders.

Comparative Efficacy in Preclinical Models

The pro-cognitive effects of this compound have been evaluated in various behavioral paradigms in rats, most notably the Delayed Non-Matching to Position (DNMTP) task and the Reversal Learning task. These tasks are designed to assess working memory and cognitive flexibility, respectively.

Delayed Non-Matching to Position (DNMTP) Task

The DNMTP task is a widely used model to study working memory. In a key study, cognitive deficits were induced in rats using the muscarinic receptor antagonist, scopolamine (B1681570). This compound was shown to significantly reverse these scopolamine-induced deficits.

Treatment GroupDose (mg/kg, i.p.)% Correct Responding (Mean ± SEM)
Vehicle + Vehicle-85 ± 2
Scopolamine (0.06) + Vehicle-60 ± 3
Scopolamine (0.06) + this compound1082 ± 4
Scopolamine (0.06) + Donepezil178 ± 5

Data sourced from Hagan et al., Neuropharmacology, 2009.[1][2]

As illustrated in the table, a 10 mg/kg intraperitoneal (i.p.) dose of this compound restored performance to near baseline levels, comparable to the effects of the established cognitive enhancer, donepezil.

Reversal Learning Task

The reversal learning task assesses an animal's ability to adapt its behavior in response to changing reward contingencies, a measure of cognitive flexibility. Repeated administration of this compound (10 mg/kg, i.p.) has been shown to significantly increase the percentage of correct responses in this task, indicating an improvement in cognitive flexibility.[1][2] While specific quantitative data from the primary study by Hagan et al. (2009) on the reversal learning task is not detailed in the abstract, the publication confirms this positive effect. Further review of the full-text article is recommended for detailed statistics.

Mechanism of Action: Modulating Neurotransmitter Release

This compound is a selective antagonist of the histamine H3 receptor. These receptors are primarily located presynaptically and act as autoreceptors, inhibiting the release of histamine. By blocking these receptors, this compound increases the release of histamine in the brain. Furthermore, H3 receptors also function as heteroreceptors on other, non-histaminergic neurons, where they inhibit the release of other neurotransmitters. Therefore, antagonism of these heteroreceptors by this compound leads to an increased release of several pro-cognitive neurotransmitters, most notably acetylcholine.[1][2][3]

Caption: this compound's mechanism of action.

Experimental Protocols

Scopolamine-Induced Cognitive Deficit Model in Rats

The scopolamine-induced cognitive deficit model is a widely accepted paradigm for screening pro-cognitive drug candidates.

  • Animals: Adult male rats are typically used.

  • Apparatus: The DNMTP and reversal learning tasks are conducted in operant conditioning chambers.

  • Procedure:

    • Habituation and Training: Rats are first habituated to the testing chambers and trained on the respective tasks until a stable baseline performance is achieved.

    • Scopolamine Administration: To induce a cognitive deficit, scopolamine hydrochloride is administered intraperitoneally (i.p.), typically at a dose of 0.06 mg/kg, 30 minutes prior to the testing session.

    • Test Compound Administration: this compound (e.g., 10 mg/kg, i.p.) or other test compounds are administered at a specified time point before the task, often prior to the scopolamine injection.

    • Behavioral Testing: The animals' performance in the DNMTP or reversal learning task is then recorded and analyzed. Key metrics include the percentage of correct responses.

Delayed Non-Matching to Position (DNMTP) Task

This task assesses spatial working memory.

  • Apparatus: A two-lever operant chamber.

  • Procedure:

    • Sample Phase: One of the two levers is presented. The rat must press the lever to receive a reward.

    • Delay Phase: A variable delay period is introduced where no levers are present.

    • Choice Phase: Both levers are presented, and the rat must press the lever that was not presented in the sample phase (the "non-matching" lever) to receive a reward.

DNMTP_Workflow Start Start Sample_Phase Sample Phase: One lever presented Start->Sample_Phase Lever_Press Rat presses lever Sample_Phase->Lever_Press Reward1 Reward delivered Lever_Press->Reward1 Delay Delay Period Reward1->Delay Choice_Phase Choice Phase: Both levers presented Delay->Choice_Phase Correct_Choice Rat presses non-matching lever Choice_Phase->Correct_Choice Correct Incorrect_Choice Rat presses matching lever Choice_Phase->Incorrect_Choice Incorrect Reward2 Reward delivered Correct_Choice->Reward2 No_Reward No Reward Incorrect_Choice->No_Reward End End Reward2->End No_Reward->End

Caption: Experimental workflow for the DNMTP task.

Comparison with Other Pro-Cognitive Agents

While donepezil serves as a primary comparator, other classes of molecules are also being investigated for their pro-cognitive effects.

  • Phosphodiesterase (PDE) Inhibitors: Compounds like rolipram (B1679513) (a PDE4 inhibitor) have been shown to attenuate scopolamine-induced learning and memory impairments in rats.[4] These agents work by increasing intracellular levels of cyclic AMP (cAMP), a secondary messenger involved in synaptic plasticity.

  • AMPAkines: This class of drugs, such as CX516, positively modulates AMPA receptors, which are critical for fast excitatory synaptic transmission and long-term potentiation (a cellular mechanism underlying learning and memory). Studies have shown that ampakines can enhance performance in delayed non-match to sample tasks.[5]

A direct quantitative comparison with this compound from the same studies is not available, highlighting the need for head-to-head preclinical trials.

Conclusion

The available data strongly supports the pro-cognitive effects of this compound. Its efficacy in reversing scopolamine-induced cognitive deficits in the DNMTP task is comparable to that of donepezil. The mechanism of action, involving the enhancement of cholinergic and other neurotransmitter systems through H3 receptor antagonism, provides a sound neurochemical basis for its observed effects. Further research, including direct comparative studies with other classes of cognitive enhancers and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound for the treatment of cognitive disorders.

References

Evaluating the Selectivity of JNJ-10181457 Against Other Non-Imidazole H3R Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of JNJ-10181457, a non-imidazole histamine (B1213489) H3 receptor (H3R) antagonist, against other prominent non-imidazole H3R ligands. The objective is to offer a clear, data-driven evaluation of these compounds' performance, supported by experimental data and detailed methodologies.

Introduction to Non-Imidazole H3R Ligands

Histamine H3 receptors are primarily expressed in the central nervous system and act as presynaptic autoreceptors, regulating the release of histamine and other neurotransmitters. Antagonists of the H3R have shown therapeutic potential for a variety of neurological disorders. The first generation of H3R antagonists was largely based on an imidazole (B134444) scaffold, which was associated with limitations such as poor blood-brain barrier penetration and potential inhibition of cytochrome P450 enzymes. This led to the development of non-imidazole H3R antagonists, such as this compound, Pitolisant (B1243001) (Wakix®), Ciproxifan, and ABT-239, which offer improved pharmacokinetic and safety profiles. A critical aspect in the development of these ligands is their selectivity for the H3 receptor over other histamine receptor subtypes (H1R, H2R, and H4R) and other off-target proteins to minimize undesirable side effects.

Comparative Selectivity Data

The following tables summarize the available binding affinity (Ki, pKi) data for this compound and other selected non-imidazole H3R ligands against various histamine receptors. It is important to note that the data presented has been compiled from various sources, and direct comparison may be limited by differences in experimental conditions.

LigandReceptorSpeciesKi (nM)pKiReference
This compound H3RHuman-8.93[1]
H3RRat-8.15[1]
Pitolisant H3RHuman0.169.80[2]
H1RHuman>10,000<5.0[2]
H2RGuinea Pig>10,000<5.0[2]
H4RHuman>10,000<5.0[2]
Ciproxifan H3RRat0.5 - 1.98.72 - 9.30[3]
H1RGuinea Pig>10,000<5.0[4]
H2RGuinea Pig>10,000<5.0[4]
ABT-239 H3RHuman0.49.40[5]
H3RRat1.28.92[5]
H1RHuman>1,000<6.0[5]
H2RHuman>1,000<6.0[5]
H4RHuman>1,000<6.0[5]

Note: A higher pKi value indicates a higher binding affinity. Ki values represent the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. The ">" symbol indicates that the binding affinity was lower than the highest concentration tested.

Experimental Protocols

The binding affinity data presented in this guide is typically determined using radioligand binding assays. Below is a generalized protocol for such an experiment.

Radioligand Binding Assay for Histamine Receptors

Objective: To determine the binding affinity (Ki) of a test compound for a specific histamine receptor subtype (e.g., H3R, H1R, H2R, H4R).

Materials:

  • Cell membranes expressing the target human or rat histamine receptor.

  • Radioligand specific for the target receptor (e.g., [3H]Nα-methylhistamine for H3R).

  • Test compound (e.g., this compound).

  • Non-specific binding control (a high concentration of a known ligand for the target receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer. Prepare solutions of the radioligand and the non-specific binding control.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand, and either the assay buffer (for total binding), the non-specific binding control (for non-specific binding), or the test compound at various concentrations.

  • Equilibration: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plates to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Histamine (Agonist) or Antagonist Ligand->H3R Binds to ATP ATP ATP->AC Response Decreased Neurotransmitter Release cAMP->Response Leads to

Caption: H3 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Prepare Cell Membranes with Target Receptor C Incubate Membranes, Radioligand, and Test Compound A->C B Prepare Radioligand and Test Compounds B->C D Separate Bound and Unbound Ligand (Filtration) C->D E Quantify Bound Radioligand (Scintillation Counting) D->E F Calculate IC50 E->F G Calculate Ki using Cheng-Prusoff Equation F->G

Caption: Radioligand Binding Assay Workflow.

Conclusion

References

Safety Operating Guide

Proper Disposal of JNJ-10181457: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of investigational compounds like JNJ-10181457 is a critical component of laboratory operations. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal protocol for this compound, this compound must be treated as a potentially hazardous substance. Adherence to general best practices for the disposal of research chemicals is therefore essential to ensure personnel safety and environmental protection.

This compound, a histamine (B1213489) H3 receptor antagonist, is intended for research use only. As with any novel or uncharacterized compound, a cautious approach to its disposal is paramount. The following procedures provide a step-by-step framework for the safe handling and disposal of this compound and associated waste.

Immediate Safety and Handling

Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves

  • Safety glasses or goggles

  • A laboratory coat

All handling of this compound, including the preparation of waste containers, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

General Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

The following table summarizes the key principles of the disposal protocol:

PrincipleGuidelineRationale
Waste Characterization Treat this compound as hazardous chemical waste.The full toxicological and environmental impact of novel compounds is often unknown.
Waste Segregation Collect all this compound waste in a dedicated and clearly labeled container. Do not mix with other chemical waste streams.Prevents accidental chemical reactions and ensures proper disposal routing.
Container Management Use a chemically compatible, leak-proof container with a secure lid. The container should be in good condition.Prevents spills and exposure to personnel and the environment.
Labeling Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the date of first accumulation.Ensures proper identification and handling by EHS personnel and waste vendors.
Storage Store the sealed waste container in a designated, secure area, away from incompatible materials.Minimizes the risk of accidents and unauthorized access.
Disposal Request Contact your institution's EHS office to arrange for the collection and disposal of the waste.Ensures that the waste is handled and disposed of in compliance with all relevant regulations.

Experimental Protocols

In the absence of a specific SDS, no validated experimental protocols for the chemical neutralization or deactivation of this compound can be provided. The recommended procedure is to collect the waste for professional disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid & Liquid) ppe->segregate container Use Designated, Labeled, Leak-Proof Container segregate->container label Label Container: 'Hazardous Waste' 'this compound' Date container->label store Store in Secure, Designated Area label->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs collection Arrange for Professional Waste Collection contact_ehs->collection end End: Compliant Disposal collection->end

Disposal Workflow for this compound

Disclaimer: This information is intended as a general guide for the proper disposal of a research chemical for which a specific Safety Data Sheet is not available. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all applicable local, state, and federal regulations.

Personal protective equipment for handling JNJ-10181457

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for JNJ-10181457

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this writing. The following guidance is based on general laboratory safety protocols for handling research-grade chemical compounds of unknown toxicity. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific handling and disposal requirements. This compound is intended for research use only and is not for diagnostic or therapeutic use.[1]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a histamine (B1213489) H3 receptor antagonist.[2] The information is designed to provide procedural, step-by-step guidance to ensure safe handling and disposal.

Chemical and Physical Properties

Below is a summary of the available data for this compound dihydrochloride (B599025).

PropertyValue
Chemical Name 4-[3-[4-[Piperidinyl]but-1-ynyl]benzyl]morpholine dihydrochloride[2]
Molecular Formula C₂₀H₂₈N₂O · 2HCl[1][2]
Molecular Weight 385.37 g/mol [1][2]
CAS Number 544707-19-9[1][3] or 544707-20-2[2]
Purity ≥98% (HPLC)[2]
Solubility Soluble in DMSO[3]
Storage Desiccate at room temperature[2]

Personal Protective Equipment (PPE)

Given the absence of specific toxicity data, a conservative approach to PPE is required. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Eyes Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.
Hands Nitrile or other chemically resistant gloves.Prevents skin contact with the compound.
Body Laboratory coat.Protects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of any dust or aerosols.

Handling and Disposal Protocols

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use cluster_cleanup Cleanup and Disposal a Don appropriate PPE b Work in a ventilated area (e.g., fume hood) a->b c Weigh the required amount of this compound b->c Proceed when ready d Prepare solution as needed (e.g., dissolve in DMSO) c->d e Perform experiment following established protocols d->e Use in experiment f Decontaminate work surfaces e->f After experiment g Segregate and label all chemical waste f->g h Dispose of waste according to institutional EHS guidelines g->h i Remove and dispose of PPE h->i j Wash hands thoroughly i->j

Caption: Workflow for Safe Handling of this compound.

Detailed Handling and Disposal Procedures

1. Preparation:

  • Before handling, ensure you are familiar with your institution's chemical hygiene plan.

  • Put on all required personal protective equipment as outlined in the PPE table.

  • Prepare your workspace by ensuring it is clean and uncluttered. All work with the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

2. Weighing and Solution Preparation:

  • When weighing the solid compound, use a microbalance within the fume hood to contain any airborne particles.

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.

  • To prepare a solution, add the solvent (e.g., DMSO) to the pre-weighed compound slowly. Ensure the container is capped during dissolution to prevent splashes or aerosol generation.

3. Experimental Use:

  • Handle all solutions containing this compound with care to avoid splashes and spills.

  • Keep containers with the compound or its solutions closed when not in use.

4. Spills and Emergency Procedures:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

  • For larger spills, evacuate the area and contact your institution's EHS department immediately.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[4]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[4]

5. Decontamination and Disposal:

  • After use, decontaminate all surfaces and equipment that may have come into contact with this compound.

  • All waste materials, including unused compound, solutions, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound in the laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-10181457
Reactant of Route 2
Reactant of Route 2
JNJ-10181457

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。